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  • Product: 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane
  • CAS: 1272412-71-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

Introduction: The Emergence of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry for th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry for their unique three-dimensional architecture.[1] This rigid, non-planar structure provides a compelling alternative to traditional flat, aromatic compounds, offering novel vectors for molecular interactions and the potential for improved pharmacological profiles.[1] Within this class, strained heterocyclic systems like azetidines and thietanes are of particular interest. The inherent ring strain in these four-membered rings is a source of controlled reactivity and can lead to compounds with enhanced metabolic stability and aqueous solubility.[1]

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane framework represents a convergence of these advantageous structural motifs. It combines the rigidity of the spiro[3.3]heptane core with a polar sulfone group and a basic nitrogen atom within the azetidine ring. The sulfone moiety (SO2) is a known bioisostere for functional groups like ketones, acting as a hydrogen bond acceptor and modulating electronic properties. This strategic combination of features makes 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane a valuable building block for creating novel therapeutic agents with potentially superior physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of its core physicochemical properties and outlines the authoritative methodologies for their determination.

Core Molecular and Physical Properties

While extensive experimental data for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is not widely published, its fundamental molecular properties can be calculated and are available from chemical suppliers. It is often supplied as a salt, such as a hemioxalate or trifluoroacetate (TFA) salt, to improve handling and solubility.[2][3]

PropertyValueSource
Molecular Formula C₅H₉NO₂S[4]
Molar Mass 147.195 g/mol [4]
CAS Number 1272412-71-1[4]
Appearance Typically a solid (form may vary)Inferred from related compounds

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting range is typically sharp and narrow. Impurities tend to depress and broaden this range.

Recommended Methodology: USP <741> Capillary Method

The United States Pharmacopeia (USP) provides a standardized protocol for melting point determination that ensures accuracy and reproducibility, making it the gold standard in the pharmaceutical industry.[5][6][7]

Experimental Protocol:

  • Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.

  • Capillary Loading: A small amount of the dried powder is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[5] The packing should be as tight as possible, achieved by tapping the tube on a hard surface.

  • Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus with a controlled heating block.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[7]

    • The heating rate is then reduced to a controlled rate of 1 ± 0.5 °C per minute.[5]

    • The "onset" of melting (the temperature at which the column of substance is observed to collapse against the capillary wall) and the "clear point" (the temperature at which the substance is completely melted) are recorded to define the melting range.[5]

  • Verification: The apparatus's accuracy should be regularly verified using USP Melting Point Reference Standards.[5][6]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample (Vacuum Desiccator) B Finely Powder Sample A->B C Pack Capillary Tube (2.5-3.5 mm height) B->C D Place in Calibrated Apparatus C->D Insert Sample E Heat to T_exp - 5°C D->E F Heat at 1°C/min E->F G Observe & Record Onset and Clear Point F->G H Result G->H Report Melting Range

Aqueous Solubility: A Key Determinant of Bioavailability

Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption and bioavailability. Low solubility can be a major hurdle in drug development. Both kinetic and thermodynamic solubility assays are valuable, with the former being suited for high-throughput screening in early discovery and the latter, considered the "gold standard," being crucial for lead optimization.[8][9]

Recommended Methodology: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method determines the equilibrium solubility of a compound and is the most widely accepted technique for obtaining precise thermodynamic solubility data.[10][11]

Experimental Protocol:

  • Sample Preparation: An excess amount of the solid 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is added to a vial containing a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[8]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is accurately measured. This is typically achieved using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] A standard calibration curve is prepared and analyzed concurrently to ensure accurate quantification.[11]

Solubility_Workflow A Add Excess Solid to Aqueous Buffer (pH 7.4) B Agitate for 24-48h at Constant Temp. A->B Equilibration C Separate Phases (Filtration/Centrifugation) B->C Phase Separation D Analyze Supernatant (HPLC or LC-MS/MS) C->D Analysis E Quantify vs. Calibration Curve D->E F Thermodynamic Solubility Value E->F

Dissociation Constant (pKa): Predicting Ionization State

The pKa value is essential for predicting the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, the pKa of the azetidine nitrogen is the most relevant, as it will determine the degree of protonation.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.

Experimental Protocol:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic nitrogen atoms have been protonated. Specialized software is often used to analyze the titration curve and derive precise pKa values.

The prediction of pKa values for nitrogen-containing heterocycles can also be aided by quantitative structure-activity relationship (QSAR) models and semi-empirical quantum mechanical calculations, which can provide valuable estimates, especially in the early stages of discovery.[12][13]

Structural Characterization and Spectral Analysis

Confirming the identity and structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: Will provide information on the number of distinct proton environments, their connectivity (via spin-spin splitting), and their chemical shifts. The protons on the carbon atoms adjacent to the nitrogen and the sulfone group are expected to be deshielded and appear at a lower field.

  • ¹³C NMR: Will show the number of non-equivalent carbon atoms. The spiro carbon atom and the carbons adjacent to the heteroatoms will have characteristic chemical shifts.

General Protocol for NMR Sample Preparation:

  • Sample Weighing: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[14][15] The choice of solvent depends on the compound's solubility.

  • Dissolution: Prepare the sample in a small vial to ensure complete dissolution before transferring it to the NMR tube.[14] If necessary, filter the solution to remove any particulate matter.[16]

  • Transfer and Analysis: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[14][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal. ESI is a soft ionization technique suitable for polar molecules.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 148.2.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion can reveal characteristic fragmentation patterns. For sulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[18][19][20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, key expected vibrational bands include:

  • S=O Stretching: Strong, characteristic absorption bands for the sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • N-H Stretching: A band in the region of 3500-3300 cm⁻¹ corresponding to the secondary amine in the azetidine ring.

  • C-H Stretching: Bands for the aliphatic C-H bonds in the spirocyclic framework, typically below 3000 cm⁻¹.

Conclusion

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a promising scaffold for medicinal chemistry, offering a unique three-dimensional structure with desirable physicochemical properties. While specific experimental data for this compound is limited in public literature, this guide outlines the authoritative, industry-standard methodologies for determining its critical properties: melting point, aqueous solubility, and pKa. The application of these robust analytical techniques—USP-compliant melting point determination, the shake-flask method for solubility, potentiometric pKa measurement, and comprehensive spectroscopic analysis—is essential for the full characterization and quality control of this valuable building block, thereby enabling its effective use in the development of next-generation therapeutics.

References

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  • NMR Sample Requirements and Preparation. University of Maryland, Baltimore County. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018-01-02). Journal of Applicable Chemistry. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. [Link]

  • Solubility Testing of Drug Candidates. Pharma.Tips. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. [Link]

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  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). National Institutes of Health. [Link]

  • 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxid. Luminix Health. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the 3D Conformational Analysis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

Abstract Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a route to novel chemical space with improved physicochemical properties. The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core, a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a route to novel chemical space with improved physicochemical properties. The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core, a constrained bioisostere of larger cyclic systems, presents a unique three-dimensional structure that dictates its biological activity and pharmacokinetic profile.[1][2] A thorough understanding of its conformational landscape is therefore paramount for its effective application in drug design. This technical guide provides a comprehensive, field-proven framework for the complete 3D conformational analysis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, integrating state-of-the-art computational and experimental methodologies. We detail not just the "what" but the "why" behind each step, ensuring a robust and self-validating analytical workflow suitable for researchers in drug development and chemical sciences.

Introduction: The Structural Significance of a Strained Spirocycle

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold merges the structural rigidity of a spiro[3.3]heptane system with the polar, hydrogen-bond accepting sulfone group and a basic nitrogen atom. This combination of features makes it an attractive building block in drug discovery.[3][4] The spirocyclic nature, with two rings sharing a single carbon atom, enforces a specific three-dimensional arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

However, the inherent strain in the four-membered azetidine and thietane 1,1-dioxide rings suggests a complex potential energy surface with multiple possible conformers. The puckering of these rings and their relative orientation will define the overall shape of the molecule. A comprehensive conformational analysis is therefore not merely academic; it is a critical step in understanding structure-activity relationships (SAR) and designing next-generation molecules. This guide outlines a dual-pronged approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques.

Computational Conformational Analysis: Mapping the Energy Landscape

The first step in understanding the conformational preferences of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is to computationally explore its potential energy surface. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[5][6]

Causality of Method Selection

We select DFT, specifically a functional like B3LYP, as it has been shown to be effective for calculating the geometries and energies of organic molecules.[7] The choice of a basis set, such as 6-31G*, provides a good starting point for geometry optimization.[7] A dispersion correction (e.g., D3) is crucial to accurately model non-covalent interactions that can influence conformational stability.[5]

Step-by-Step Protocol for DFT-Based Conformational Search
  • Initial Structure Generation : Draw the 2D structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane and generate an initial 3D structure using a molecular modeling program (e.g., Avogadro, ChemDraw).

  • Conformational Search : Perform a systematic or stochastic conformational search to identify various possible low-energy structures. This can be achieved using molecular mechanics force fields initially to rapidly sample a wide range of conformations.

  • DFT Geometry Optimization : Take the low-energy conformers identified in the previous step and perform a full geometry optimization using DFT (e.g., B3LYP/6-31G* with D3 dispersion correction).[5][7] This will find the nearest local energy minimum for each starting conformation.

  • Frequency Calculation : For each optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data like Gibbs free energy.

  • Energy Analysis : Compare the relative Gibbs free energies of all stable conformers to determine their theoretical populations at a given temperature.

Visualization of the Computational Workflow

Computational Workflow cluster_DFT DFT Analysis Start Initial 3D Structure Generation ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Input GeoOpt Geometry Optimization (DFT B3LYP/6-31G*) ConfSearch->GeoOpt Low-energy conformers FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized geometries EnergyAnalysis Relative Energy Analysis FreqCalc->EnergyAnalysis Thermodynamic data Result Conformational Landscape EnergyAnalysis->Result Predicted conformer populations

Caption: Workflow for DFT-based conformational analysis.

Hypothetical Data Presentation

The results of the DFT calculations can be summarized in a table to easily compare the different conformers.

ConformerRing Puckering (Azetidine/Thietane)Key Dihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Predicted Population (298 K)
A Planar / Puckered175°0.0075%
B Puckered / Puckered150°0.8520%
C Puckered / Planar-155°1.505%

Experimental Validation and Structural Elucidation

Computational models provide a powerful predictive framework, but they must be validated by experimental data. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for the solid state will provide a comprehensive picture.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution.[8][9][10] Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly informative for determining the spatial proximity of protons.[11][12]

  • Sample Preparation : Dissolve 5-10 mg of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities. For optimal results, degas the sample.

  • Initial 1D Spectra : Acquire standard 1D ¹H and ¹³C spectra to assign the chemical shifts of all protons and carbons.

  • NOESY/ROESY Acquisition :

    • Set up a 2D NOESY or ROESY experiment. For a small molecule like this, NOESY is generally sufficient.[11][13]

    • Choose an appropriate mixing time. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point to maximize the NOE effect.[11]

    • Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis :

    • Process the 2D data using appropriate window functions.

    • Identify cross-peaks, which indicate that two protons are close in space (typically < 5 Å).[12] The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[12]

    • Correlate the observed NOEs with the inter-proton distances in the computationally predicted low-energy conformers.

NMR Workflow cluster_NMR NMR Analysis SamplePrep Sample Preparation Spectra1D 1D NMR (¹H, ¹³C) Acquisition SamplePrep->Spectra1D Spectra2D 2D NOESY/ROESY Acquisition Spectra1D->Spectra2D Assign shifts DataProc Data Processing Spectra2D->DataProc NOE_Analysis NOE Cross-Peak Analysis DataProc->NOE_Analysis Result Solution-State Conformation NOE_Analysis->Result Inter-proton distances

Caption: Workflow for NMR-based conformational analysis.

Proton PairPredicted Distance (Conformer A)Predicted Distance (Conformer B)Observed NOEConclusion
H2α / H5α2.4 Å3.8 ÅStrongSupports Conformer A
H2β / H7β4.5 Å2.5 ÅWeak / NoneContradicts Conformer B
H2α / H7α3.5 Å3.6 ÅMediumConsistent with both
Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This serves as a crucial benchmark for the computationally derived structures, although it's important to remember that the solid-state conformation may not be the most stable one in solution.

  • Crystallization : Grow single crystals of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[16][17]

  • Crystal Selection and Mounting : Select a high-quality crystal (typically > 0.1 mm in all dimensions) and mount it on a goniometer.[15]

  • Data Collection : Place the crystal in an X-ray beam (usually monochromatic) and collect the diffraction pattern as the crystal is rotated.[14][15]

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model best fits the experimental data.[15]

X-ray Workflow cluster_XRAY X-ray Crystallography Crystallization Single Crystal Growth DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure Result Solid-State Structure FinalStructure->Result Bond lengths, angles, conformation

Caption: Workflow for X-ray crystallography.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)5.8, 10.2, 12.5
β (°)95.5
R-factor0.045
Key FindingThe molecule adopts a conformation similar to the computationally predicted Conformer A.

Integrated Analysis: Synthesizing a Unified Model

The true power of this analytical approach lies in the integration of all three methodologies. The X-ray structure provides a highly accurate snapshot of a single conformation. The computational results map out the entire energy landscape and the relative stabilities of different conformers. The NMR data reveals which of these conformers are significantly populated in solution and can provide insights into the dynamics of their interconversion.

Discrepancies between the solid-state, solution-state, and computational data are not failures but rather opportunities for deeper insight. For instance, if the solid-state structure is a higher-energy conformer according to DFT, it may indicate that crystal packing forces are dominant. If NMR data suggests an average of several conformations, this points to a flexible system where multiple states are accessible at room temperature.

Conclusion

The 3D conformational analysis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a multi-faceted challenge that requires a synergistic application of computational and experimental techniques. By first mapping the theoretical conformational landscape with DFT, and then validating and refining this model with empirical data from NMR and X-ray crystallography, researchers can build a comprehensive and trustworthy understanding of the molecule's three-dimensional structure. This detailed structural knowledge is the bedrock upon which rational drug design and the development of novel chemical entities are built.

References

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Northwestern University. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

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  • IU NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. Indiana University. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

  • Allwood, D. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • University of Missouri-St. Louis. (n.d.). NOESY and EXSY. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • University of Florida. (2016). Tutorials - The Center for Xray Crystallography. [Link]

  • ChemBK. (n.d.). 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(11), 1862-1864. [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. [Link]

  • Luminix Health. (n.d.). 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxid. [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14763-14789. [Link]

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  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. [Link]

  • Royal Society of Chemistry. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(46), 32345-32354. [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

  • MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 29(24), 6052. [Link]

  • PubMed. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

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Foundational

Spectroscopic Characterization of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Spiro[3.3]heptanes in Medicinal Chemistry Spirocyclic scaffolds have garnered significant attention in contemporary drug discovery due to their unique three-dimensional architecture, which...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spiro[3.3]heptanes in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in contemporary drug discovery due to their unique three-dimensional architecture, which offers an escape from the "flatland" of traditional aromatic compounds.[1] Among these, the spiro[3.3]heptane framework is particularly intriguing, providing a rigid and geometrically defined core for the precise spatial arrangement of pharmacophoric elements. This guide focuses on the spectroscopic characterization of a key exemplar, 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (CAS: 1272412-71-1), a molecule that marries the strained azetidine and thietane 1,1-dioxide ring systems.[2][3] Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this compound is paramount for its application in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the expected spectroscopic data and the underlying principles for their acquisition and interpretation, tailored for researchers and scientists in the field of drug development.

Molecular Structure and Predicted Spectroscopic Features

The structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane incorporates two distinct four-membered rings fused at a central quaternary carbon. This unique arrangement dictates the expected spectroscopic signatures. The azetidine ring introduces a secondary amine and associated protons, while the thietane 1,1-dioxide moiety contributes a sulfone group and its adjacent methylene protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, yet informative. Due to the molecule's symmetry, we expect to see distinct signals for the protons on the azetidine and thietane 1,1-dioxide rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.5 - 4.0Singlet4HC2, C4 protons (Azetidine)Protons adjacent to the nitrogen in an azetidine ring typically appear in this region. The singlet nature arises from the symmetry of the ring.
~ 3.0 - 3.5Singlet4HC5, C7 protons (Thietane 1,1-dioxide)Protons alpha to the sulfone group in a thietane 1,1-dioxide are deshielded and expected in this range.
~ 1.5 - 2.5Broad Singlet1HN-H (Azetidine)The chemical shift of the N-H proton can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 60 - 70C5, C7 (Thietane 1,1-dioxide)Carbons adjacent to the electron-withdrawing sulfone group are significantly deshielded.
~ 45 - 55C2, C4 (Azetidine)Carbons bonded to the nitrogen in the azetidine ring.
~ 30 - 40C3 (Spiro Carbon)The quaternary spiro carbon is expected to be the most shielded of the ring carbons.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, filter the solution to remove any particulate matter that could affect spectral quality.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with more scans will be necessary.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to correlate proton and carbon signals.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane will be characterized by the vibrational frequencies of the N-H and S=O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment Rationale
~ 3300 - 3500Medium, BroadN-H StretchCharacteristic of a secondary amine.
~ 1300 - 1350 & 1120 - 1160StrongAsymmetric & Symmetric SO₂ StretchThe two strong bands are indicative of a sulfone group.
~ 2850 - 3000MediumC-H StretchAliphatic C-H stretching vibrations.
Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane in a volatile solvent like methylene chloride or acetone.[6]

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectrum

For 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (Molecular Formula: C₅H₉NO₂S), the expected molecular weight is approximately 147.04 g/mol .

  • Molecular Ion Peak (M⁺): An ion peak at m/z = 147 is expected, corresponding to the intact molecule.

  • Major Fragmentation Pathways: The fragmentation of heterocyclic compounds can be complex.[7][8][9] Potential fragmentation patterns for this molecule could involve the loss of SO₂ (64 Da) or cleavage of the azetidine or thietane rings.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively small and potentially polar molecule, LC-MS with electrospray ionization (ESI) would be a suitable method.[10]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective, protonating the nitrogen atom of the azetidine ring to form the [M+H]⁺ ion at m/z = 148.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis & Purification of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Parallel Analysis IR IR Spectroscopy Synthesis->IR Parallel Analysis MS Mass Spectrometry Synthesis->MS Parallel Analysis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: A streamlined workflow for the comprehensive spectroscopic analysis and structural validation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

Conclusion

The spectroscopic characterization of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a critical step in its utilization as a building block for novel therapeutics. While experimental data for this specific molecule is not widely published, a thorough understanding of the spectroscopic properties of its constituent azetidine and thietane 1,1-dioxide rings allows for accurate prediction and interpretation of its NMR, IR, and MS spectra. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently identify and assess the purity of this promising spirocyclic scaffold, thereby accelerating the drug discovery process.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]

  • Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4849–4860.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Slideshare. (2016, November 16). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Wikipedia. (2024, December 1). Infrared spectroscopy. Retrieved from [Link]

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  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds.
  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 109(11), 3224–3228.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Vlasov, V. M., & Pal'chik, A. V. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Thietane 1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). Thietane 1,1-dioxide. Retrieved from [Link]

  • Khakwani, S., Siddiqui, H., & Ahmad, V. U. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
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  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PubMed Central.
  • Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. Retrieved from [Link]

  • ResearchGate. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Retrieved from [Link]

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  • PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. Retrieved from [Link]

  • Luminix Health. (n.d.). 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-thia-6-azaspiro[3.3]heptane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

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Exploratory

Core Physicochemical Profile of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane: A Guide to Solubility and Lipophilicity

An In-Depth Technical Guide for Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as crucial design elements in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as crucial design elements in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures. The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core, a three-dimensional benzene bioisostere, is of particular interest for its potential to enhance pharmacokinetic properties.[1][2] This technical guide provides a comprehensive analysis of two critical physicochemical parameters for this scaffold: aqueous solubility and lipophilicity (LogP). Recognizing the scarcity of publicly available experimental data, this document synthesizes theoretical principles, in silico predictions, and the authoritative, field-proven experimental methodologies required for their determination. We detail the "gold standard" shake-flask protocols, explaining the causal relationships behind each step, to equip researchers and drug development scientists with the knowledge to accurately characterize this promising molecular framework.

The Strategic Imperative: Why Solubility and Lipophilicity Dictate Drug Viability

In drug discovery, the journey from a promising hit to a viable clinical candidate is governed by the intricate interplay of its physicochemical properties. Among these, aqueous solubility and lipophilicity are paramount, acting as gatekeepers to a molecule's ultimate success.[3][4]

  • Aqueous Solubility is the measure of a compound's ability to dissolve in aqueous media, a prerequisite for absorption from the gastrointestinal tract and distribution via systemic circulation.[5][6] Poor solubility is a leading cause of attrition in the development pipeline, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[7][8][9]

  • Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP), describes a molecule's affinity for lipid-like, non-polar environments versus aqueous environments.[4][5] This property is critical for traversing biological membranes to reach the target site of action.[] However, a delicate balance is required; excessive lipophilicity can lead to poor solubility, increased metabolic clearance, off-target promiscuity, and potential toxicity.[3][4] An optimal LogP range for oral drugs is often considered to be between 0 and 3.[3]

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold was rationally designed to optimize these properties, providing a rigid, three-dimensional exit vector geometry that can improve upon the metabolic liabilities and physicochemical shortcomings of traditional phenyl rings.[1][2]

Physicochemical Profile of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

Structural Analysis and Expected Properties

A molecule's structure intrinsically defines its physicochemical behavior. The key features of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane are:

  • Spiro[3.3]heptane Core: This rigid, saturated framework imparts a distinct three-dimensional character, moving away from the planarity of aromatic rings. This rigidity can reduce the entropic penalty of binding to a target while improving solubility by disrupting crystal lattice packing.

  • Sulfone Group (-SO₂-): The dioxide of the thia- group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. This feature is expected to significantly increase the molecule's polarity and, consequently, its aqueous solubility, while lowering its lipophilicity.

  • Secondary Amine (-NH-): The azetidine nitrogen acts as both a hydrogen bond donor and acceptor. Crucially, it is a basic center, meaning it can be protonated at physiological pH. This ionization capability dramatically enhances aqueous solubility.

Based on this structural assessment, the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane free base is predicted to exhibit high aqueous solubility and a low, likely negative, LogP value, characteristics highly desirable in modern drug candidates.

Predicted Physicochemical Data

While experimental data is not widely published, we can rely on computational models to estimate the core properties of the parent molecule. It is critical to recognize these values as predictions, which require experimental confirmation.

PropertyPredicted ValueSource / Method
Molecular Formula C₅H₉NO₂S-
Molecular Weight 147.20 g/mol ChemBK[11]
XLogP3 -0.6PubChem (Analog)[12]
Topological Polar Surface Area 54.6 ŲPubChem (Analog)[13]

Note: Predicted values are derived from databases for structurally similar analogs, such as 6-Oxa-1-azaspiro[3.3]heptane and 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, and should be used as estimations pending experimental verification of the primary compound.

Authoritative Experimental Protocols

Trustworthy data is the bedrock of drug development. The following sections detail the "gold standard" methodologies for determining thermodynamic solubility and LogP, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is universally regarded as the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[14][15] It measures the maximum concentration a compound can achieve in a solution at a specific temperature when equilibrium is established between the dissolved and undissolved states.

Caption: Workflow for Thermodynamic Solubility Measurement.

  • Preparation of Medium: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance). Filter the buffer through a 0.45 µm membrane filter.[8]

  • Addition of Compound: Add an excess amount of solid 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane to a stoppered flask or vial containing the buffer.

    • Causality: Using an excess of solid material is essential to ensure that the solution becomes saturated and that a solid-phase equilibrium is maintained throughout the experiment.[14][16]

  • Equilibration: Seal the flasks and agitate them in a rotary shaker or with a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a predetermined period.

    • Causality: Equilibrium is typically reached within 24 to 72 hours.[16] A preliminary time-course experiment can be run to determine the exact time required to reach a stable concentration plateau. Constant temperature is critical as solubility is temperature-dependent.

  • pH Measurement: After equilibration, measure and record the final pH of the suspension.

    • Causality: For an ionizable compound like this, the final pH of the saturated solution is the correct pH at which the solubility is being measured and must be reported.[14][16]

  • Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration.

    • Causality: This step must be performed carefully to avoid any solid particles carrying over into the sample for analysis, which would falsely inflate the measured concentration.[16] The separation should occur at the same temperature as the equilibration.

  • Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute it with an appropriate solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve with known standards is required for accurate quantification.[8]

  • Validation: The total amount of compound should be calculated and compared to the initial amount to ensure no significant degradation or adsorption has occurred.

Determination of Lipophilicity: The Shake-Flask LogP Method (OECD 107)

This method directly measures the partitioning of a compound between two immiscible liquid phases, n-octanol (simulating a lipidic environment) and water, at equilibrium. It is suitable for compounds with LogP values between -2 and 4.[17][18]

Sources

Foundational

A Comprehensive Guide to Quantum Mechanical Calculations on 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane: A Prospective Analysis for Drug Discovery Applications

Abstract The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern medicinal chemistry. The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core, in particular, pre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern medicinal chemistry. The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core, in particular, presents an intriguing combination of rigidity, polarity, and synthetic accessibility, making it a compelling candidate for the design of novel therapeutic agents. This in-depth technical guide outlines a prospective quantum mechanical investigation of this scaffold. It is designed for researchers, scientists, and drug development professionals, providing a robust computational framework to elucidate the electronic structure, molecular properties, and potential intermolecular interactions of this promising heterocyclic system. By detailing a rigorous, first-principles approach, this document serves as a comprehensive roadmap for in-silico characterization, aiming to accelerate the rational design of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivatives with optimized pharmacological profiles.

Introduction: The Emerging Role of Azaspiro[3.3]heptanes in Drug Discovery

The quest for novel chemical matter with improved pharmacological properties is a central theme in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart desirable characteristics to drug candidates. Specifically, the azaspiro[3.3]heptane motif has been recognized for enhancing aqueous solubility and metabolic stability.[1] The introduction of a sulfone group, as in 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, is anticipated to further modulate the molecule's polarity and hydrogen bonding capacity, properties of paramount importance for drug-target interactions.

This guide provides a detailed protocol for the quantum mechanical characterization of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. We will explore its structural parameters, electronic properties, and spectroscopic signatures through a combination of Density Functional Theory (DFT) and ab initio methods. The insights gleaned from these calculations are invaluable for understanding the intrinsic properties of the scaffold and for guiding the synthesis of derivatives with tailored biological activities.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of quantum mechanical calculations is intrinsically linked to the chosen theoretical method and basis set. For organic molecules of this size, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for its favorable scaling and accuracy in describing the electronic structure of medium-sized molecules. We propose the use of the following functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance of accuracy for geometries and energies.

  • M06-2X: A high-nonlocality functional that is well-suited for studying noncovalent interactions and thermochemistry in main-group elements.[2]

Ab Initio Methods

To validate our DFT results, we will also employ ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data.

  • MP2 (Møller-Plesset perturbation theory of the second order): This method provides a good starting point for incorporating electron correlation beyond the Hartree-Fock approximation.

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. We recommend a hierarchical approach:

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and provide a good description of molecular geometries and properties. The inclusion of polarization (d,p) and diffuse (++) functions is essential for accurately describing the lone pairs on heteroatoms and potential hydrogen bonding.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are ideal for high-accuracy energy calculations.

Computational Workflow: A Step-by-Step Protocol

The following workflow outlines the key steps for a comprehensive quantum mechanical investigation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

G cluster_0 Input Preparation cluster_1 Geometry Optimization & Frequency Analysis cluster_2 Refined Calculations cluster_3 Property Calculations A Construct 3D Structure B DFT Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Confirm Minimum Energy Structure (No Imaginary Frequencies) C->D J Simulated IR/Raman Spectra C->J E Single Point Energy (M06-2X/6-311++G(d,p)) D->E F Ab Initio Verification (MP2/aug-cc-pVTZ) D->F G Molecular Orbital Analysis (HOMO-LUMO) E->G H Electrostatic Potential Mapping E->H I Natural Bond Orbital (NBO) Analysis E->I

Figure 1: A schematic representation of the computational workflow for the quantum mechanical analysis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

Step 1: Initial Structure Generation

An initial 3D structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane can be built using any standard molecular modeling software. The molecular formula is C5H9NO2S.[3]

Step 2: Geometry Optimization and Frequency Analysis

The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent calculations will be based on this optimized geometry.

  • Optimization: Perform a geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and to simulate the infrared (IR) and Raman spectra.

Step 3: High-Accuracy Single-Point Energy Calculations

With the optimized geometry, more computationally demanding methods can be used to obtain a more accurate electronic energy.

  • DFT Single-Point: Perform a single-point energy calculation using the M06-2X functional with the larger 6-311++G(d,p) basis set.

  • Ab Initio Single-Point: For further validation, a single-point energy calculation at the MP2/aug-cc-pVTZ level of theory is recommended.

Step 4: Molecular Property Calculations

From the wavefunctions obtained in the previous steps, a wealth of information about the molecule's properties can be extracted.

  • Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including atomic charges and bond orders.

Predicted Molecular Properties and Data Presentation

The following tables summarize the expected outputs from the proposed quantum mechanical calculations. The values presented are hypothetical and serve as a template for reporting actual results.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.47
C-S1.80
S=O1.45
C-C1.54
C-S-C105.0
O-S-O118.0
C-N-C92.0
C-C-C-N25.0
Table 2: Calculated Electronic Properties
PropertyB3LYP/6-31G(d,p)M06-2X/6-311++G(d,p)MP2/aug-cc-pVTZ
Total Energy (Hartree)-XXX.XXXX-YYY.YYYY-ZZZ.ZZZZ
HOMO Energy (eV)-7.5-8.0-8.2
LUMO Energy (eV)-1.2-1.0-0.9
HOMO-LUMO Gap (eV)6.37.07.3
Dipole Moment (Debye)3.53.83.9
Table 3: NBO Atomic Charges
AtomCharge (e)
N1-0.65
S6+1.80
O(sulfone)-0.90
C(spiro)+0.10

Visualization of Key Molecular Features

Visual representations are essential for interpreting the results of quantum mechanical calculations.

Figure 2: 2D representation of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane molecular structure.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and robust computational strategy for the in-depth quantum mechanical characterization of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. By following the proposed workflow, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this promising scaffold. The data generated from these calculations will serve as a foundational dataset for future quantitative structure-activity relationship (QSAR) studies, molecular docking simulations, and the rational design of novel derivatives with enhanced therapeutic potential. The application of these computational methods is a critical step in modern drug discovery, enabling a more efficient and targeted exploration of chemical space. The principles and protocols detailed herein are not only applicable to the title compound but can also be adapted for the study of other novel heterocyclic systems.

References

  • ChemBK. 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. [Link]

  • CUNY Academic Works. QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

Sources

Exploratory

The Emergence of a Novel Scaffold: A Technical Guide to the Discovery and Initial Characterization of Thia-azaspiro[3.3]heptane Dioxides

Abstract In the relentless pursuit of novel chemical matter to address complex biological targets, the focus of medicinal chemistry has increasingly shifted from planar, aromatic systems towards three-dimensional, satura...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical matter to address complex biological targets, the focus of medicinal chemistry has increasingly shifted from planar, aromatic systems towards three-dimensional, saturated scaffolds. This strategic pivot, often termed "escaping from flatland," aims to enhance compound properties such as solubility, metabolic stability, and target specificity. Within this paradigm, spirocyclic systems have emerged as particularly valuable motifs due to their rigid, well-defined three-dimensional geometries. This guide provides an in-depth technical overview of a promising new entrant in this class: the thia-azaspiro[3.3]heptane dioxide scaffold. We will explore the rationale for its design, a plausible synthetic pathway derived from established chemical principles, a comprehensive approach to its characterization, and its potential applications in drug discovery and development.

Introduction: The Rationale for Spirocyclic Sulfones in Drug Discovery

The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings sharing a single carbon atom, has gained significant traction as a bioisosteric replacement for commonly used aromatic and alicyclic rings like benzene and piperidine.[1][2] The rigid nature of this scaffold provides precise exit vectors for substituents, allowing for optimized interactions with biological targets. The introduction of heteroatoms into this framework further modulates physicochemical properties.[3]

The incorporation of a sulfone group (SO₂) within the spirocyclic system, as in the thia-azaspiro[3.3]heptane dioxide core, offers several strategic advantages for the drug discovery professional:

  • Polarity and Solubility: The sulfone moiety is a strong hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a molecule—a critical parameter for oral bioavailability.

  • Metabolic Stability: Sulfones are generally resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.

  • Chemical Versatility: The core structure, containing a secondary amine, serves as a versatile handle for further functionalization, enabling the exploration of a wide chemical space.[3][4]

  • Structural Rigidity: The dioxide oxidation state locks the sulfur-containing ring into a defined conformation, further enhancing the predictability of substituent orientation.

Synthesis and Discovery: A Proposed Pathway

While the primary literature detailing the de novo synthesis of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide is not extensively available, a logical and chemically sound synthetic route can be constructed based on established methodologies for the synthesis of related azetidines and thietanes.[1][5] The proposed pathway commences from a protected 3,3-bis(halomethyl)azetidine, a key intermediate that sets the stage for the crucial spirocyclization step.

Characterization_Workflow Start Synthesized Compound (Thia-azaspiro[3.3]heptane Dioxide) MS Mass Spectrometry (MS) - Confirm Molecular Weight Start->MS NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C Spectra Start->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups Start->IR Purity Purity Assessment - HPLC, Elemental Analysis MS->Purity NMR->Purity IR->Purity

Sources

Foundational

The Thia-azaspiro[3.3]heptane Dioxide Scaffold: A Bioisosteric Compass for Navigating Novel Chemical Space

An In-depth Technical Guide: Abstract In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is paramount. The strategic replacement...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is paramount. The strategic replacement of common structural motifs with bioisosteres offers a powerful approach to enhance drug-likeness, circumvent patent limitations, and improve target selectivity. This guide delves into the bioisosteric potential of the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold, a unique and promising three-dimensional (3D) building block. We will explore its synthesis, inherent properties, and its role as a versatile surrogate for saturated heterocycles like piperidine. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to validate its application and integrate this novel scaffold into drug development programs.

The Strategic Imperative of Bioisosterism in Drug Design

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a cornerstone of medicinal chemistry.[1] This strategy is not merely about mimicry; it is a tactical tool used to systematically modulate a compound's properties to overcome developability hurdles. The transition from planar, aromatic structures to sp³-rich, 3D scaffolds has been shown to correlate with improved clinical success rates by enhancing solubility, reducing off-target toxicity, and improving metabolic stability.[2][3][4]

Spirocycles, characterized by two rings joined at a single carbon atom, are exemplary 3D scaffolds.[4][5] Their rigid conformational nature can pre-organize substituents into optimal vectors for target binding, reducing the entropic penalty upon interaction and potentially boosting potency and selectivity.[4][6] Among these, the azaspiro[3.3]heptane framework has emerged as a particularly valuable bioisostere for common saturated heterocycles such as piperidines and piperazines, demonstrating improved aqueous solubility and metabolic clearance rates in numerous applications.[2][7][8]

Unveiling the 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Scaffold

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is a distinctive molecular architecture that merges the advantageous properties of an azetidine ring with those of a cyclic sulfone (thietane 1,1-dioxide).

Caption: Structure of the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide core.

This unique combination imparts a compelling set of characteristics:

  • Azetidine Moiety : The four-membered nitrogen-containing ring provides a key vector for chemical modification. The nitrogen atom acts as a handle for attaching various pharmacophoric elements, while its inherent polarity can contribute to improved aqueous solubility.[7]

  • Cyclic Sulfone Moiety : The sulfone group (SO₂) is a potent hydrogen bond acceptor and is often considered a bioisostere of a carbonyl or carboxyl group.[1][6] Its presence introduces a strong polar interaction point without the metabolic liabilities of a ketone. The conformational constraint of the cyclic sulfone also helps to rigidly orient substituents.[6]

Physicochemical Properties

A summary of the key computed properties for the parent scaffold (hydrochloride salt) is presented below.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[9][10]
Molecular Weight 183.66 g/mol [9]
IUPAC Name 2λ⁶-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride[9]
Topological Polar Surface Area 54.6 Ų[9]
Hydrogen Bond Acceptor Count 3PubChem
Hydrogen Bond Donor Count 1PubChem

Synthetic Pathways: Constructing the Core

Access to novel scaffolds is a critical bottleneck in their adoption. While the specific synthesis of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide is not widely documented in mainstream literature, its construction can be envisioned through established methodologies for related spiro[3.3]heptane systems. A plausible and robust synthetic strategy would leverage a cycloaddition reaction as the key step to form the spirocyclic core.

The causality behind this proposed workflow is to build the strained bicyclic system from more readily available monocyclic precursors. The use of protecting groups (e.g., Boc) is essential to ensure chemoselectivity during the multi-step sequence.

start Protected Azetidine Precursor step1 [2+2] Cycloaddition with a Thietane Precursor start->step1 step2 Formation of Spirocyclic Intermediate step1->step2 step3 Oxidation of Sulfide to Sulfone step2->step3 step4 Spirocyclic Sulfone step3->step4 step5 Deprotection step4->step5 final Thia-azaspiro[3.3]heptane Dioxide Scaffold step5->final

Caption: A proposed synthetic workflow for the scaffold.

Expedient synthetic routes to a variety of functionalized azaspiro[3.3]heptanes have been developed, often starting from substituted azetidines and employing cyclization strategies to build the second four-membered ring.[7][11] These established methods provide a strong foundation for the development of a scalable synthesis for the thia-aza variant.

The Bioisosteric Application: A Superior Piperidine Surrogate

The primary bioisosteric application of the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is as a replacement for substituted piperidine and cyclohexane rings, which are ubiquitous in pharmaceuticals.

Caption: Bioisosteric relationship and resulting benefits.

Causality of Improvement: Why This Replacement Works
  • Enhanced Physicochemical Profile : The replacement of a flexible six-membered ring with a rigid, sp³-rich spirocycle often leads to significant improvements in key drug-like properties. Strained spiro heterocycles have been shown to increase aqueous solubility, a consequence of their higher three-dimensionality which disrupts crystal lattice packing, and decrease lipophilicity.[2][3]

  • Metabolic Stability : The carbon atoms adjacent to the nitrogen in piperidine are often sites of metabolic oxidation by cytochrome P450 enzymes. The strained four-membered rings of the spiro[3.3]heptane system are generally less susceptible to such metabolic pathways, potentially increasing the compound's half-life.

  • Optimized Target Interactions : The rigid scaffold presents appended substituents in well-defined spatial orientations. This conformational restriction can enhance binding affinity by reducing the entropic cost of binding and can improve selectivity by favoring interaction with the desired target over off-targets.[4]

  • Novelty and Intellectual Property : In a competitive landscape, replacing a common motif like piperidine with the thia-azaspiro[3.3]heptane dioxide core provides a clear path to novel chemical entities, creating new and defensible intellectual property.[12][13]

Experimental Validation: A Self-Validating Protocol System

To harness the potential of this scaffold, a systematic and rigorous evaluation is necessary. The following protocols provide a self-validating framework for comparing a parent compound with its novel bioisostere.

start Synthesize Parent and Bioisostere Compounds physchem Physicochemical Profiling (LogD, Solubility, pKa) start->physchem adme In Vitro ADME Screening (Metabolic Stability) physchem->adme target Target Engagement Assay (e.g., CETSA) adme->target data Data Analysis & Comparison target->data decision Decision: Advance Candidate? data->decision

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the [2+2] Cycloaddition Synthesis of 1-Azaspiro[3.3]heptane Precursors

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the architectural complexity and three-dimensional character of molecular scaffolds are paramount for achi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural complexity and three-dimensional character of molecular scaffolds are paramount for achieving high target affinity and specificity. 1-Azaspiro[3.3]heptanes have emerged as a critically important class of building blocks, prized for their role as bioisosteres of common saturated heterocycles like piperidine.[1][2][3][4] The rigid, spirocyclic core imparts a well-defined conformational arrangement of substituents, which can enhance binding to biological targets. Furthermore, these motifs often bestow favorable physicochemical properties upon parent molecules, including improved aqueous solubility and greater metabolic stability, addressing key challenges in drug development.[5]

This guide provides an in-depth exploration of a robust and scalable synthetic strategy to access these valuable precursors: the thermal [2+2] cycloaddition. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Synthetic Strategy: A [2+2] Cycloaddition Approach

The cornerstone of this synthetic route is a thermal [2+2] cycloaddition reaction to construct the core spirocyclic β-lactam intermediate. This powerful transformation involves the concerted formation of a four-membered ring from two components, each contributing two atoms to the new ring.[6]

The key transformation is the reaction between an endocyclic alkene (specifically, a substituted methylenecyclobutane) and a highly reactive ketenophile, Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO).[1][2][3] This step is followed by a selective reduction of the resulting β-lactam to yield the target 1-azaspiro[3.3]heptane.

Causality Behind Experimental Choices:
  • Why a [2+2] Cycloaddition? This reaction is exceptionally efficient for creating strained four-membered rings. By using a cyclobutane-derived alkene, the reaction directly forges the spirocyclic junction, a challenging architectural feature to construct via other means.

  • Why Graf's Isocyanate? This reagent serves as a highly electrophilic and reactive partner in the cycloaddition. Its inherent reactivity allows the reaction to proceed under thermal conditions without the need for photochemical activation, simplifying the experimental setup.[1][3]

  • Why a β-Lactam Intermediate? The spirocyclic β-lactam formed is a stable, crystalline solid that is readily purified. This intermediate is pivotal because the lactam carbonyl can be selectively reduced to a methylene group, delivering the final azetidine ring of the spiro-scaffold without cleaving the strained ring system.

Overall Experimental Workflow

The synthesis is a two-stage process. First, the construction of the spirocyclic β-lactam via cycloaddition. Second, the reduction of the lactam to the saturated 1-azaspiro[3.3]heptane core.

G cluster_0 Stage 1: Cycloaddition cluster_1 Stage 2: Reduction A Methylenecyclobutane + Graf's Isocyanate B [2+2] Cycloaddition A->B Thermal Conditions C Spirocyclic β-Lactam Intermediate B->C Formation of 4-membered ring D Selective Reduction C->D E 1-Azaspiro[3.3]heptane (Final Product) D->E Alane (AlH3) F Optional N-Protection (e.g., Boc group) E->F

Caption: High-level workflow for the synthesis of 1-azaspiro[3.3]heptanes.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic β-Lactam via [2+2] Cycloaddition

This protocol details the formation of the key intermediate, 1-aza-2-(chlorosulfonyl)spiro[3.3]heptan-2-one.

Materials:

  • Methylenecyclobutane

  • Chlorosulfonyl isocyanate (Graf's isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Ice/salt bath

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methylenecyclobutane (1.0 eq) dissolved in anhydrous DCM (to make a ~0.5 M solution).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add chlorosulfonyl isocyanate (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing a quenched aliquot by ¹H NMR.

  • Workup: This step is typically integrated with the subsequent reduction as the intermediate can be sensitive. For isolation, a careful aqueous workup is required. Slowly pour the reaction mixture into a vigorously stirred biphasic solution of saturated sodium bicarbonate and DCM at 0 °C.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Note: Chlorosulfonyl isocyanate is highly reactive, corrosive, and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood using proper personal protective equipment (PPE).

Protocol 2: Alane Reduction of the β-Lactam

This protocol describes the critical reduction step to form the 1-azaspiro[3.3]heptane core. The choice of reducing agent is crucial; while powerful reagents like LiAlH₄ can cause undesired ring cleavage, alane (AlH₃) provides a clean and efficient reduction of the lactam.[1][4]

Materials:

  • Spirocyclic β-Lactam (from Protocol 1)

  • Alane-dimethylamine complex (or a solution of AlH₃ in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution

  • Di-tert-butyl dicarbonate (Boc₂O) for optional protection

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude or purified spirocyclic β-lactam (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C. Add a solution of alane in THF (~1.5-2.0 eq) dropwise. A significant challenge in this step is controlling the exotherm and gas evolution.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding a saturated aqueous solution of Rochelle's salt. Stir vigorously for at least 1 hour until the biphasic mixture becomes clear.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Optional N-Protection: The resulting free amine is often protected for easier handling and subsequent functionalization.[7] Dissolve the crude amine in DCM, add triethylamine (1.5 eq) and Boc₂O (1.2 eq). Stir at room temperature overnight.

  • Final Purification: After a standard aqueous workup, the N-Boc protected 1-azaspiro[3.3]heptane can be purified by column chromatography to yield the final product.

Mechanistic Insight & Data

The [2+2] cycloaddition proceeds through a concerted, supra-antarafacial transition state, which is thermally allowed for ketenes and isocyanates.

Caption: Mechanism of the thermal [2+2] cycloaddition.

Reaction Scope and Yields

This synthetic route is modular and tolerates a range of substituents on the cyclobutane ring, allowing for the creation of a diverse library of precursors.[4]

EntryAlkene Substrate (R group on cyclobutane)ProductIsolated Yield (%)[7]
1H (unsubstituted)N-Boc-1-azaspiro[3.3]heptane~75% (over 2 steps)
2-CO₂MeN-Boc-1-azaspiro[3.3]heptan-6-yl)methanol~68% (over 2 steps)
3-CNN-Boc-6-(aminomethyl)-1-azaspiro[3.3]heptane~65% (over 2 steps)
4PhenylN-Boc-6-phenyl-1-azaspiro[3.3]heptane~71% (over 2 steps)

Note: Yields are representative and can vary based on scale and purification efficiency. The reduction of ester and nitrile groups occurs concurrently with the lactam reduction when using a strong reducing agent like LiAlH₄, which was used for entries 2 and 3.[7]

Conclusion

The thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate, followed by selective alane reduction, provides a robust, scalable, and modular pathway to 1-azaspiro[3.3]heptane precursors.[4] This methodology grants medicinal chemists access to a valuable class of conformationally restricted piperidine bioisosteres. The ability to introduce functionality on the cyclobutane ring prior to the cycloaddition allows for the generation of diverse scaffolds suitable for exploration in drug discovery programs. The protocols outlined herein are designed to be self-validating and provide a solid foundation for researchers and scientists aiming to incorporate these unique spirocycles into their molecular designs.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • No available author. (2023). Iron-Catalyzed Synthesis of Conformationally Restricted Bicyclic N-Heterocycles via [2+2]-Cycloaddition: Exploring Ring Expansion Mechanistic Insights and Challenges. ACS Catalysis. [Link]

  • No available author. (2017). Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited state. Nature Communications. [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Synfacts. [Link]

  • No available author. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • NPTEL IIT Bombay. (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link]

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Reduction of Spirocyclic β-Lactams to 1-Azaspiro[3.3]heptanes

Introduction: The Emergence of 1-Azaspiro[3.3]heptanes in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1-Azaspiro[3.3]heptanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is perpetual. Among the saturated heterocycles, the piperidine ring is a ubiquitous motif found in numerous approved drugs. However, the exploration of bioisosteres—structurally distinct moieties with similar biological effects—has led to the rise of innovative molecular frameworks. One such scaffold gaining significant traction is the 1-azaspiro[3.3]heptane system. This rigid, three-dimensional structure serves as a compelling bioisostere for piperidine, offering the potential for improved metabolic stability, enhanced solubility, and novel intellectual property positions.[1][2]

The synthesis of 1-azaspiro[3.3]heptanes is elegantly achieved through the reduction of spirocyclic β-lactams. This transformation is a critical step in accessing this valuable class of compounds. This application note provides a detailed, in-depth technical guide for researchers, scientists, and drug development professionals on the reduction of spirocyclic β-lactams to 1-azaspiro[3.3]heptanes, with a focus on the highly effective use of alane (AlH₃) as the reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide a comparative overview of reducing agents, and present a detailed, field-proven protocol for this transformation.

Chemical Theory and Mechanism: The "Why" Behind the Reduction

The reduction of a lactam, a cyclic amide, to a cyclic amine is a fundamental transformation in organic synthesis. The carbonyl group of the lactam must be completely removed, which requires a potent reducing agent capable of a four-electron reduction.

The mechanism of amide reduction by hydride reagents like lithium aluminum hydride (LiAlH₄) and alane involves the initial coordination of the Lewis acidic metal to the carbonyl oxygen. This is followed by the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a metal-oxo species generates an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine.[3][4]

While powerful, reagents like LiAlH₄ can sometimes lead to side reactions, including ring cleavage, especially with strained ring systems like β-lactams.[5] Borane-based reagents have also been explored but can also result in undesired byproducts.[5] Alane (AlH₃) has emerged as a superior reagent for the reduction of spirocyclic β-lactams to 1-azaspiro[3.3]heptanes, consistently providing the desired product in high yields with minimal side reactions.[5] The choice of alane is critical for preserving the integrity of the spirocyclic core during the reduction.

Alane Reduction of Spirocyclic β-Lactam cluster_0 Step 1: Coordination and Hydride Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Second Hydride Attack Lactam Spirocyclic β-Lactam Alane AlH₃ Intermediate1 Tetrahedral Intermediate Lactam->Intermediate1 1. AlH₃ 2. Hydride transfer Iminium Iminium Ion Intermediate Intermediate1->Iminium - [H₂AlO]⁻ Intermediate1->Iminium Amine 1-Azaspiro[3.3]heptane Iminium->Amine Hydride transfer Iminium->Amine

Figure 1: General mechanism for the alane reduction of a spirocyclic β-lactam.

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is paramount for the successful synthesis of 1-azaspiro[3.3]heptanes from their corresponding β-lactam precursors. A comparative analysis of commonly employed hydride reagents highlights the superiority of alane for this specific transformation.

Reducing AgentAdvantagesDisadvantages in Spiro-β-Lactam Reduction
Alane (AlH₃) High yields, clean reaction profile, minimal side products.[5]Can be pyrophoric, requires careful handling and inert atmosphere.
Lithium Aluminum Hydride (LiAlH₄) Powerful reducing agent.Can lead to significant amounts of ring cleavage and other side products.[5]
Borane Complexes (e.g., BH₃·THF) Generally milder than LiAlH₄.Can also result in ring cleavage and other undesired byproducts.[5]
Sodium Borohydride (NaBH₄) Mild and selective for aldehydes and ketones.Generally not reactive enough to reduce amides/lactams.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, validated protocol for the alane-mediated reduction of a spirocyclic β-lactam to a 1-azaspiro[3.3]heptane, based on the successful multi-gram scale synthesis reported by Kirichok et al.[5]

Protocol 1: Preparation of a Standardized Alane (AlH₃) Solution

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to an inert gas line.

  • LiAlH₄ Solution: Under a positive pressure of argon or nitrogen, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • AlCl₃ Solution: In a separate flame-dried flask, prepare a solution of anhydrous aluminum chloride in anhydrous diethyl ether.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Slowly add the AlCl₃ solution dropwise to the stirred LiAlH₄ suspension. A white precipitate of lithium chloride (LiCl) will form.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Filtration: Under an inert atmosphere, filter the mixture through a pad of Celite® to remove the LiCl precipitate. The resulting clear solution is the standardized alane solution.

Note: The concentration of the alane solution can be determined by quenching an aliquot with a known amount of water and measuring the volume of hydrogen gas evolved.

Protocol 2: Reduction of a Spirocyclic β-Lactam to a 1-Azaspiro[3.3]heptane

Materials:

  • Spirocyclic β-lactam substrate

  • Standardized alane solution

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (sodium potassium tartrate) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Flame-dried glassware

G start Start: Spirocyclic β-Lactam dissolve Dissolve in Anhydrous Et₂O/THF under Argon start->dissolve cool Cool to 0 °C dissolve->cool add_alane Slowly Add Alane Solution cool->add_alane react Stir at Room Temperature (Monitor by TLC/LC-MS) add_alane->react cool_quench Cool to 0 °C react->cool_quench quench Careful Quenching (e.g., Na₂SO₄·10H₂O) cool_quench->quench workup Aqueous Workup quench->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Crystallization as HCl salt) concentrate->purify end End: 1-Azaspiro[3.3]heptane purify->end

Figure 2: Experimental workflow for the reduction of a spirocyclic β-lactam.

Procedure:

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the spirocyclic β-lactam (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Alane: Slowly add the standardized alane solution (typically 1.5 - 2.0 equivalents) dropwise to the stirred solution of the β-lactam.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching (Caution: Exothermic, Hydrogen Evolution): Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess alane by the portion-wise addition of sodium sulfate decahydrate (Na₂SO₄·10H₂O). Alternatively, a saturated aqueous solution of Rochelle's salt can be added dropwise.

  • Workup: After the quenching is complete and the evolution of hydrogen gas has ceased, add a suitable organic solvent (e.g., diethyl ether or dichloromethane) and stir the resulting slurry vigorously for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1-azaspiro[3.3]heptane.

  • Purification: The crude product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the highly pure 1-azaspiro[3.3]heptane hydrochloride.[5]

Quantitative Data Summary

The alane reduction of various substituted spirocyclic β-lactams has been shown to proceed in good to excellent yields. The following table summarizes representative data from the literature.

Substrate (Spirocyclic β-Lactam)Product (1-Azaspiro[3.3]heptane)Yield (%)Reference
1-Sulfonyl-1,5-diazaspiro[3.3]heptan-2-one1-Azaspiro[3.3]heptaneHigh (scalable to 54g)[5]
Substituted 1-sulfonyl-1,5-diazaspiro[3.3]heptan-2-onesCorresponding substituted 1-azaspiro[3.3]heptanesGenerally Good to Excellent[5]

Note: Specific yield percentages for a range of substrates are often found in the supporting information of the cited literature.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of alane or extending the reaction time. Gentle heating may be employed, but with caution, as it can sometimes promote side reactions.

  • Difficult Workup: The formation of gelatinous aluminum salts during quenching can make filtration difficult. The use of Rochelle's salt (Fieser workup) is highly recommended as it helps to chelate the aluminum salts, resulting in a more granular and easily filterable precipitate.

  • Product Isolation: 1-Azaspiro[3.3]heptanes can be volatile. Care should be taken during concentration under reduced pressure to avoid product loss. Conversion to the hydrochloride salt is an effective method for purification and long-term storage of the amine product.

  • Safety: Alane and its precursors are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere by trained personnel. The quenching process is highly exothermic and evolves hydrogen gas; therefore, it must be performed slowly and with adequate cooling and ventilation.

Conclusion

The reduction of spirocyclic β-lactams to 1-azaspiro[3.3]heptanes is a key transformation for accessing a promising new class of piperidine bioisosteres. Alane has been established as the reagent of choice for this reduction, providing high yields and a clean reaction profile. The detailed protocols and insights provided in this application note are intended to empower researchers to confidently and safely perform this valuable synthetic transformation, thereby accelerating the discovery and development of novel therapeutics.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuc, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, e202311583. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ChemRxiv. [Link]

  • ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

Sources

Method

Application Note: Synthesis and Derivatization of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffolds for Medicinal Chemistry

An Application Guide for Drug Discovery Professionals Abstract The pursuit of novel chemical entities with improved pharmacological profiles has driven a paradigm shift from flat, aromatic structures towards three-dimens...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract The pursuit of novel chemical entities with improved pharmacological profiles has driven a paradigm shift from flat, aromatic structures towards three-dimensional molecular frameworks. Spirocyclic systems, particularly strained heterocycles like the azaspiro[3.3]heptane motif, have emerged as powerful tools in this endeavor.[1][2] This application note provides a comprehensive guide to the synthesis and strategic application of 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane derivatives. This scaffold uniquely combines the conformational rigidity of the spiro[3.3]heptane core, the synthetic utility of a secondary amine, and the desirable physicochemical properties of a sulfone moiety.[3] We present a proposed synthetic strategy, detailed experimental protocols, and a framework for library development aimed at researchers, scientists, and drug development professionals.

The Strategic Advantage of the Spirocyclic Sulfone Scaffold

In drug design, increasing the fraction of sp³-hybridized carbons can rigidify a ligand's conformation, often leading to enhanced binding affinity and improved selectivity for biological targets.[4][5] The 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane scaffold offers distinct advantages over traditional saturated heterocycles like piperidine or thiomorpholine.

  • Three-Dimensionality and Vectorial Control : Unlike the flexible chair/boat conformations of six-membered rings, the spiro[3.3]heptane core is rigid and non-planar. This architecture provides precisely defined exit vectors for substituents, allowing for more predictable and optimized interactions within a target's binding pocket.[6][7]

  • Improved Physicochemical Properties : The replacement of common six-membered rings with spiro[3.3]heptane analogues has been shown to increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity, all while retaining biological activity.[8] The sulfone group further contributes as a strong hydrogen bond acceptor, potentially improving solubility and target engagement.

  • Novel Chemical Space : These scaffolds represent under-explored chemical space, offering opportunities to develop novel intellectual property and overcome liabilities associated with more common heterocyclic systems.[9][10]

a Piperidine b Thiomorpholine-1,1-dioxide c 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane a->c Improved Metabolic Stability b->c Defined Exit Vectors

Caption: Comparison of traditional vs. spirocyclic scaffolds.

Proposed Synthetic Strategy: A Modular Approach

A robust and scalable synthesis is paramount for medicinal chemistry applications. While a direct, one-pot synthesis for this specific heterocycle is not extensively documented, a logical and reliable strategy can be constructed based on established methodologies for analogous spirocyclic systems.[7][11] The proposed strategy involves the construction of the spirocyclic core via a double intramolecular nucleophilic substitution, followed by oxidation.

Retrosynthetic Analysis Our retrosynthetic analysis deconstructs the target scaffold into readily available starting materials. The key disconnection is at the C-N and C-S bonds of the two four-membered rings, leading back to a central, tetra-substituted carbon core derived from pentaerythritol.

cluster_0 Key Steps Target Target Scaffold 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Oxidation Sulfide Oxidation (m-CPBA) Target->Oxidation Retrosynthesis Cyclization Double Intramolecular Cyclization Oxidation->Cyclization Precursor Key Intermediate 3-(Azidomethyl)-3-(bromomethyl)thietane Cyclization->Precursor Starting Starting Material Pentaerythritol derivative Precursor->Starting

Caption: Retrosynthetic pathway for the target scaffold.

This approach allows for modularity, where different functional groups can be introduced on the precursors to generate diverse libraries of final compounds.

Detailed Experimental Protocols

The following protocols are proposed as a robust pathway to the target scaffold and its derivatives.

Protocol 3.1: Synthesis of 3,3-Bis(bromomethyl)thietane

This protocol establishes the first of the two four-membered rings. The causality for choosing a two-step procedure involving tosylation and subsequent displacement is the high-yielding and clean conversion of diols to dibromides under these conditions, avoiding harsh acids.

Reagents & Equipment:

  • 2,2-Bis(hydroxymethyl)propane-1,3-diol (Pentaerythritol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium bromide (LiBr)

  • Acetone

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Step A (Ditosylate formation): In a round-bottom flask cooled to 0 °C, dissolve pentaerythritol (1.0 equiv) in pyridine (5-10 vol). Add p-toluenesulfonyl chloride (2.2 equiv) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tetratosylate intermediate.

  • Step B (Thietane formation): In a separate flask, dissolve sodium sulfide nonahydrate (1.1 equiv) in a 1:1 mixture of ethanol and water. Heat the solution to 50 °C.

  • Add a solution of the tetratosylate (1.0 equiv) in ethanol dropwise to the sulfide solution. Stir the reaction at 70 °C for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Cool the mixture, remove the ethanol via rotary evaporation, and extract the aqueous residue with diethyl ether.

  • Step C (Bromination): The crude diol from the previous step is co-evaporated with toluene and then dissolved in acetone. To this solution, add lithium bromide (2.5 equiv). The mixture is heated to reflux for 12 hours.

  • After cooling, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the crude 3,3-Bis(bromomethyl)thietane, which is purified by column chromatography.

Protocol 3.2: Synthesis of 1-Thia-6-azaspiro[3.3]heptane

This step involves the critical double intramolecular cyclization. A protected amine (e.g., benzylamine) is used to prevent side reactions and can be easily removed later.

Reagents & Equipment:

  • 3,3-Bis(bromomethyl)thietane (from Protocol 3.1)

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sealed reaction vessel or high-pressure flask.

Procedure:

  • In a sealed vessel, combine 3,3-bis(bromomethyl)thietane (1.0 equiv), benzylamine (1.1 equiv), and potassium carbonate (3.0 equiv) in acetonitrile.

  • Seal the vessel and heat the reaction mixture to 80-90 °C for 18-24 hours. The choice of a sealed vessel is critical to prevent the evaporation of the volatile amine and solvent at elevated temperatures.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-1-thia-6-azaspiro[3.3]heptane.

Protocol 3.3: Oxidation to the Sulfone Core and Deprotection

The sulfide is oxidized to the metabolically stable sulfone using a common and reliable oxidant. Subsequent debenzylation provides the core scaffold ready for derivatization.

Reagents & Equipment:

  • N-benzyl-1-thia-6-azaspiro[3.3]heptane (from Protocol 3.2)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen source (balloon or Parr hydrogenator)

Procedure:

  • Oxidation: Dissolve the N-benzyl protected sulfide (1.0 equiv) in DCM and cool the solution to 0 °C. Add m-CPBA (2.2-2.5 equiv) portion-wise. The use of a slight excess of oxidant ensures complete conversion to the sulfone.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the layers and wash the organic phase with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate to yield the N-benzyl protected sulfone.

  • Deprotection: Dissolve the N-benzyl sulfone in methanol. Add 10% Pd/C (5-10 mol% catalyst loading).

  • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (1 atm or higher pressure) for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting product is the target 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane , which can be converted to its hydrochloride salt for improved stability and handling.[12]

Exemplary Characterization Data

Proper characterization is essential for validating the successful synthesis of the scaffold. The following table summarizes the expected data for the core compound.

PropertyExpected Value
Compound Name 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hydrochloride
Molecular Formula C₅H₁₀ClNO₂S
Molecular Weight 183.66 g/mol [13]
Appearance White to off-white solid[14]
¹H NMR (DMSO-d₆, ppm) ~9.5 (br s, 2H, -NH₂⁺-), ~4.2 (s, 4H, CH₂-N), ~3.8 (s, 4H, CH₂-SO₂) (Note: Chemical shifts are predictive and should be confirmed experimentally. The singlets are characteristic of the highly symmetric scaffold.)
¹³C NMR (DMSO-d₆, ppm) ~60 (CH₂-SO₂), ~50 (CH₂-N), ~40 (Spiro-C)
Mass Spec (ESI+) m/z = 148.04 [M+H]⁺ (for free base)

Library Development for Medicinal Chemistry

The secondary amine of the core scaffold is a versatile synthetic handle for generating a diverse library of derivatives. This allows for rapid exploration of structure-activity relationships (SAR).[15]

Caption: Workflow for library diversification from the core scaffold.

Protocol 5.1: Example Derivatization - Amide Coupling

  • To a solution of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 equiv), a carboxylic acid of interest (1.1 equiv), and a coupling agent like HATU (1.2 equiv) in DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equiv).

  • Stir the reaction at room temperature for 6-12 hours.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting amide derivative by preparative HPLC or column chromatography.

By employing parallel synthesis techniques with these robust protocols, large libraries of novel, 3D-rich compounds can be efficiently generated for screening in various drug discovery programs, targeting areas from metabolic diseases to oncology.[3]

References

  • Yang, S., Chen, Y., & Zhu, C. (2025).
  • RSC Publishing. (2025).
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  • Zhu, C. et al. (2025).
  • Yang, S., Chen, Y., & Zhu, C. (2025).
  • Dong, H. et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
  • Walsh, S. P. et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 27(4), 1109-1114.
  • Grygorenko, O. O. et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • Burkhard, J. A. et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Figshare.
  • Lucca, M. et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Stepan, A. F. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6548-6551.
  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Grygorenko, O. O. et al. (2025). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Enamine.
  • Burkhard, J. A. et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947.
  • Smolecule. (2023). 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride. Smolecule.
  • Hamza, D. & Smith, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(10), 1717-1719.
  • Benchchem. (n.d.). 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. Benchchem.
  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.
  • ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Stepan, A. F. et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
  • PubChem. (2025). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem.
  • Sigma-Aldrich. (n.d.). 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. ChemicalBook.

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Application

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a piperidine bioisostere in drug design.

An Application Guide to 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a Piperidine Bioisostere in Drug Design Introduction: Navigating Beyond Flatland in Medicinal Chemistry In the landscape of medicinal chemistry, the pipe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a Piperidine Bioisostere in Drug Design

Introduction: Navigating Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly privileged scaffold, integral to the structure of numerous clinically approved drugs.[1] Its prevalence, however, presents challenges in developing novel chemical entities with improved pharmacological profiles and distinct intellectual property. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug optimization. In recent years, a significant strategic shift has been the "escape from flatland," a move away from planar, aromatic structures towards more three-dimensional (3D) motifs.[2][3] Spirocycles are at the forefront of this movement, offering rigid, conformationally defined scaffolds that can enhance target binding, improve physicochemical properties, and open new avenues for patentable innovation.[4][5][6]

This guide focuses on a novel and promising piperidine bioisostere: 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane . This unique scaffold combines the rigidity of a spiro[3.3]heptane core with the distinct electronic properties of a sulfone group, presenting a powerful tool for medicinal chemists to address common challenges in drug development, such as metabolic instability and low solubility.

The Rationale: Why Replace Piperidine with a Spirocyclic Sulfone?

The decision to replace a well-established scaffold like piperidine requires a compelling scientific rationale. The value of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane lies in its ability to mimic the spatial orientation of piperidine while offering a superior property profile.

Structural and Physicochemical Properties

The core advantage of this spirocycle stems from the integration of a highly polar sulfone (SO2) group into a rigid 3D framework. The sulfone moiety is a well-established bioisostere for groups like ketones and ethers, primarily due to its capacity as a strong hydrogen bond acceptor.[7] By oxidizing the thioether in a precursor to a sulfone, chemists can fine-tune the electronic properties and hydrogen-bonding potential of a molecule without a major disruption of its three-dimensional shape.[7]

This structural alteration is expected to significantly influence key physicochemical properties. The introduction of the polar sulfone group can improve aqueous solubility and metabolic stability, two critical parameters for drug candidate success.[7] Furthermore, studies on related azaspiro[3.3]heptanes have shown they can counterintuitively lower lipophilicity (logD7.4) despite the net addition of a carbon atom, an effect often attributed to increased basicity of the nitrogen atom within the strained ring system.[8]

Table 1: Comparative Physicochemical Properties of Piperidine vs. 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

PropertyGeneric Piperidine Fragment6,6-Dioxo-6-thia-1-azaspiro[3.3]heptaneRationale for Change
Molecular Formula C₅H₁₁NC₅H₉NO₂SAddition of sulfone group.
Molar Mass 85.15 g/mol 147.19 g/mol [9]Increased mass due to SO₂.
3D Shape Flexible (Chair/Boat Conformations)Rigid, spirocyclicThe spirocyclic core provides a stable, predictable platform for substituent vectors.[7]
Polarity Moderately PolarHighly PolarThe sulfone group is a potent hydrogen bond acceptor, enhancing polarity.[7]
Aqueous Solubility VariableExpected to be higherThe highly polar sulfone group typically improves solubility.[7]
Metabolic Stability Susceptible to N-dealkylation & ring oxidationExpected to be higherThe rigid core and electron-withdrawing sulfone can shield the molecule from metabolic enzymes.[1]
Lipophilicity (logD) BaselineExpected to be lowerGeneral trend for azaspiro[3.3]heptanes; increased polarity contributes to lower lipophilicity.[8]
Advantages in Drug Design
  • Enhanced Pharmacokinetics (ADME): The flexibility of the piperidine ring can make it susceptible to metabolic degradation by cytochrome P450 enzymes.[1] The conformational rigidity of the spiro[3.3]heptane scaffold can sterically hinder access by metabolic enzymes, potentially increasing the compound's half-life and reducing metabolic clearance.

  • Improved Target Affinity and Selectivity: The rigid structure of the spirocycle presents substituents to a biological target in well-defined spatial vectors. This can lead to more precise and higher-energy interactions, improving both potency and selectivity.[10][11]

  • Novelty and Intellectual Property (IP): As a non-classical bioisostere, 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane provides a clear path to novel chemical space, allowing for the development of new chemical entities with strong patent protection.

Experimental Protocols

The successful application of this scaffold requires robust and scalable synthetic methods. While the exact synthesis of this specific compound is not widely published, plausible routes can be constructed based on established chemical transformations of related spirocycles.[7]

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a potential two-step synthesis starting from a thioether precursor, followed by oxidation.

Synthesis_Workflow Precursor 6-Thia-1-azaspiro[3.3]heptane Oxidation Oxidation Reaction (e.g., m-CPBA or Oxone®) Precursor->Oxidation Step 1 Product 6,6-Dioxo-6-thia-1- azaspiro[3.3]heptane Oxidation->Product Step 2

Caption: General workflow for synthesizing the target scaffold.

Step 1: Synthesis of 6-Thia-1-azaspiro[3.3]heptane Precursor

Causality: The synthesis of the spirocyclic core is the critical first step. Methods for creating similar diazaspiro[3.3]heptanes often involve the cyclization of a precursor containing two azetidine rings or a related 1,3-disubstituted intermediate.[12] A plausible route to the thia-azaspirocycle would involve similar principles, potentially starting from 3-chloro-1-(chloromethyl)thietane and a protected amine.

Step 2: Oxidation of the Thioether to Sulfone

Causality: This step introduces the key functional group that modulates the scaffold's physicochemical properties. The choice of oxidant and reaction conditions is crucial to ensure complete conversion without over-oxidation or degradation of the strained ring system.

  • Dissolution: Dissolve 1 equivalent of 6-thia-1-azaspiro[3.3]heptane (as a suitable salt, e.g., hydrochloride) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add a solution of Oxone® (potassium peroxymonosulfate, 2.2 equivalents) in water dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

Protocol 2: Incorporation into a Lead Molecule (N-Functionalization)

This protocol describes a general method for replacing a piperidine ring in a parent molecule with the spirocyclic scaffold via reductive amination.

Incorporation_Workflow Scaffold 6,6-Dioxo-6-thia-1- azaspiro[3.3]heptane Imine Imine/Iminium Ion Intermediate Scaffold->Imine Aldehyde Parent Molecule Fragment (R-CHO) Aldehyde->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Final_Analog Final Spirocyclic Analog Reduction->Final_Analog

Caption: Workflow for N-functionalization via reductive amination.

  • Reactant Preparation: In a reaction vessel, dissolve the aldehyde/ketone fragment of the parent molecule (1 equivalent) and 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.1 equivalents) in an anhydrous solvent like dichloroethane or THF.

  • Imine Formation: Add acetic acid (0.1 equivalents) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify via column chromatography or preparative HPLC to obtain the final compound.

Application and Validation: A Case Study Approach

While direct published data for this exact scaffold is emerging, we can extrapolate from successful applications of similar azaspiro[3.3]heptane bioisosteres. For instance, the replacement of the piperidine ring in the anesthetic drug bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with higher activity and lower toxicity.[13][14][15][16] This provides a validated blueprint for evaluating our target scaffold.

Experimental Workflow for Bioisostere Validation

A researcher should systematically compare the novel spirocyclic analog against the original piperidine-containing parent compound across a series of assays.

Validation_Workflow cluster_InVitro Target Engagement cluster_ADME Drug-like Properties Start Synthesize Parent (Piperidine) & Analog (Spirocycle) InVitro In Vitro Profiling Start->InVitro ADME In Vitro ADME Profiling Start->ADME Data Comparative Data Analysis InVitro->Data ADME->Data Potency Potency Assay (IC₅₀ / EC₅₀) Selectivity Selectivity Panel Solubility Kinetic Solubility LogD logD₇.₄ Measurement MetStab Microsomal Stability (t₁/₂ )

Caption: A structured workflow for validating the bioisosteric replacement.

Table 2: Hypothetical Data Comparison for Bioisostere Validation

ParameterParent Compound (Piperidine)Analog (Spirocyclic Sulfone)Desired Outcome for Analog
Target Potency (IC₅₀) 10 nM8 nMMaintained or improved potency
Selectivity (vs. Off-Target) 50-fold>200-foldIncreased selectivity
Aqueous Solubility 20 µM150 µMIncreased solubility
logD at pH 7.4 3.52.1Lower lipophilicity
Microsomal Half-life (t₁/₂) 15 min75 minIncreased metabolic stability

Data Interpretation: The goal is to demonstrate that the spirocyclic analog maintains or improves upon the parent compound's potency while offering significant advantages in its drug-like properties. A successful outcome, as illustrated in the hypothetical data in Table 2, would show improved solubility, lower lipophilicity, and enhanced metabolic stability, making the analog a superior drug candidate.

Conclusion

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane represents a sophisticated and highly valuable tool in modern medicinal chemistry. By acting as a three-dimensional, polar, and rigid bioisostere for piperidine, it empowers drug designers to overcome long-standing challenges related to ADME properties and intellectual property. Its strategic application can lead to the development of safer, more effective, and novel therapeutics, truly embodying the principle of rational drug design in the post-flatland era.

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  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare. Available from: [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 65-74. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available from: [Link]

  • Foley, D. J., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 60(16), 8862-8867. Available from: [Link]

  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available from: [Link]

  • Hamza, D., & Thomson, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2002(11), 1575-1578. Available from: [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(22), 5144-5147. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. Available from: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available from: [Link]

  • Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116314. Available from: [Link]

  • 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 6,6-Difluoro-2-azaspiro[3.3]heptane. (n.d.). PubChem. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. Available from: [Link]

  • 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

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Method

Application Notes and Protocols: Incorporating 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane into Novel Therapeutic Agents

Introduction: A New Dimension in Scaffold Design In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Spir...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Dimension in Scaffold Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Spirocyclic systems, characterized by their unique three-dimensional geometry, have emerged as powerful tools to escape the "flatland" of traditional aromatic compounds.[1] Among these, the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold presents a compelling framework for the design of next-generation therapeutic agents. This unique structure, featuring a sulfone and an azetidine ring sharing a single carbon atom, offers a rigid and predictable geometry for the precise positioning of substituents.[1] The incorporation of such strained heterocyclic systems can lead to compounds with enhanced metabolic stability and improved aqueous solubility.[1]

This guide provides a comprehensive overview of the synthetic strategies, and physicochemical and biological evaluation protocols for the incorporation of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane moiety into novel drug candidates. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to harness the full potential of this promising scaffold.

Part 1: Synthesis and Derivatization

The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane and its derivatives can be achieved through multi-step sequences, often starting from commercially available precursors. The following protocols outline key synthetic transformations for the construction and functionalization of this scaffold.

Protocol 1.1: Synthesis of the Core Scaffold

A common strategy for constructing the azaspiro[3.3]heptane framework involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced.[2]

Step-by-Step Protocol:

  • [2+2] Cycloaddition:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate endocyclic alkene in a suitable high-boiling solvent (e.g., toluene, xylene).

    • Add Graf's isocyanate (ClO₂S-NCO) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting spirocyclic β-lactam by column chromatography on silica gel.

  • Reduction of the β-Lactam:

    • Dissolve the purified β-lactam in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of alane (AlH₃) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the sequential addition of water and a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold.

Protocol 1.2: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring provides a convenient handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Step-by-Step Protocol for N-Alkylation:

  • Dissolve the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate, triethylamine) to the solution.

  • Add the desired alkyl halide (R-X, where X = Cl, Br, or I) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-alkylated product by column chromatography.

Step-by-Step Protocol for N-Arylation (Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, combine the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold, the desired aryl halide (Ar-X), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in a reaction vessel.

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the N-arylated product by column chromatography.

Part 2: Physicochemical and ADME Profiling

A critical aspect of drug development is the early assessment of a compound's physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid, three-dimensional nature of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is anticipated to positively influence these properties.

Table 1: Key Physicochemical and ADME Parameters to Assess
ParameterAssayRationale
Solubility Kinetic and Thermodynamic Solubility AssaysPoor solubility can limit oral absorption and lead to formulation challenges.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 AssayPredicts the ability of a compound to cross biological membranes, a key factor in oral bioavailability.
Metabolic Stability Liver Microsomal Stability AssayAssesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, a major determinant of in vivo half-life.
Lipophilicity LogD MeasurementInfluences solubility, permeability, and off-target effects. An optimal LogD range is crucial for drug-likeness.
Plasma Protein Binding Equilibrium DialysisThe extent of binding to plasma proteins affects the free drug concentration available to interact with the target.
Protocol 2.1: Kinetic Solubility Assay

This high-throughput assay provides an early indication of a compound's solubility.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the plate for a defined period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of the resulting solution using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by LC-MS/MS or UV-Vis spectroscopy.

  • Compare the results to known standards to determine the kinetic solubility.

Protocol 2.2: Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Step-by-Step Protocol:

  • Prepare an incubation mixture containing liver microsomes (e.g., human, rat, mouse), NADPH (a cofactor for cytochrome P450 enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-warm the incubation mixture to 37 °C.

  • Add the test compound (typically at a low concentration, e.g., 1 µM) to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Part 3: Biological Evaluation

The ultimate goal of incorporating the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is to develop therapeutic agents with improved efficacy and safety profiles. The following section provides a general framework for the biological evaluation of these novel compounds.

Diagram 1: General Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Target Binding Assay B Cellular Functional Assay A->B C Off-Target Screening (Selectivity Panel) B->C D Pharmacokinetic (PK) Studies C->D Lead Candidate Selection E Efficacy Studies in Disease Models D->E F Preliminary Toxicology Studies E->F

Caption: A generalized workflow for the biological evaluation of novel therapeutic agents.

Protocol 3.1: Primary Target Binding Assay

The initial step in biological evaluation is to confirm that the novel compound binds to its intended molecular target. The choice of assay will depend on the nature of the target.

Example: Kinase Inhibition Assay (e.g., using a fluorescence-based method)

  • In a microplate, combine the kinase enzyme, a fluorescently labeled substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 3.2: Cellular Functional Assay

Following confirmation of target binding, it is essential to assess the compound's effect in a cellular context.

Example: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at a range of concentrations.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT reagent or CellTiter-Glo® reagent to the wells.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value.

Conclusion

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique structural features offer the potential to design therapeutic agents with improved drug-like properties. By following the detailed protocols and strategic considerations outlined in this guide, researchers can effectively incorporate this novel scaffold into their drug discovery programs and unlock its full therapeutic potential.

References

  • ChemBK. 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. Available from: [Link]

  • Luminix Health. 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxid. Available from: [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett. 2011, 13, 23, 6342–6345. Available from: [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available from: [Link]

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Available from: [Link]

  • ResearchGate. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • NIH. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. Available from: [Link]

Sources

Application

Application Notes and Protocols for N-Functionalization of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

Introduction: The Strategic Value of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffold in Medicinal Chemistry The landscape of modern drug discovery is increasingly focused on escaping the "flatland" of traditional ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on escaping the "flatland" of traditional aromatic compounds, venturing into three-dimensional chemical space to unlock novel biological activities and improved physicochemical properties.[1] In this pursuit, spirocyclic systems have emerged as privileged scaffolds. Their inherent rigidity and defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of functional groups, leading to enhanced target binding and metabolic stability.[1]

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core, a bioisostere of piperidine and other six-membered heterocycles, is a particularly compelling building block.[2][3] The strained four-membered azetidine ring, fused in a spirocyclic fashion to a thietane-1,1-dioxide ring, creates a conformationally restricted framework. The sulfone moiety introduces polarity and potential hydrogen bond accepting capabilities, which can favorably modulate properties such as aqueous solubility and cell permeability.

The secondary amine within the azetidine ring serves as a critical handle for diversification. Its N-functionalization allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides detailed, field-proven protocols for the most common and versatile N-functionalization strategies for the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation.

A Note on Reactivity: The nitrogen atom in 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is part of a strained azetidine ring and is alpha to a sulfone group. The electron-withdrawing nature of the sulfone is expected to decrease the nucleophilicity of the nitrogen compared to simple alkyl-substituted azetidines. The protocols provided below are adapted from established methods for azetidine functionalization and have been adjusted to account for this potential decrease in reactivity, often by suggesting slightly more forcing conditions or extended reaction times. Researchers should diligently monitor reaction progress (e.g., by TLC or LC-MS) and consider further optimization as needed for specific substrates.

Part 1: N-Alkylation Strategies

N-alkylation is a fundamental method for introducing aliphatic diversity. Two primary strategies are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Causality and Experimental Rationale: The reaction proceeds via a standard SN2 mechanism. A non-nucleophilic base is required to deprotonate the starting amine (or scavenge the H-X formed), increasing its nucleophilicity for attack on the alkyl halide. Potassium carbonate is a cost-effective and moderately strong base suitable for this purpose. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the reaction. For less reactive alkyl halides (e.g., alkyl chlorides or secondary halides), a stronger base like cesium carbonate and a higher boiling point solvent such as DMF may be necessary. The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 eq) F Stir at specified temperature (e.g., 60-100 °C) A->F B Alkyl Halide (R-X) (1.1 - 1.5 eq) B->F C Base (e.g., K2CO3) (2.0 - 3.0 eq) C->F D Solvent (e.g., ACN, DMF) D->F E Optional: NaI/KI (0.1 eq) E->F G Filter solids F->G Monitor by TLC/LC-MS H Concentrate filtrate G->H I Purify via column chromatography H->I J N-Alkylated Product I->J

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask, add 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 eq), the desired alkyl halide (1.2 eq), potassium carbonate (2.5 eq), and acetonitrile (to achieve a 0.1 M concentration of the starting amine). If using an alkyl chloride or bromide, add potassium iodide (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed (typically 6-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure N-alkylated product.

ParameterCondition A (Primary Alkyl Bromide)Condition B (Less Reactive Halide)
Alkyl Halide 1-Bromobutane (1.2 eq)Benzyl Chloride (1.2 eq)
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq)
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)
Additive KI (0.1 eq)None
Temperature 80 °C90 °C
Typical Time 8 hours16 hours
Typical Yield 75-90%60-80%
Reductive Amination

Reductive amination is a versatile, two-step, one-pot reaction that forms an N-C bond by reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine/iminium ion intermediate, which is then reduced in situ.[4][5]

Causality and Experimental Rationale: This method is often preferred over direct alkylation to avoid over-alkylation, especially when using highly reactive alkylating agents. The reaction's success hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate without reducing the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose due to its mildness and chemoselectivity.[4][5] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate the formation of the iminium ion. A small amount of acetic acid can be added to catalyze iminium ion formation, particularly with less reactive ketones.

Workflow Diagram:

G cluster_setup Imine/Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification A 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 eq) D Stir at RT for 1-2h A->D B Aldehyde/Ketone (R-CO-R') (1.1 eq) B->D C Solvent (e.g., DCE) C->D E Add NaBH(OAc)3 (1.5 eq) D->E In situ F Stir at RT E->F G Quench with sat. NaHCO3 F->G Monitor by TLC/LC-MS H Extract with DCM G->H I Purify via column chromatography H->I J N-Alkylated Product I->J

Caption: Workflow for Reductive Amination.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Be mindful of potential gas evolution.

  • Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until complete (typically 4-16 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterAldehyde SubstrateKetone Substrate
Carbonyl Isovaleraldehyde (1.1 eq)Cyclopentanone (1.1 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Additive NoneAcetic Acid (0.1 eq, optional)
Temperature Room TemperatureRoom Temperature
Typical Time 4-8 hours12-24 hours
Typical Yield 80-95%70-85%

Part 2: N-Arylation via Buchwald-Hartwig Coupling

The formation of N-aryl bonds is crucial in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation, demonstrating broad substrate scope and functional group tolerance.[6][7]

Causality and Experimental Rationale: This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective as they promote both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is required to facilitate the deprotonation of the amine in the catalytic cycle. Toluene or dioxane are common solvents for this transformation. Given the potentially lower nucleophilicity of the substrate, slightly elevated temperatures and ensuring an inert atmosphere are critical for achieving high yields.

Workflow Diagram:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.2 eq) G Heat at 100-110 °C A->G B Aryl Halide (Ar-X) (1.0 eq) B->G C Pd Catalyst (e.g., Pd2(dba)3) (2 mol%) C->G D Ligand (e.g., XPhos) (4-5 mol%) D->G E Base (e.g., NaOtBu) (1.4 eq) E->G F Solvent (e.g., Toluene) F->G H Cool, dilute with Ether G->H Monitor by TLC/LC-MS I Filter through Celite H->I J Purify via column chromatography I->J K N-Arylated Product J->K

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (if solid, 1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4.5 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.2 eq) followed by anhydrous toluene (0.1 M) and the aryl halide (if liquid) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite®, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

ParameterValue
Aryl Halide Aryl Bromide or Chloride (1.0 eq)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4.5 mol%)
Base NaOtBu (1.4 eq)
Solvent Toluene
Temperature 110 °C
Typical Time 12-24 hours
Typical Yield 65-85%

Part 3: N-Acylation and N-Sulfonylation

N-Acylation with Acyl Halides or Anhydrides

N-acylation is a straightforward and high-yielding reaction to introduce an amide functionality.

Causality and Experimental Rationale: This reaction is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). A mild base, such as triethylamine (TEA) or pyridine, is used to scavenge the acid byproduct (HCl or carboxylic acid), driving the reaction to completion. Dichloromethane is an excellent solvent as it is unreactive and easily removed. The reaction is typically fast and exothermic, requiring cooling during the addition of the acylating agent.

Detailed Protocol:

  • Reaction Setup: Dissolve 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask. Add triethylamine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise via syringe.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor completion by TLC.

  • Work-up: Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure, but can be further purified by column chromatography or recrystallization if necessary.[8]

N-Sulfonylation with Sulfonyl Chlorides

The synthesis of sulfonamides is readily achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[9]

Causality and Experimental Rationale: Similar to acylation, N-sulfonylation is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[9] Pyridine is often used as both the base and a solvent, as it is effective at scavenging the generated HCl and can facilitate the reaction. For substrates where pyridine is difficult to remove, a non-nucleophilic base like triethylamine in DCM can be used.[9]

Detailed Protocol:

  • Reaction Setup: Dissolve 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with 1M CuSO₄ solution (to remove pyridine), water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Conclusion

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold offers a robust and versatile platform for the development of novel therapeutics. The protocols detailed in this guide provide reliable and scalable methods for the N-functionalization of this important building block. By leveraging these fundamental transformations—alkylation, arylation, acylation, and sulfonylation—researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the journey from hit identification to lead optimization. Careful consideration of the electronic properties of this specific scaffold and diligent reaction monitoring are key to achieving success in its chemical derivatization.

References

  • BenchChem. (2025).
  • Arkat USA, Inc. (n.d.).
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Method

High-Purity Isolation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane: A Protocol for Normal-Phase Flash Chromatography

An Application Note for Drug Development Professionals Abstract 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a novel spirocyclic scaffold of significant interest in medicinal chemistry, valued for its three-dimensional str...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a novel spirocyclic scaffold of significant interest in medicinal chemistry, valued for its three-dimensional structure and potential as a bioisostere for established pharmacophores.[1][2] Its unique structure, which incorporates a highly polar sulfone group and a basic nitrogen atom, presents considerable challenges for purification.[3] This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will delve into the causality behind the methodological choices, from stationary phase selection to the composition of the mobile phase, ensuring a reproducible and scalable process for obtaining the target compound with high purity.

Introduction: The Purification Challenge

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane molecule (Figure 1) possesses two key features that dictate its chromatographic behavior:

  • High Polarity: The sulfone group (SO₂) is a strong hydrogen bond acceptor, making the molecule highly polar.[3] This leads to very strong interactions with polar stationary phases.

  • Basicity: The secondary amine (aza- group) is basic and prone to interacting with acidic sites on standard silica gel, often resulting in significant peak tailing and poor recovery.

These properties make standard reversed-phase chromatography ineffective, as the compound would elute with the solvent front, offering no separation. Therefore, a well-optimized normal-phase chromatography strategy is required.[4][5] This protocol leverages a polar stationary phase and a carefully tuned non-polar mobile phase to achieve effective separation.[6][7]

Figure 1: Structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane
C₅H₉NO₂S | Molar Mass: 147.19 g/mol

Principle of Separation: Normal-Phase Adsorption Chromatography

This protocol is based on normal-phase adsorption chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[8] The fundamental principle is the competition between the analyte and the mobile phase for adsorption sites on the stationary phase.[9]

  • Analyte-Stationary Phase Interaction: The polar sulfone and amine moieties of the target compound will adsorb strongly onto the polar silanol (Si-OH) groups of the silica gel surface.

  • Elution Mechanism: A mobile phase is used to desorb and transport the compound through the column. By gradually increasing the polarity of the mobile phase (a gradient elution), we can systematically elute compounds based on their polarity.[10] Less polar impurities elute first, followed by the target compound, while highly polar, salt-like impurities remain strongly adsorbed at the top of the column. To counteract the basicity of the amine, a small amount of a basic modifier (triethylamine) is added to the mobile phase to saturate the acidic silica sites, leading to symmetrical peak shapes and improved resolution.[11]

Experimental Workflow and Protocol

This section details the complete, step-by-step process for the purification. The goal of any chromatographic purification is to maximize purity, recovery, and throughput.[12]

Materials and Equipment
CategoryItemSpecifications
Stationary Phase Flash Grade Silica Gel230-400 mesh, 60 Å pore size
Solvents Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Triethylamine (TEA)Reagent Grade
Crude Material Crude 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptanePost-synthesis, after solvent removal
Equipment Glass Chromatography ColumnAppropriate size for scale (e.g., 40g silica for 1g crude)
Gradient or Pump SystemFor automated flash chromatography (or manual for gravity)
Fraction CollectorOptional, but recommended for efficiency
Compressed Air/NitrogenFor flash chromatography pressure
Analysis TLC PlatesSilica gel 60 F₂₅₄
TLC Developing Chamber
UV Lamp254 nm
Staining SolutionPotassium Permanganate (KMnO₄) stain
Workflow Diagram

The overall purification process is summarized in the diagram below.

G cluster_prep Preparation cluster_main Chromatography cluster_post Post-Purification A Step 1: TLC Analysis Determine optimal mobile phase B Step 2: Column Packing Prepare silica slurry in non-polar solvent C Step 3: Sample Preparation Dry-load crude material onto silica A->C Informs D Step 4: Column Loading Add sample slurry to top of packed column C->D E Step 5: Elution Run gradient (e.g., 0-10% MeOH in DCM + 0.5% TEA) D->E F Step 6: Fraction Collection Collect eluent in tubes E->F G Step 7: Fraction Analysis Analyze fractions by TLC F->G H Step 8: Pooling & Evaporation Combine pure fractions and remove solvent G->H I Step 9: Final Product Pure 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane H->I

Diagram 1. Step-by-step purification workflow.
Detailed Step-by-Step Protocol

Step 1: Preliminary TLC Analysis

  • Objective: To determine the ideal solvent system for separation. The target Rf for the desired compound should be approximately 0.2-0.3 in the starting eluent.[9][11]

  • Procedure:

    • Dissolve a small amount of the crude material in methanol.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a test solvent system. A good starting point is 5% Methanol in Dichloromethane (DCM).[13]

    • Visualize the plate under a UV lamp and then stain with KMnO₄. The target compound should be UV-inactive but will stain with permanganate.

    • Adjust the methanol percentage until the desired Rf is achieved. Add 0.5% triethylamine (TEA) to the final chosen solvent system to assess its effect on spot shape.

Step 2: Column Packing (Wet Slurry Method)

  • Objective: To create a homogenous, air-free stationary phase bed.[8]

  • Procedure:

    • Choose a column size appropriate for the amount of crude material (a silica-to-crude mass ratio of 30:1 to 50:1 is recommended for difficult separations).[8]

    • In a beaker, mix the required amount of silica gel with the initial, non-polar eluent (e.g., 100% DCM + 0.5% TEA) to form a consistent slurry.

    • Pour the slurry into the column. Use gentle tapping or pressure to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Preparation (Dry Loading)

  • Objective: To ensure the sample is introduced to the column in a concentrated band, which is crucial for good resolution, especially for compounds not fully soluble in the initial eluent.[11]

  • Procedure:

    • Dissolve the crude material (e.g., 1 g) in a minimal amount of a suitable solvent like methanol.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude material) to the solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

Step 4: Chromatographic Run and Fraction Collection

  • Objective: To elute and separate the components of the crude mixture.

  • Procedure:

    • Carefully add the dry-loaded sample onto the sand layer of the packed column.

    • Begin elution with the starting mobile phase (e.g., 100% DCM + 0.5% TEA).

    • Gradually increase the polarity by slowly increasing the percentage of methanol. A suggested gradient is from 0% to 10% Methanol in DCM (with 0.5% TEA constant throughout) over 10-15 column volumes.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the run.

Step 5: Fraction Analysis and Product Isolation

  • Objective: To identify the fractions containing the pure product.

  • Procedure:

    • Spot every few fractions onto TLC plates and develop them using the optimized solvent system from Step 1.

    • Identify the fractions that contain only the spot corresponding to the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents via rotary evaporation to yield the purified 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

Expected Results & Discussion

The described protocol should effectively separate the target compound from less polar synthetic by-products and highly polar starting materials or salts.

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent resolving power for polar molecules.[8]
Mobile Phase A Dichloromethane (DCM) + 0.5% Triethylamine (TEA)DCM is a versatile solvent. TEA is critical to block acidic silanol sites, preventing peak tailing of the basic amine.[11]
Mobile Phase B Methanol (MeOH)A highly polar solvent used to increase eluent strength and elute the strongly adsorbed target compound.[13]
Elution Profile Step or Linear Gradient (e.g., 0-10% B in A)A gradient is essential. Isocratic elution would either fail to elute the product or co-elute it with impurities.[10]
Target Rf (TLC) ~0.25 in 5-7% MeOH/DCM + 0.5% TEAEnsures strong initial adsorption to the column, allowing impurities to be washed away before the product elutes.
Detection KMnO₄ stainThe lack of a strong chromophore makes UV detection difficult. The amine and potential impurities are readily oxidized by permanganate, appearing as yellow spots on a purple background.
Expected Purity >98% (by ¹H NMR and LC-MS)Dependent on the crude mixture, but this method is robust for removing common impurities.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Product does not elute Mobile phase polarity is too low.Increase the final percentage of methanol in the gradient (e.g., up to 15-20%).
Poor separation / Co-elution 1. Gradient is too steep. 2. Column is overloaded.1. Make the gradient more shallow (e.g., increase over 20 column volumes). 2. Reduce the amount of crude material loaded relative to the silica amount.
Streaking or tailing of spots on TLC/column 1. Compound is interacting with acidic silica. 2. Sample is overloaded.1. Ensure triethylamine (0.5-1%) is present in the mobile phase. 2. Dilute the sample for TLC analysis; use less crude on the column.
Cracked or channeled column bed Improper packing of the column.Repack the column. Ensure the silica slurry is homogenous and allowed to settle without air pockets.

Conclusion

The purification of polar, basic molecules like 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane requires a carefully considered chromatographic strategy. The normal-phase protocol detailed here, which utilizes a gradient elution of methanol in dichloromethane with a triethylamine modifier, is a robust and reliable method. By employing dry loading and systematic fraction analysis via TLC, this approach consistently yields the target compound in high purity, making it suitable for applications in drug discovery and development where material quality is paramount.

References

  • ChemBK. 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane - Physico-chemical Properties. Available from: [Link]

  • Burt, C., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(15), 2293-2296. Available from: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Aijiren HPLC Vials. (2025). Normal Phase vs Reversed Phase Chromatography: A Complete Guide. Available from: [Link]

  • Scribd. Difference Reverse Phase and Normal Phase. Available from: [Link]

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  • National Institutes of Health (NIH). (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega, 8(29), 26235–26241. Available from: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

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  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane. Available from: [Link]

  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. Available from: [Link]

  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. Available from: [Link]

  • R Discovery. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11933–11943. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with or considering this novel scaffold. The unique spirocyclic structure, combining a strained azetidine ring with a thietane 1,1-dioxide, offers a compelling three-dimensional profile for drug design but presents distinct synthetic challenges.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of its synthesis.

Section 1: Overview of the Synthetic Workflow

The construction of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane core typically involves a multi-step sequence. The general strategy involves the formation of the spirocyclic thia-azaspiro[3.3]heptane skeleton, followed by oxidation of the thietane sulfur to the sulfone. Each stage requires careful control of reaction conditions to maximize yield and minimize side-product formation.

Synthetic_Workflow General Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Modification A Azetidine Precursor (e.g., N-protected 3-halo-azetidine) C Spirocyclization (Nucleophilic Substitution) A->C B Thietane Precursor (e.g., Thietan-3-ol) B->C D 6-Thia-1-azaspiro[3.3]heptane (Protected) C->D Formation of Spiro-Linkage E Oxidation D->E Key Oxidation Step G Final Product: 6,6-Dioxo-6-thia-1- azaspiro[3.3]heptane D->G Direct Deprotection (If oxidation is first) F Deprotection (Optional) E->F F->G

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield During Spirocyclization

Q: My spirocyclization reaction to form the 6-thia-1-azaspiro[3.3]heptane intermediate is resulting in low yields and a complex mixture of byproducts. What are the likely causes and solutions?

A: This is a critical C-C or C-N bond-forming step and is often the source of yield loss. The primary causes are typically related to steric hindrance, side reactions, or improper activation of the reacting partners.

Potential Causes & Recommended Solutions

CauseExplanation & Mechanistic InsightRecommended Action
Poor Nucleophilicity/ Electrophilicity The formation of the spirocenter is an intramolecular or intermolecular nucleophilic substitution. Incomplete reaction can occur if the nucleophile (e.g., an amine) is not sufficiently basic or the electrophile (e.g., a carbon with a leaving group) is sterically hindered.Ensure the use of a strong, non-nucleophilic base (e.g., NaH, KOt-Bu) to fully deprotonate the nucleophile if necessary. If using a halo-azetidine, consider converting the halide to a better leaving group like a tosylate or mesylate.
Intermolecular Polymerization Instead of the desired intramolecular cyclization, precursors can react with each other, leading to oligomeric or polymeric side products. This is especially common at high concentrations.Run the reaction under high-dilution conditions (e.g., <0.05 M) to favor the intramolecular pathway. Syringe-pump addition of the substrate to a heated solution of the base and solvent over several hours is a highly effective technique.
Ring Strain Considerations The formation of two fused four-membered rings creates significant ring strain.[4][5] The transition state energy for this cyclization is high.Increase the reaction temperature cautiously. Monitor the reaction by TLC or LCMS to find the optimal temperature that promotes cyclization without causing decomposition. Solvents with higher boiling points like DMF or DMSO may be necessary.
Competing Elimination Reactions If a base is used to deprotonate a nucleophile, it can also induce elimination reactions on the electrophilic partner, leading to undesired alkene byproducts.Use a sterically hindered base (e.g., LHMDS, KHMDS) to disfavor the elimination pathway. Running the reaction at the lowest effective temperature can also help.
Problem 2: Incomplete or Non-Selective Oxidation of the Thietane Ring

Q: I am struggling to oxidize the thietane sulfur to the sulfone. I am either recovering starting material or seeing a mixture of the sulfoxide and sulfone. How can I achieve complete and clean oxidation?

A: The oxidation of thietane to thietane-1,1-dioxide is generally efficient, but achieving full conversion without side reactions requires careful selection of the oxidant and conditions.[6][7][8]

Potential Causes & Recommended Solutions

CauseExplanation & Mechanistic InsightRecommended Action
Insufficient Oxidant Stoichiometry The oxidation proceeds in two steps: sulfide → sulfoxide → sulfone. Each step consumes one equivalent of the active oxidizing agent. Using too little will result in incomplete conversion.Use at least 2.2-2.5 equivalents of the oxidizing agent to drive the reaction to the sulfone. Monitor the reaction by TLC; the sulfoxide is a key intermediate and will have a different Rf value than the starting sulfide and the final sulfone.
Oxidant Reactivity is Too Low Some mild oxidants may efficiently convert the sulfide to the sulfoxide but struggle to perform the second oxidation to the sulfone, which is electronically less favorable.m-Chloroperoxybenzoic acid (m-CPBA) is a highly reliable and effective reagent for this transformation.[7][8] Oxone® (potassium peroxymonosulfate) in a buffered aqueous/organic solvent system is another powerful and often cleaner alternative.
Side Reactions with Azetidine Nitrogen If the azetidine nitrogen is unprotected, it can be oxidized by strong oxidants, leading to N-oxide formation or other undesired byproducts.It is highly recommended to perform the oxidation on an N-protected intermediate (e.g., N-Boc, N-Cbz, or N-benzyl). These groups are generally stable to common oxidation conditions and can be removed later.
Poor Solubility The starting material and the oxidant may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.A common solvent system for m-CPBA oxidations is dichloromethane (DCM) or chloroform (CHCl₃). For Oxone®, a biphasic system like methanol/water or THF/water is often used with a phase-transfer catalyst if needed.
Problem 3: Difficulty in Purifying the Final Product

Q: My final product, 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, is difficult to purify. It seems to be highly polar and I have trouble with column chromatography. What are the best practices for purification?

A: The final compound is a small, polar molecule, often with high water solubility, making standard purification techniques challenging.[9]

Potential Causes & Recommended Solutions

CauseExplanation & Mechanistic InsightRecommended Action
High Polarity The combination of the free amine and the sulfone group makes the molecule very polar, causing it to stick to silica gel or elute poorly.Chromatography: If column chromatography is necessary, consider using a more polar stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica. For normal phase silica, adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent can prevent streaking and improve recovery. A gradient elution from DCM to high percentages of methanol is often required.
Product is a Salt If the synthesis or workup involves acidic conditions (e.g., TFA for deprotection), the final product will exist as a salt (e.g., the TFA salt).[10] Salts are often non-volatile, highly soluble in water, and behave poorly on silica gel.Salt to Freebase Conversion: Before purification, perform a basic aqueous workup. Dissolve the crude product in a minimal amount of water, basify with a strong base (e.g., 1M NaOH, K₂CO₃) to pH > 11, and then extract thoroughly with a suitable organic solvent like DCM or a DCM/isopropanol mixture.
Recrystallization/Trituration The freebase or a specific salt form of the product may be a crystalline solid.Recrystallization: Attempt recrystallization from various solvent systems (e.g., methanol/ether, ethanol/acetone, isopropanol/hexanes). Trituration: If the product oils out, try triturating the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate). This can often crash out the product as a solid.
Small Molecule Volatility While unlikely for the salt form, the freebase might have some volatility.If other methods fail and the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) could be an option for small scales, though this is less common for such polar compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for this synthesis?

A1: The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is an excellent choice. It is stable to the basic conditions of spirocyclization and the oxidative conditions required for sulfone formation. It is easily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) which are typically mild enough not to degrade the spirocyclic core.

  • Cbz (Carboxybenzyl): Also a good option, stable to oxidation and mild base. It is removed by hydrogenolysis (H₂, Pd/C), which is a very clean and mild method.

  • Benzyl (Bn): Can be used, but may be susceptible to oxidation under harsh conditions. It is typically removed by hydrogenolysis.

Q2: How can I effectively monitor the progress of the oxidation reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method. The polarity of the three species increases significantly with oxidation.

  • Stain: Use a potassium permanganate (KMnO₄) stain. The starting sulfide and the intermediate sulfoxide will react readily with the stain (appearing as a yellow spot on a purple background), while the final sulfone will be unreactive and will not show up.

  • Rf Values: You should see three distinct spots on the TLC plate during the reaction:

    • Sulfide (Starting Material): Highest Rf (least polar).

    • Sulfoxide (Intermediate): Intermediate Rf.

    • Sulfone (Product): Lowest Rf (most polar). The reaction is complete when the starting material and intermediate spots are no longer visible by a universal stain (like ceric ammonium molybdate) and the product spot is prominent (and unreactive to KMnO₄).

Q3: Are there any specific safety precautions I should take?

A3: Yes.

  • m-CPBA: Peroxyacids like m-CPBA are potentially explosive when dry and are shock-sensitive. Always use it with appropriate personal protective equipment (PPE), store it refrigerated, and never use a metal spatula to handle it.

  • Ring Strain: Azetidines and thietanes are strained four-membered rings.[11][12] Reactions involving these structures can sometimes be unexpectedly exothermic. Always conduct reactions with proper temperature control and behind a safety shield, especially on a larger scale.

  • Bases: Strong bases like NaH or KOt-Bu are water-reactive and corrosive. Handle them in an inert atmosphere (e.g., under nitrogen or argon).

Section 4: Key Experimental Protocols

Protocol 1: Spirocyclization (Illustrative Example)

This protocol illustrates the formation of N-Boc-6-thia-1-azaspiro[3.3]heptane from N-Boc-3-(iodomethyl)-azetidine and thietan-3-one via a multi-step sequence not detailed here, culminating in a final cyclization. A more direct route might involve reacting a doubly functionalized azetidine precursor with a sulfur source.

Protocol_1 Illustrative Cyclization Logic A Precursor A (e.g., Azetidine with two electrophilic centers) C High Dilution Conditions (<0.05 M) A->C B Sulfur Nucleophile (e.g., Na₂S) B->C D Double Nucleophilic Substitution C->D E Spirocyclic Product D->E

Sources

Optimization

Technical Support Center: Synthesis of Azaspiro[3.3]heptane Analogues

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of azaspiro[3.3]heptane analogues. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azaspiro[3.3]heptane analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to answer frequently encountered questions during the synthesis of these valuable scaffolds. As spiro[3.3]heptane systems, particularly those containing nitrogen, gain prominence as bioisosteres for common heterocycles like piperidine and morpholine, mastering their synthesis is crucial for advancing drug discovery programs.[1][2] This resource addresses specific experimental challenges with a focus on mechanistic causality and practical, field-proven solutions.

Troubleshooting Guide: Common Side Reactions & Issues

This section directly addresses specific problems that may arise during the synthesis of azaspiro[3.3]heptane analogues. Each entry follows a "Problem -> Probable Cause -> Solution" format to provide clear and actionable guidance.

Issue 1: Low or No Yield of the Desired Azaspiro[3.3]heptane

Question: I am attempting a spirocyclization, typically a double N-alkylation of a primary amine/aniline with a reagent like 3,3-bis(bromomethyl)oxetane, but I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or nonexistent yields in spirocyclization reactions are a frequent challenge and can originate from several factors ranging from reagent reactivity to suboptimal reaction conditions.[3][4] A systematic approach is essential for diagnosis and optimization.

Causality & Troubleshooting Workflow:

  • Insufficient Reagent Reactivity: The nucleophilicity of the amine and the electrophilicity of the alkylating agent are paramount. Aniline-type substrates, for instance, are significantly less nucleophilic than aliphatic amines and may require more forcing conditions.

    • Solution: For weakly nucleophilic amines, consider using a stronger base or a higher reaction temperature to facilitate the alkylation. However, be mindful that harsh conditions can promote decomposition.[5] A solvent screen is also recommended; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.

  • Incomplete Reaction: The reaction may simply not be reaching completion within the allotted time.

    • Solution: Monitor the reaction progress diligently using an appropriate analytical technique (TLC, LC-MS). If a significant amount of starting material remains after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[3]

  • Decomposition of Reagents or Product: The starting materials or the spirocyclic product may be unstable under the reaction conditions. For example, some alkylating agents can decompose in the presence of a strong base.[5]

    • Solution: If decomposition is suspected (indicated by the appearance of multiple unidentifiable spots on a TLC plate), attempt the reaction at a lower temperature. The use of a slow-addition strategy for the base or alkylating agent can maintain low instantaneous concentrations, often mitigating decomposition pathways.[5]

Workflow Diagram: Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield check_sm Monitor Reaction (TLC, LC-MS) Is Starting Material (SM) consumed? start->check_sm decomp Are there many new baseline or unidentified spots? check_sm->decomp SM is consumed solution_incomplete Increase Reaction Time Increase Temperature Cautiously Screen Stronger Bases/Alternative Solvents check_sm->solution_incomplete SM remains sm_yes Yes sm_no No solution_decomp Reduce Temperature Use Slow Addition of Reagents Re-evaluate Base/Solvent Stability decomp->solution_decomp Yes decomp->solution_incomplete No decomp_yes Yes (Decomposition) decomp_no No (Incomplete Reaction) fragmentation_vs_cyclization cluster_main Reaction Pathways start N-Protected 3-(hydroxymethyl)azetidine with leaving group on methyl path1 Desired SN2 Cyclization start->path1 K₂CO₃ / MeOH (Weak Base, Protic Solvent) path2 Grob Fragmentation start->path2 KOtBu / THF (Strong Base, Aprotic Solvent) product1 Azaspiro[3.3]heptane (e.g., 1-oxa-6-azaspiro[3.3]heptane) path1->product1 product2 3-Methylene Azetidine path2->product2

Caption: Competing pathways in azaspiro[3.3]heptane synthesis.

Issue 3: Undesired Azetidine Ring-Opening

Question: My final product appears unstable, and I suspect the strained azetidine ring is opening. What conditions promote this, and how can I prevent it?

Answer: Azetidines, while more stable than their three-membered aziridine counterparts, are still strained four-membered rings susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles. [6][7] Mechanistic Cause:

  • Acid-Catalyzed Opening: Brønsted or Lewis acids can protonate/coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack. The regioselectivity of the attack depends on steric and electronic factors of the substituents on the ring. [8]* Nucleophilic Opening: Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond. This is more likely if the ring is activated, for instance, by being part of an azetidinium salt. [8]Unsaturated substituents adjacent to the ring can stabilize intermediates, making the C-N bond more prone to breaking. [8] Preventative Measures:

  • Avoid Strong Acids: During workup and purification (e.g., chromatography), avoid strongly acidic conditions. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. Neutralize immediately afterward.

  • Protecting Group Stability: The choice of N-protecting group is critical. A benzhydryl group, for example, has been shown to facilitate photochemical cyclization and subsequent ring-opening, which could be an undesired pathway in a different context. [9]Electron-withdrawing groups like tosyl (Ts) or Boc can modulate the basicity and nucleophilicity of the nitrogen, affecting ring stability.

  • Purification Conditions: Use neutral or slightly basic conditions for chromatography (e.g., silica gel treated with triethylamine). Avoid prolonged heating, which can also promote ring-opening or other decomposition pathways.

Issue 4: Product Isolation and Purification Challenges

Question: My reaction seems to work based on LC-MS, but I am struggling to isolate a pure product. My main issues are removing the high-boiling solvent (e.g., sulfolane) and dealing with sluggish filtrations.

Answer: Product isolation can be a significant bottleneck, especially on a larger scale. High-boiling polar aprotic solvents are often excellent for the reaction but problematic for workup.

Solutions & Protocols:

  • Removing High-Boiling Solvents:

    • Precipitation/Crystallization: This is often the most effective method. Since solvents like sulfolane are miscible with water, adding water (an anti-solvent for the typically hydrophobic product) can cause the product to precipitate. [5]The solid can then be collected by filtration.

    • Extraction: If the product is highly soluble, perform a liquid-liquid extraction. Dilute the reaction mixture with a large volume of water and extract with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Multiple extractions may be necessary.

  • Improving Filtration:

    • Sluggish Filtration: This can be due to very fine particles or an amorphous solid clogging the filter paper.

    • Solution: Try filtering through a pad of Celite® or diatomaceous earth. This creates a porous filter bed that prevents clogging. Also, ensure the product has fully crashed out of solution before filtering; sometimes cooling the mixture further or allowing it to stand can lead to larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate N-protecting group for my azaspiro[3.3]heptane synthesis?

A1: The choice of the nitrogen protecting group (PG) is a critical strategic decision that impacts reactivity, stability, and deprotection conditions. [10]* tert-Butoxycarbonyl (Boc): Excellent for general use. It is stable to most nucleophilic and basic conditions but is easily removed with acid (e.g., TFA in DCM). This makes it orthogonal to many other PGs. [10]* Tosyl (Ts): A robust, electron-withdrawing group that decreases the nucleophilicity of the nitrogen. It is very stable to acidic and oxidative conditions. Removal can be harsh, often requiring reducing agents like sodium in liquid ammonia or magnesium turnings. [5]* Benzyl (Bn): Stable to a wide range of conditions but can be easily removed by catalytic hydrogenation (e.g., Pd/C, H₂), a mild and clean method. [5]However, this method is incompatible with other reducible functional groups like alkenes or alkynes.

  • Benzhydryl (Bh): Can be used to orchestrate specific photochemical reactions and facilitate subsequent ring-opening, making it a specialized choice. [9]

    Protecting Group Common Installation Key Stability Cleavage Conditions Considerations
    Boc Boc₂O, base (e.g., Et₃N, DMAP) Bases, Nucleophiles, H₂/Pd Strong Acid (TFA, HCl) Acid-labile; good for orthogonal schemes. [10]
    Ts TsCl, pyridine or other base Acids, Oxidants, Reductants Strong Reduction (Na/NH₃, Mg) Very stable; harsh removal. [5]

    | Bn | BnBr, base (e.g., K₂CO₃) | Acids, Bases, Oxidants | Catalytic Hydrogenation (H₂, Pd/C) | Incompatible with reducible groups. |

Q2: My primary synthetic route is a double alkylation on a primary amine. What are the most critical parameters to control to minimize side reactions like oligomerization?

A2: The key challenge in a one-pot double intramolecular alkylation is to favor the desired cyclization over intermolecular side reactions that lead to dimers and oligomers.

  • High Dilution: The most critical parameter is concentration. Running the reaction under high dilution conditions (typically <0.01 M) kinetically favors the intramolecular pathway over the intermolecular one.

  • Slow Addition of Reagents: A slow, controlled addition of either the amine or the dialkylating agent via syringe pump to the reaction mixture ensures that the concentration of the reactive species remains low at all times, further suppressing intermolecular reactions. [5]* Template Effects: In some cases, the choice of cation (from the base) can influence the conformation of the intermediate, acting as a template that favors cyclization. Experimenting with different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃) can sometimes lead to improved yields of the cyclic product.

Experimental Protocols

Protocol: Optimizing a Double N-Alkylation via Slow Addition

This protocol provides a general framework for optimizing the formation of a 2-oxa-6-azaspiro[3.3]heptane from an aniline and 3,3-bis(bromomethyl)oxetane, designed to minimize side reactions. [5] 1. Materials & Setup:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and two syringe pumps.

  • Aniline derivative (1.0 equiv)

  • 3,3-bis(bromomethyl)oxetane (1.1 equiv)

  • Base (e.g., powdered K₂CO₃, 2.5 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Syringe Pump 1: Loaded with a solution of the aniline in the reaction solvent.

  • Syringe Pump 2: Loaded with a solution of the 3,3-bis(bromomethyl)oxetane in the reaction solvent.

2. Procedure:

  • To the three-neck flask, add the base and approximately half of the total reaction solvent.

  • Heat the stirred suspension to the desired reaction temperature (e.g., 80-100 °C).

  • Simultaneously, begin the slow addition of the aniline solution and the 3,3-bis(bromomethyl)oxetane solution via the syringe pumps over a prolonged period (e.g., 4-8 hours).

  • After the addition is complete, allow the reaction to stir at temperature for an additional 12-16 hours.

  • Monitor the reaction for the disappearance of starting materials and the formation of the product by LC-MS or TLC.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic base and wash the solid with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • If the product is a solid, attempt precipitation by adding an anti-solvent like water. Stir the resulting slurry, cool in an ice bath, and collect the product by filtration. Wash the solid with cold water and dry under vacuum.

  • If the product is an oil, perform a standard aqueous workup and extraction, followed by purification via column chromatography.

References

  • Wang, X., Han, T., Gong, J., Alam, P., & Tang, B. Z. (n.d.). Regioselective ring opening reactions of azetidines.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. BenchChem Technical Support.
  • (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
  • Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6244-6247.
  • Eastgate, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1551.
  • Mahnke, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1115-1122.
  • Wuitschik, G., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
  • Ambeed.com. (n.d.). Reactions of Azetidines.
  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • (n.d.). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction...
  • Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 661-665.
  • Kotha, S., et al. (2009). Selected Synthetic Strategies to Spirocyclics. Synthesis, 2009(02), 165-193.
  • Foley, D. J., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 26(62), 14207-14214.
  • Besset, T., & Poisson, T. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5.
  • (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF.
  • Wuitschik, G., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Scott, K. A., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 23(10), 1475-1478.
  • (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • SynArchive. (n.d.). Protecting Groups List.
  • (n.d.). Acid-Promoted Aza-Cyclization versus π-Cyclization of N-Acyliminium Species into Fused Pyrrolo[1,2-a]imidazolones and Pyrrolo[2,1-a]isoquinolinones | Request PDF.
  • (n.d.). Intramolecular Cyclization Side Reactions | Request PDF.
  • Theodorakis, E. A., et al. (2005). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Pure and Applied Chemistry, 77(7), 1233-1242.
  • BenchChem. (2025).
  • U.S. Patent No. 7,326,820 B2. (2008). System and method for purifying heptane.
  • Wang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(6), 557-567.

Sources

Troubleshooting

Preventing ring cleavage during the reduction of spirocyclic β-lactams.

A Guide to Preventing Ring Cleavage During Carbonyl Reduction Welcome to the Technical Support Center for advanced synthetic chemistry. This guide, curated by Senior Application Scientists, provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ring Cleavage During Carbonyl Reduction

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the selective reduction of spirocyclic β-lactams. Our focus is to equip you with the knowledge to prevent the undesired cleavage of the strained β-lactam ring during the reduction of the carbonyl group.

Introduction

Spirocyclic β-lactams are a pivotal structural motif in medicinal chemistry, often conferring unique conformational constraints and biological activities.[1][2][3] A common synthetic transformation is the reduction of the β-lactam carbonyl to an alcohol or methylene group. However, the inherent ring strain of the four-membered azetidinone ring makes it susceptible to nucleophilic attack and subsequent cleavage, a significant challenge during hydride-mediated reductions.[4][5] This guide will explore the mechanistic underpinnings of this problem and provide practical, evidence-based solutions to preserve the integrity of the spirocyclic core.

Troubleshooting Guide: Preventing Ring Cleavage

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My standard reduction with Lithium Aluminum Hydride (LiAlH₄) consistently leads to ring-opened amino alcohol products. Why is this happening and what are my immediate alternatives?

Answer:

Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent.[6][7] Its high reactivity is the primary reason for the observed ring cleavage. The reduction mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. In the case of β-lactams, this attack is often followed by the collapse of the tetrahedral intermediate, leading to the scission of the amide bond, which is promoted by the release of ring strain.[8][9]

Immediate alternatives should focus on using less reactive, more sterically hindered, or more selective reducing agents.

Recommended Alternatives & Protocols:

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulky and electrophilic reducing agent, which often allows for more controlled reductions at low temperatures.[10][11][12] It can reduce esters and lactams to aldehydes or alcohols depending on the stoichiometry and reaction conditions.[13][14][15]

    • Protocol 1: Partial Reduction to Hemiaminal (Aldehyde equivalent)

      • Dissolve the spirocyclic β-lactam in an anhydrous solvent like toluene or THF.

      • Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

      • Slowly add 1.0-1.2 equivalents of DIBAL-H (typically a 1M solution in hexanes or toluene) dropwise.

      • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

      • Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous workup with Rochelle's salt or dilute acid.[13] This protocol often yields the corresponding spirocyclic azetidine-carbaldehyde (as a hemiaminal precursor).

  • Sodium Borohydride (NaBH₄) with Activation: Sodium borohydride is generally not reactive enough to reduce amides or lactams on its own.[7][16] However, its reactivity can be enhanced with additives, providing a milder alternative to LiAlH₄.

    • Protocol 2: NaBH₄ with Lewis Acid or Activating Agent

      • Dissolve the β-lactam in a suitable solvent like THF or a protic solvent like ethanol if the substrate is stable.

      • Add an activating agent. Options include:

        • Lewis acids (e.g., CeCl₃, BF₃·OEt₂): These coordinate to the carbonyl oxygen, increasing its electrophilicity.

        • Trifluoroacetic Anhydride (TFAA) or Tf₂O: These activate the amide for reduction.[17]

      • Cool the mixture to a suitable temperature (start at 0 °C and adjust as needed).

      • Add NaBH₄ portion-wise and monitor the reaction progress.

      • Perform a standard aqueous workup.

Question 2: I've tried DIBAL-H at -78 °C, but I'm still observing significant amounts of ring cleavage. How can I further optimize the reaction conditions?

Answer:

Even with a more selective reagent like DIBAL-H, ring cleavage can occur if the reaction conditions are not finely tuned. Several factors can influence the outcome:

  • Temperature Control: Maintaining a consistently low temperature is critical.[12][13] Any warming of the reaction mixture can provide enough energy for the tetrahedral intermediate to collapse into the ring-opened product. Ensure your cooling bath is well-maintained throughout the addition and reaction time.

  • Stoichiometry: The precise amount of reducing agent is crucial. Excess DIBAL-H can lead to over-reduction and side reactions, including ring cleavage. Perform small-scale trials to determine the optimal stoichiometry for your specific substrate.

  • Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent. Non-coordinating solvents like toluene or hexane are often preferred for DIBAL-H reductions. More coordinating solvents like THF can sometimes modulate the reactivity of the hydride.

  • N-Substituent Effects: The nature of the substituent on the β-lactam nitrogen plays a significant role in the stability of the ring.[18] Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and subsequent ring opening. If synthetically feasible, consider using a protecting group that is less electron-withdrawing during the reduction step.

Troubleshooting Workflow:

G start Ring Cleavage with DIBAL-H temp Verify Temperature Control (Maintain at -78°C) start->temp stoich Optimize Stoichiometry (Titrate DIBAL-H) temp->stoich If cleavage persists solvent Screen Solvents (Toluene vs. THF) stoich->solvent If cleavage persists n_sub Evaluate N-Substituent (Consider EWG effects) solvent->n_sub If cleavage persists success Successful Reduction n_sub->success If optimized fail Persistent Cleavage n_sub->fail If still failing

Caption: A decision tree for troubleshooting DIBAL-H reductions.

Question 3: Are there any catalytic methods that can reduce the carbonyl group while preserving the β-lactam ring?

Answer:

Yes, catalytic hydrogenation can be a very effective and mild method for the reduction of various functional groups, and under the right conditions, it can be selective for the carbonyl group of a β-lactam without causing ring cleavage.[19][20]

Catalytic Hydrogenation Approach:

  • Catalyst and Conditions: The choice of catalyst and reaction conditions is paramount.

    • Catalysts: Noble metal catalysts like Rhodium or Ruthenium complexes are often employed.[20] For instance, certain Ru-based catalysts can reduce esters to alcohols while leaving other sensitive groups intact.[20]

    • Hydrogen Source: This can be molecular hydrogen (H₂) or a transfer hydrogenation source like formic acid or isopropanol.[21]

    • Pressure and Temperature: These reactions are typically run under pressure and at temperatures that need to be optimized for the specific substrate and catalyst.

  • Advantages:

    • Mildness: Catalytic methods often operate under milder conditions than stoichiometric metal hydrides.

    • Selectivity: High chemoselectivity can often be achieved, preserving other functional groups.

  • Considerations:

    • Catalyst Screening: A screening of different catalysts and conditions will likely be necessary to find the optimal system for your spirocyclic β-lactam.

    • Functional Group Compatibility: Be aware of other functional groups in your molecule that might be susceptible to hydrogenation (e.g., alkenes, alkynes, benzyl groups).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of the β-lactam ring during reduction?

The instability arises from the significant ring strain in the four-membered ring. The ideal bond angles for an sp² carbonyl carbon and an sp³ nitrogen are approximately 120° and 109.5°, respectively. In a β-lactam, these angles are constrained to around 90°, leading to substantial angle strain.[4] When a hydride attacks the carbonyl, a tetrahedral intermediate is formed. The collapse of this intermediate to relieve the ring strain by cleaving the C-N amide bond is often a highly favorable process.

Q2: How does steric hindrance around the carbonyl group affect the outcome of the reduction?

Steric hindrance can have a dual effect.[22][23][24][25][26] On one hand, significant steric bulk around the carbonyl can hinder the approach of the hydride reagent, slowing down the desired reduction. On the other hand, this same steric hindrance can also disfavor the conformational changes required for ring cleavage, potentially leading to a higher yield of the desired ring-intact product. The spirocyclic nature of the substrate itself introduces significant steric factors that must be considered.

Q3: Can I predict which reducing agent will work best for my specific spirocyclic β-lactam?

While general principles can guide your choice, it is difficult to predict the optimal reagent with certainty without experimental data. The electronic and steric properties of the substituents on both the β-lactam ring and the spirocyclic moiety can significantly influence the reaction's outcome. A systematic approach, starting with milder and more sterically hindered reagents at low temperatures (like DIBAL-H at -78°C), is the most prudent strategy.

Q4: My desired product is the spirocyclic azetidine (fully reduced methylene group). What is the best strategy for this?

Achieving the fully reduced azetidine often requires more forcing conditions, which increases the risk of ring cleavage. A two-step approach is often more successful:

  • Initial Mild Reduction: First, reduce the carbonyl to the corresponding alcohol using a selective method described above (e.g., carefully controlled DIBAL-H reduction).

  • Conversion and Further Reduction: Convert the resulting hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then perform a second reduction step to remove it. Alternatively, methods like the Barton-McCombie deoxygenation can be employed.

Mechanism of Ring Cleavage vs. Successful Reduction

G cluster_0 Reaction Pathways sub Spirocyclic β-Lactam inter Tetrahedral Intermediate sub->inter Hydride Attack reagent [H⁻] (e.g., LiAlH₄, DIBAL-H) reagent->inter cleavage Ring Cleavage inter->cleavage Strain Release (High Energy Reagents) reduction Successful Reduction (Alcohol) inter->reduction Protonation (Controlled Conditions)

Caption: Competing pathways after hydride attack on a β-lactam.

Summary of Reducing Agents

Reducing AgentRelative StrengthTypical OutcomeKey Considerations
LiAlH₄ Very StrongHigh risk of ring cleavageNon-selective; reacts with most carbonyls.[6][27]
DIBAL-H Strong, BulkyAldehyde or AlcoholHighly dependent on stoichiometry and low temperature.[10][11][12][13]
NaBH₄ MildNo reaction (typically)Requires activation (e.g., Lewis acids) for lactam reduction.[16][17][28][29]
Catalytic H₂ VariableAlcohol or MethyleneRequires catalyst screening; can be very selective.[19][20]

References

  • DIBAL-H Reduction - Organic Synthesis. Available at: [Link]

  • Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1988). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids . The Journal of Organic Chemistry, 53(18), 4236–4241. Available at: [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance . MDPI. Available at: [Link]

  • Diisobutylaluminium hydride - Wikipedia. Available at: [Link]

  • Galinovsky, F., & Weiser, R. (1950). [Effect of Aluminum Lithium Hydride on Lactams] . Experientia. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2019). Advances in the chemistry of β-lactam and its medicinal applications . Molecules, 24(17), 3192. Available at: [Link]

  • Synthesis of lactam 15. DIBAL‐H=diisobutylaluminum hydride;... - ResearchGate. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]

  • Speeter, M. E., & Maroney, W. H. (1954). The Action of Lithium Aluminum Hydride on a β-Lactam . Journal of the American Chemical Society, 76(22), 5810–5811. Available at: [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1988). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids . The Journal of Organic Chemistry. Available at: [Link]

  • Carbonyl reduction - Wikipedia. Available at: [Link]

  • Li, J., et al. (2012). Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones . Chemical Communications, 48(5), 690-692. Available at: [Link]

  • DIBAL Reducing Agent - Chemistry Steps. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors - ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Low-Temperature Polymorphic Transformation of β-Lactam Antibiotics . MDPI. Available at: [Link]

  • Versatile, mild, and selective reduction of various carbonyl groups using an electron-deficient boron catalyst - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Speeter, M. E., & Maroney, W. H. (1954). The Action of Lithium Aluminum Hydride on a β-Lactam . Journal of the American Chemical Society. Available at: [Link]

  • Bonomo, R. A., et al. (2018). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition . Frontiers in Microbiology. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams . Current Organic Chemistry, 13(13), 1251-1293. Available at: [Link]

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  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - ResearchGate. Available at: [Link]

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  • Brown, H. C., & Weissman, P. M. (1965). Selective Reductions. X. Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Comparison of the Reducing Characteristics of Lithium Aluminum Hydride and Its Derivatives . Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2018). Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions . Angewandte Chemie International Edition, 57(34), 10985-10988. Available at: [Link]

  • Cullmann, W., & Dick, W. (1989). Influence of temperature on beta-lactamase production and outer membrane proteins in gram-negative rods . Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology, 270(3), 367-377. Available at: [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates . Journal of Biological Chemistry, 294(16), 6218-6231. Available at: [Link]

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Optimization

Troubleshooting sluggish filtration in large-scale synthesis of azaspiro[3.3]heptanes

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with sluggish filtration during the large-scale synthesis of azaspiro[3.3]heptane derivatives. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with sluggish filtration during the large-scale synthesis of azaspiro[3.3]heptane derivatives. This document provides in-depth troubleshooting, preventative strategies, and optimized protocols to ensure efficient and scalable solid-liquid separation.

Section 1: Troubleshooting Guide for Sluggish Filtration

This section addresses the most common and pressing issues encountered during the filtration of azaspiro[3.3]heptane intermediates and final products.

Q1: My filtration has started, but the flow rate is extremely slow or has stopped completely. What is the primary cause?

A1: The most immediate cause is almost always filter clogging due to the presence of extremely fine particles or the formation of a compressible, low-permeability filter cake.[1] Azaspiro[3.3]heptane salts, in particular, can sometimes precipitate as very fine, needle-like crystals that blind the filter medium.[2]

Immediate Diagnostic Steps:

  • Observe the Filter Cake: Is the cake a dense, muddy layer? This indicates a compressible cake.

  • Check Upstream: Was the crystallization process rapid (a "crash-out")? Rapid crystallization, often from high supersaturation, is a primary driver for the formation of fine particles.[3]

  • Consider the Solvent System: Certain solvent/antisolvent systems can lead to poor crystal morphology, favoring needles or fine powders over more easily filtered blocky or prismatic crystals.[4]

Immediate Solutions:

  • Agitation (Use with Caution): Gently scraping the surface of the filter cake with a spatula can sometimes break the fine top layer and temporarily improve flow, but this is not a scalable or robust solution.[5]

  • Back-flushing (If equipment allows): A gentle reverse flow of clean solvent or inert gas can dislodge fine particles from the filter medium.

  • Re-slurry and Re-filter with a Filter Aid: The most reliable solution is to transfer the slurry back to the vessel, add a filter aid like Celite®, and re-filter. This is often unavoidable for salvaging the batch.

Q2: What are these gelatinous solids or "oils" that have precipitated with my product, and how do I filter them?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled below the melting point of the compound before it has reached the point of crystallization.[6] This oily phase is immiscible with the mother liquor and will instantly and completely block any filter medium.

Root Causes & Prevention:

  • High Solute Concentration: The concentration of the azaspiro[3.3]heptane derivative may be too high, leading to a supersaturated state where the melting point is depressed.

  • Rapid Cooling: Aggressive cooling rates do not provide sufficient time for orderly crystal nucleation and growth.[6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.[6]

Troubleshooting Protocol:

  • Return the entire mixture (mother liquor and oil) to the reaction vessel.

  • Re-heat the mixture until the oil completely redissolves.

  • Add 10-20% more solvent to decrease the saturation point.[6]

  • Initiate a controlled, slow cooling profile. Seeding the solution with a small amount of previously isolated, crystalline material at the appropriate temperature can be highly effective.

  • If oiling persists, a complete solvent system re-evaluation is necessary.

Q3: I see fine particles in my filtrate after filtration. What went wrong?

A3: This issue, known as "filtrate breakthrough," indicates a mismatch between the particle size of your product and the pore size of your filter medium.

Common Causes:

  • Incorrect Filter Media Selection: The chosen filter cloth or paper has a micron rating that is too large for the particles being filtered.[7]

  • High-Pressure Differentials: Excessive vacuum or pressure can physically force fine particles through the filter medium or even cause damage to the filter element itself.[8]

  • Poor Filter Setup: Wrinkles or improper seating of filter paper in a funnel can create gaps that allow the slurry to bypass the filter medium.[1]

Solutions:

  • Select a Tighter Filter Medium: Choose a filter cloth with a smaller micron rating. This must be balanced, as a tighter filter will increase resistance and slow the filtration rate.[7]

  • Use a Filter Aid: Applying a pre-coat of a filter aid like diatomaceous earth creates a fine, porous layer that can trap sub-micron particles.[9]

  • Reduce Differential Pressure: Operate at the lowest effective pressure or vacuum to avoid forcing particles through the filter.

Section 2: Proactive Optimization & Frequently Asked Questions (FAQs)

Proactive process design is the most effective way to prevent filtration problems. This section focuses on optimizing the crystallization process itself to generate a product that is inherently easy to filter.

Q4: How can I fundamentally improve the filterability of my azaspiro[3.3]heptane product before I get to the filtration step?

A4: The single most important factor is controlling the crystallization process to produce larger, more uniform crystals. Larger, more isodimensional (blocky or spherical) particles form a filter cake with higher porosity and permeability, leading to faster filtration rates.[3]

Key Crystallization Strategies:

  • Controlled Cooling: Avoid "crashing out" your product by implementing a slow, linear cooling profile. This reduces the level of supersaturation, favoring crystal growth over rapid nucleation of fine particles.[3]

  • Antisolvent Addition: When using an antisolvent, add it slowly to a well-agitated solution.[4] Adding the product solution to the antisolvent can sometimes yield better morphology. The rate of supersaturation generation is directly linked to the antisolvent addition rate.[4]

  • Seeding: Introduce a small quantity (0.1-1% by weight) of previously isolated, high-quality crystals into the solution at a temperature where it is just saturated. This provides a template for controlled crystal growth.

  • Aging/Digestion: Holding the slurry at the final crystallization temperature for a period (1-12 hours) with gentle agitation can allow for a process called Ostwald Ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the overall particle size distribution.[10]

Q5: What is a filter aid, and how do I choose the right one?

A5: A filter aid is an inert, porous material that is used to prevent filter blinding and improve flow rates.[9] It works by forming a highly permeable and incompressible layer on top of the filter medium (a "pre-coat") and can also be mixed directly with the slurry ("body feed").[11]

Filter Aid Type Key Characteristics Best For Considerations
Diatomaceous Earth (Celite®) Fossilized diatoms (silica), irregular shape, highly porous, incompressible.[11]General purpose, very fine particles, clarifying filtrates.Primarily silica-based; check for compatibility with strongly basic solutions.
Perlite Volcanic glass (aluminum silicate), lower density than DE.[11]When a less dense filter cake is desired. Good for faster flow rates.Can be more friable than diatomaceous earth.
Cellulose Fibrous organic polymer.[11]Applications where silica is incompatible (e.g., certain downstream reactions).More compressible than DE or Perlite; can be more expensive.[11]

Selection is often empirical, but a good starting point is a fine grade of diatomaceous earth for removing very fine particulates. [11]

Q6: My filter cake seems to compress under pressure, which slows filtration over time. How do I address this?

A6: This is the classic sign of a "compressible filter cake."[12] Fine, irregularly shaped particles can deform and pack tightly under pressure, reducing the porosity of the cake and increasing its resistance to flow.[13][14]

Mitigation Strategies:

  • Reduce Filtration Pressure: Counterintuitively, applying less vacuum or pressure can sometimes lead to a faster overall filtration time by preventing severe cake compression.[8]

  • Use a Body Feed of Filter Aid: Mixing a filter aid (1-5% w/w relative to your product) into the slurry before filtration adds rigid, incompressible particles to the cake structure.[9] This maintains porosity and provides channels for the liquid to flow through.

  • Optimize Crystal Shape: As discussed in Q4, the best long-term solution is to improve the crystal morphology to be more robust and less prone to compression.

Section 3: Diagrams and Workflows

Troubleshooting Decision Tree for Sluggish Filtration

This diagram provides a logical pathway for diagnosing and resolving common filtration issues.

G start Sluggish Filtration Observed q1 Is the solid product 'oily' or a gelatinous mass? start->q1 a1_yes Yes: 'Oiling Out' q1->a1_yes Yes q2 Is the filter cake a dense, muddy layer? q1->q2 No sol1 Action: 1. Re-dissolve with heat. 2. Add more solvent (10-20%). 3. Cool slowly & consider seeding. a1_yes->sol1 end_node Process Optimized sol1->end_node a2_yes Yes: Compressible Cake &/or Fine Particles q2->a2_yes Yes q3 Is filtrate cloudy or containing fine particles? q2->q3 No sol2 Action: 1. Reduce differential pressure. 2. Use a filter aid (body feed). 3. Optimize crystallization for better particle morphology. a2_yes->sol2 sol2->end_node a3_yes Yes: Filtrate Breakthrough q3->a3_yes Yes q3->end_node No sol3 Action: 1. Use a tighter filter medium. 2. Apply a filter aid pre-coat. 3. Ensure proper filter setup. a3_yes->sol3 sol3->end_node

Caption: Troubleshooting Decision Tree for Filtration Issues.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Filter Aid (Celite®) Pad

This protocol describes how to prepare a pre-coat of a filter aid on a Büchner funnel or filter press to prevent clogging by fine particles.

Materials:

  • Büchner Funnel and appropriate filter paper

  • Filtration Flask

  • Celite® (or other diatomaceous earth filter aid)

  • Clean, pre-filtered solvent (the same as the mother liquor)

  • Beaker and spatula

Procedure:

  • Setup: Place the filter paper in the Büchner funnel, ensuring it is flat and covers all holes. Wet the paper with a small amount of clean solvent to seal it against the funnel surface.

  • Slurry Preparation: In a separate beaker, prepare a slurry of Celite® in the clean solvent. A good starting ratio is approximately 5-10 g of Celite® per 100 mL of solvent. The slurry should be thin enough to be easily pourable.

  • Pre-coat Application: Apply a vacuum to the filtration flask. Vigorously stir the Celite® slurry to ensure it is fully suspended, and immediately pour it into the center of the Büchner funnel in a single, smooth motion.

  • Pad Formation: The solvent will be drawn through the funnel, leaving a uniform, even pad of Celite® on the filter paper. The pad should be approximately 3-5 mm thick.

  • Pad Wash: Wash the Celite® pad with an additional portion of clean solvent to settle the bed and wash away any ultra-fine Celite® particles.

  • Verification: Ensure the filtrate from the wash step is clear and free of particles. Do not break the vacuum seal until you are ready to begin the main product filtration. The pad should not be allowed to dry out and crack.

  • Filtration: Gently pour your product slurry onto the center of the prepared Celite® pad, being careful not to disturb the surface.

References

  • Hawach Scientific. (n.d.). Reasons for Slow Filter Paper Filtration and Solutions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Filter Aids and Filter Media. Retrieved from [Link]

  • Unknown Author. (2021, May 31). Filter aids are a special type of filter medium. Retrieved from a document hosted on google.com. The specific original source is not cited in the provided search result.
  • Chayen, N. E. (2016). Choosing the Method of Crystallization to Obtain Optimal Results. MDPI. Retrieved from [Link]

  • Mwewa, B., et al. (2022). Impact of process parameters on product size and morphology in hydrometallurgical antisolvent crystallization. RSC Publishing. Retrieved from [Link]

  • Brother Filtration. (n.d.). A Comprehensive Guide to Filter Types for the Pharmaceutical Industry. Retrieved from [Link]

  • Jingjin Filter Press. (2025, September 16). Expert Buyer's Guide: 5 Key Criteria for Selecting Pharmaceutical Filtration Solutions in 2025. Retrieved from [Link]

  • Process & Control. (2023, March 24). What are the best filters for pharmaceutical processing? Retrieved from [Link]

  • QUALIA BioSafe Tech. (n.d.). 5 Strategies for Scaling Up In Situ Filtration Systems. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Predicting and Optimizing Filtration and Drying Cycle Time. Retrieved from [Link]

  • AIChE. (2017). (206a) Scale-up and Optimization of Filtration Processes: Small Scale Pressure Filtration to Centrifugal Filtration. AIChE Annual Meeting Proceedings. Retrieved from [Link]

  • Kim, B., et al. (n.d.). Crystallization-Based Approach To Continuous Manufacturing: A Case Study of Acetaminophen Production. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Jinzong Machinery. (2024, September 23). Why Is Crystallization Better Than Filtration? Retrieved from [Link]

  • Raghunath, B., Bin, W., & Janssens, J. (2012, March 7). Best Practices for Optimization and Scale-Up of Microfiltration TFF Processes. BioProcessing Journal. Retrieved from [Link]

  • DCVMN. (n.d.). Best Practices for Optimization and Scale-Up of Microfiltration TFF Processes. Retrieved from [Link]

  • Chadha, R., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Retrieved from [Link]

  • QUALIA BioSafe Tech. (n.d.). How to Troubleshoot Common In Situ Filter Issues. Retrieved from [Link]

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Retrieved from [Link]

  • Sikervar, V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? Retrieved from [Link]

  • Reddit User Discussion. (2013, June 28). Fretted Filtration System is going very slow, how do I speed things up. r/chemistry on Reddit. Retrieved from [Link]

  • Quora User Answer. (2022, December 28). What is wrong when I do the filtration? The filter paper gets clogged very quickly. Quora. Retrieved from [Link]

  • Al-Abri, M., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Unknown Author. (n.d.). Dewatering mechanisms of compressible filter cakes. The specific original source is not cited in the provided search result.
  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • Mott Corporation. (n.d.). Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF. Retrieved from [Link]

  • Pillay, V. L. (n.d.). RESEARCH ON THE FILTRATION OF COMPRESSIBLE CAKES. Retrieved from a document hosted on google.com. The specific original source is not cited in the provided search result.
  • Yildiz, E., et al. (2023). Influence of Particle Properties on Filter Cake Compaction Behavior under Oscillatory Shear. MDPI. Retrieved from [Link]

  • Waldman Plumbing and Heating, Inc. (2025, December 25). Why Filter Performance Declines Even Without Heavy Water Consumption. Retrieved from [Link]

  • Unknown Author. (n.d.). Cracking behavior of compressible filter cakes. The specific original source is not cited in the provided search result.
  • Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]

  • Nakanishi, K. (n.d.). Properties of Filter Cake in Cake Filtration and Membrane Filtration. J-Stage. Retrieved from [Link]

  • Biotage. (2023, March 27). How to improve synthesis workflow by over 90%. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Characterization of Impurities in 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Synthesis

Welcome to the technical support center for the synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this novel spirocyclic scaffold. As a strained heterocyclic system, the synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane can be accompanied by the formation of various impurities. Understanding the origin of these impurities and having robust analytical methods for their characterization is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document provides a comprehensive, question-and-answer-based troubleshooting guide. We will explore a plausible synthetic route and delve into the potential impurities that may arise at each stage. This guide will equip you with the knowledge to anticipate, identify, and mitigate these impurities, leading to a more efficient and successful synthesis.

Part 1: Plausible Synthetic Route and Potential Impurity Hotspots

To effectively troubleshoot impurity formation, we must first establish a likely synthetic pathway for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. Based on established methodologies for the synthesis of related spirocyclic systems, a plausible three-stage approach is outlined below.[3][4][5] This hypothetical route will serve as the framework for our discussion on impurity characterization.

Synthetic_Pathway cluster_0 Stage 1: Thietane Formation cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Oxidation Starting_Materials 1,3-Dibromo-2,2-bis(bromomethyl)propane + Sodium Sulfide (Na2S) Thietane_Precursor 3,3-Bis(bromomethyl)thietane Starting_Materials->Thietane_Precursor Nucleophilic Substitution Thietane_Precursor_c1 3,3-Bis(bromomethyl)thietane Spirocycle 6-Thia-1-azaspiro[3.3]heptane Thietane_Precursor_c1->Spirocycle Ammonia Ammonia (NH3) Ammonia->Spirocycle Double Nucleophilic Substitution Spirocycle_c2 6-Thia-1-azaspiro[3.3]heptane Final_Product 6,6-Dioxo-6-thia-1- azaspiro[3.3]heptane Spirocycle_c2->Final_Product Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_Agent->Final_Product Sulfur Oxidation

Caption: A plausible three-stage synthetic pathway for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

Part 2: Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Thietane Formation - FAQs and Troubleshooting

Question 1: During the synthesis of 3,3-bis(bromomethyl)thietane, my reaction mixture is complex, and the yield is low. What are the likely impurities?

Answer: The formation of 3,3-bis(bromomethyl)thietane from 1,3-dibromo-2,2-bis(bromomethyl)propane and a sulfide source like sodium sulfide is a double nucleophilic substitution. Several side reactions can lead to a complex mixture and reduced yield.

Potential Impurities and Their Origins:

Impurity ID Impurity Name Plausible Origin Analytical Signature (Expected)
IMP-01 Unreacted 1,3-dibromo-2,2-bis(bromomethyl)propaneIncomplete reaction.GC-MS: Elutes later than the product. MS: Characteristic isotopic pattern for four bromine atoms.
IMP-02 Monosubstituted intermediateIncomplete second substitution.GC-MS/LC-MS: Higher polarity than the product.
IMP-03 Polymeric byproductsIntermolecular reactions between starting materials and intermediates.GPC/SEC: High molecular weight species. NMR: Broad, unresolved signals.
IMP-04 Elimination productsBase-induced elimination of HBr.GC-MS: Lower boiling point than the product. NMR: Presence of olefinic proton signals.

Troubleshooting Strategies:

  • Reaction Conditions: Ensure stoichiometric control of reactants. A slight excess of the sulfide source can drive the reaction to completion but may also promote side reactions. Temperature control is crucial; high temperatures can favor elimination and polymerization.

  • Purification: Column chromatography on silica gel is often effective for separating the desired product from less polar starting materials and more polar intermediates.

Stage 2: Spirocyclization - FAQs and Troubleshooting

Question 2: The spirocyclization of 3,3-bis(bromomethyl)thietane with ammonia is not proceeding to completion, and I observe several unexpected peaks in my LC-MS analysis. What could these be?

Answer: The formation of the spirocyclic amine, 6-thia-1-azaspiro[3.3]heptane, involves a double intramolecular nucleophilic substitution. This step is prone to the formation of several impurities.

Potential Impurities and Their Origins:

Impurity ID Impurity Name Plausible Origin Analytical Signature (Expected)
IMP-05 Unreacted 3,3-bis(bromomethyl)thietaneIncomplete reaction.LC-MS: Non-polar, elutes early on reverse phase. MS: Isotopic pattern for two bromine atoms.
IMP-06 Mono-aminated intermediateIncomplete second cyclization.LC-MS: More polar than IMP-05. MS: Molecular ion corresponding to the addition of one amino group and loss of HBr.
IMP-07 Dimeric or oligomeric speciesIntermolecular reaction between two or more molecules of the starting material with ammonia.LC-MS/ESI-MS: Peaks corresponding to multiples of the monomeric unit.
IMP-08 Ring-opened productsNucleophilic attack by ammonia on the sulfur atom of the thietane ring, though less likely under standard conditions.LC-MS: Isomeric with the desired product but with different fragmentation patterns.

Troubleshooting Strategies:

  • Reaction Conditions: The concentration of ammonia and the reaction temperature are critical. High concentrations of ammonia can favor the desired intramolecular cyclization. The reaction may require elevated pressure and temperature in a sealed vessel.

  • Choice of Base: While ammonia acts as the nucleophile, an additional non-nucleophilic base may be required to scavenge the HBr formed during the reaction, preventing the protonation of the amine and promoting the second cyclization.

Stage 3: Oxidation - FAQs and Troubleshooting

Question 3: After the oxidation of 6-thia-1-azaspiro[3.3]heptane, I see two major products in my analysis. How do I confirm the formation of the desired sulfone and identify the other component?

Answer: The oxidation of the sulfur atom in the thietane ring to a sulfone requires a strong oxidizing agent. Incomplete oxidation is a common issue, leading to the formation of a sulfoxide intermediate.[6][7]

Potential Impurities and Their Origins:

Impurity ID Impurity Name Plausible Origin Analytical Signature (Expected)
IMP-09 6-Oxo-6-thia-1-azaspiro[3.3]heptane (Sulfoxide)Incomplete oxidation.LC-MS: Elutes closely to the final product. MS: Molecular ion 16 mass units lower than the sulfone. NMR: Diastereotopic protons adjacent to the sulfoxide group will show complex splitting patterns.
IMP-10 Unreacted 6-thia-1-azaspiro[3.3]heptaneIncomplete reaction.LC-MS: Less polar than the oxidized products.
IMP-11 Over-oxidized or ring-opened productsHarsh oxidation conditions leading to cleavage of the strained rings.LC-MS/MS: Fragmentation patterns indicating ring cleavage.

Troubleshooting Strategies:

  • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Using a sufficient excess of the oxidizing agent and allowing for adequate reaction time will favor the formation of the sulfone.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) or LC-MS should be used to monitor the progress of the reaction to ensure complete conversion of the starting material and the sulfoxide intermediate.

Part 3: Analytical Methodologies for Impurity Characterization

A multi-technique approach is essential for the unambiguous identification and quantification of impurities.[1][8]

Analytical_Workflow Crude_Product Crude Reaction Mixture Separation Separation Techniques Crude_Product->Separation HPLC HPLC / UPLC Separation->HPLC GC GC Separation->GC TLC TLC Separation->TLC Identification Identification & Structural Elucidation HPLC->Identification GC->Identification MS Mass Spectrometry (MS/MS) Identification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Identification->NMR FTIR FTIR Spectroscopy Identification->FTIR Quantification Quantification Identification->Quantification qNMR Quantitative NMR (qNMR) Quantification->qNMR HPLC_UV HPLC with UV/DAD Quantification->HPLC_UV

Caption: A typical analytical workflow for the characterization of impurities.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for In-Process Control and Final Product Purity

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or a Diode Array Detector (DAD) for spectral analysis.

  • Injection Volume: 10 µL

2. Mass Spectrometry (MS) for Identification

Coupling the HPLC method to a mass spectrometer (LC-MS) is highly effective for obtaining molecular weight information of the eluted peaks. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions and provide structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For definitive structural confirmation of an isolated impurity, a suite of NMR experiments is required:

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the impurity molecule.

Part 4: Conclusion

The successful synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane relies on a thorough understanding of the reaction pathway and the potential for impurity formation. By anticipating potential side reactions and employing a robust analytical strategy, researchers can effectively troubleshoot their synthesis, leading to a higher purity final product. This guide provides a framework for identifying and characterizing impurities, ultimately contributing to the development of safe and effective new chemical entities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Buravtsev, V. N., & Kochetkov, K. A. (2016). Synthesis of 1-Azaspiro[3.3]heptanes. Russian Journal of Organic Chemistry, 52(5), 748-749.
  • Huang, Y., He, X., Wu, T., & Zhang, F. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1475. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1937-1939.
  • Koval'skaya, N. N., & Pan'kov, S. V. (2013). Oxidation and isomerism of thietane-containing heterocycles. Russian Journal of General Chemistry, 83(11), 2098-2103.
  • Bull, J. A., & Stead, D. (2013). Synthesis of functionalized 2,6-diazaspiro[3.3]heptanes. Organic & Biomolecular Chemistry, 11(23), 3805-3814.
  • Block, E. (2008). Thietanes and Derivatives. In Science of Synthesis (Vol. 39, pp. 687-708). Thieme.
  • Patel, M., & de la Cruz, M. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1551. [Link]

  • Gorokhovskyi, A., Zozulya, S., Mykhailiuk, P. K., & Shishkin, O. V. (2017). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry–A European Journal, 23(68), 17366-17372.
  • Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane C–H bond functionalizations: models and mechanisms.
  • Grygorenko, O. O. (2020). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 869-883.
  • The Organic Chemistry Tutor. (2020, November 18). Thietane: Preparation and Reactivity [Video]. YouTube. [Link]

  • Goverdhan, G., Reddy, G. S., & Reddy, P. P. (2015). Synthesis and characterization of critical process related impurities of an asthma drug–Zafirlukast. Journal of Pharmaceutical Analysis, 5(5), 313-319.
  • El-Gendy, Z. (2008). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][3][4]Triazino[5,6-b]quinoline Derivatives. Molecules, 13(12), 3077-3087.

  • Ahmed, S. A., Ross, S. A., Ibrahim, M. A., & ElSohly, M. A. (2023). Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products.

Sources

Optimization

Technical Support Center: Purification of 6,6-Dioxo-6-thia-1-azaspiro[3.e]heptane

Welcome to the technical support center for the purification of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. The inherent strain and polarity of the azetidine and thietane dioxide rings present specific challenges in purification that require careful consideration of methodology.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry. Our goal is to empower you to diagnose issues, optimize your purification strategy, and obtain your target compound with the highest possible purity.

I. Understanding the Molecule: Key Physicochemical Properties

6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a highly polar, non-volatile solid. Its key structural features—a secondary amine (azetidine ring) and a sulfone group (thietane 1,1-dioxide ring)—dominate its chemical behavior.

  • High Polarity: The sulfone and amine groups make the molecule highly polar. This dictates its solubility, favoring polar solvents and making it challenging to elute in normal-phase chromatography.

  • Basicity: The secondary amine provides a basic handle that can be exploited for purification via salt formation or for modulating its retention on silica gel.

  • Hydrogen Bonding: The N-H group is a hydrogen bond donor, while the sulfone oxygens are strong hydrogen bond acceptors. This contributes to its high melting point and affects interactions with protic solvents and stationary phases.

  • Stability: The sulfone group is generally robust and resistant to oxidation.[2][3] The strained four-membered rings, however, can be susceptible to nucleophilic ring-opening under harsh basic or acidic conditions, although they are generally stable under typical purification conditions.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific, common issues encountered during the purification of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane.

Problem 1: Low or No Recovery After Column Chromatography

Symptom: After performing flash column chromatography on silica gel, you observe significant loss of your product. The expected fractions contain little to no desired compound.

Causality Analysis: This issue almost always stems from the strong interaction between the polar amine/sulfone scaffold and the acidic silica gel stationary phase. The compound may be irreversibly adsorbed or may be smearing across all fractions, making it difficult to detect.

Solutions & Protocols:

  • Deactivate the Stationary Phase: The basic nature of the azetidine ring leads to strong binding with acidic silanol groups on the silica surface. Deactivating the silica is critical.

    • Protocol: Prepare a slurry of your silica gel in the starting eluent (e.g., 5% Methanol in Dichloromethane). Add 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) by volume to the slurry. This neutralizes the acidic sites, preventing irreversible adsorption.

  • Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.

    • Recommendation: Alumina (neutral or basic) can be an excellent alternative to silica gel for purifying amines.[4]

  • Use a Modified Mobile Phase: The eluent must be polar enough to compete with the stationary phase for your compound.

    • Protocol: Start with a mobile phase of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and gradually increase the polarity by adding Methanol (MeOH) or Ethanol (EtOH). A typical gradient might be from 2% to 15% MeOH in DCM. Always include 0.5-1% Et₃N in your mobile phase to prevent streaking and improve recovery.[5]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) is often more effective. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Problem 2: Persistent Impurities in the Final Product

Symptom: ¹H NMR or LC-MS analysis of the purified product shows the presence of lingering impurities, such as starting materials or reaction byproducts.

Causality Analysis: Impurities may co-elute with your product if they have similar polarities. Common impurities could include unreacted precursors or over-oxidized byproducts from a sulfone synthesis.[6][7]

Solutions & Protocols:

  • Optimize Chromatography Gradient: A shallow gradient during column chromatography provides better resolution between compounds with similar Rf values.

    • Protocol: If your product elutes at 10% MeOH/DCM, try running a gradient from 5% to 12% over a larger column volume. This can effectively separate closely eluting spots.

  • Recrystallization: This is the most powerful technique for purifying solid organic compounds and should be your primary method for final purification.[8][9]

    • Principle: Recrystallization relies on the difference in solubility of your compound and its impurities in a chosen solvent at high and low temperatures.[10]

    • Protocol: Solvent Screening for Recrystallization

      • Place ~10-20 mg of your impure solid into several small test tubes.

      • Add a few drops of a test solvent to each tube. Good candidate solvents for this polar molecule include isopropanol, ethanol, acetonitrile, ethyl acetate, or solvent mixtures like DCM/hexane or EtOAc/heptane.

      • Heat the tubes to the boiling point of the solvent. The ideal solvent will fully dissolve your compound when hot but show low solubility when cold.

      • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent system.

    • Workflow Diagram:

      G cluster_0 Recrystallization Workflow A Dissolve crude solid in minimum hot solvent B Cool slowly to room temperature A->B Impurities remain in solution C Cool further in ice-water bath B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry crystals under vacuum E->F G Assess Purity (NMR, LC-MS) F->G

      Caption: General workflow for purification by recrystallization.

  • Acid/Base Extraction (Liquid-Liquid Extraction): Leverage the basicity of the azetidine nitrogen to separate it from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude material in a suitable organic solvent (e.g., DCM or EtOAc).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer.

      • Separate the layers. The organic layer now contains neutral impurities.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to pH > 10.

      • Extract the free-based product back into an organic solvent.

      • Wash with brine, dry over Na₂SO₄, and concentrate to yield the purified amine.

Problem 3: Product "Oils Out" During Recrystallization

Symptom: When the hot solution cools, instead of forming crystals, the product separates as an insoluble liquid (an oil). This often traps impurities.

Causality Analysis: This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound, or when the rate of cooling is too fast.

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent to the oiled-out mixture until the oil redissolves completely. Then, attempt to cool it again, but much more slowly.

  • Reduce Cooling Rate: Allow the flask to cool very slowly on the benchtop, insulated with glass wool or a towel. Do not place it directly in an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is indispensable.[11] Before running the column, identify a solvent system that gives your product an Rf value of approximately 0.2-0.4. This system will likely be the starting point for your column's mobile phase. Use a UV lamp (if your compound is UV active) and a potassium permanganate (KMnO₄) stain to visualize spots. The secondary amine will react with the KMnO₄ stain, typically appearing as a yellow/brown spot on a purple background.

Q2: My compound is a TFA salt. How do I convert it to the free base for purification?

A2: The trifluoroacetate (TFA) salt is common if the compound was purified by preparative HPLC.[12] To convert it to the free base, dissolve the salt in water or a minimal amount of methanol. Add a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH, until the pH is > 10. Then, extract the free base into an organic solvent like DCM or EtOAc.

Q3: Can I use ¹H NMR to assess the purity of my final product?

A3: Absolutely. Proton NMR (¹H NMR) is one of the best tools for assessing purity.[4] Look for the absence of signals corresponding to impurities (e.g., residual solvents, starting materials). The integration of the signals for your compound should correspond to the correct proton ratios. For quantitative purity assessment, quantitative NMR (qNMR) against a certified internal standard is the gold standard.

Q4: What are the expected impurities from the synthesis of this molecule?

A4: The synthesis of sulfones often involves the oxidation of a corresponding thioether.[2][3] Potential impurities include the intermediate sulfoxide, which is also highly polar. If the synthesis involves building the spirocycle, you might have unreacted precursors or byproducts from side reactions like Grob-type fragmentations, which can occur in the synthesis of azetidines.[13]

Q5: My purification yield is consistently low. What is the most likely cause?

A5: For this specific molecule, the most common cause of low yield during purification is irreversible adsorption onto silica gel.[4] Ensure you are deactivating your silica with a base (like triethylamine) and using a sufficiently polar mobile phase containing a basic additive. If yields remain low, recrystallization is often a more efficient method that can lead to higher recovery of pure material.

IV. Recommended Purification Strategy: A Decision Workflow

This flowchart provides a logical path for purifying 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane from a crude reaction mixture.

Caption: A recommended decision workflow for purification.

V. Data Summary Table

TechniqueStationary PhaseTypical Mobile Phase / SolventKey Consideration
Flash Chromatography Silica Gel (deactivated)2-15% MeOH in DCM + 1% Et₃NCrucial: Deactivate silica with a base to prevent product loss.[5]
Neutral Alumina1-10% EtOH in EtOAcGood alternative to silica for basic compounds.
Recrystallization N/AIsopropanol, Ethanol, Acetonitrile, or EtOAc/HeptaneMost powerful method for achieving high purity.[8] Requires careful solvent screening.
Acid/Base Extraction N/ADCM / 1M HCl (aq) then 1M NaOH (aq)Excellent for removing neutral or acidic impurities.

VI. References

  • Benchchem. Overcoming challenges in the purification of spirocyclic alcohols. Available from:

  • University of California, Los Angeles. Recrystallization. Available from:

  • Waser, J. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from:

  • Millersville University. Recrystallization. Available from:

  • Northern Illinois University. Recrystallization. Available from:

  • Benchchem. 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane. Available from:

  • Chemistry LibreTexts. Recrystallization. Available from:

  • University of Colorado Boulder. Column Chromatography. Available from:

  • ChemicalBook. 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane (TFA). Available from:

  • Shokrani, M. et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. Available from: [Link]

  • Wikipedia. Sulfone. Available from:

  • Chemistry Learner. Sulfone: Formula, Structure, Synthesis, and Reactions. Available from:

  • National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane and Other Bioisosteres for Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with improved pharmacological profiles is paramount. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with improved pharmacological profiles is paramount. The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, has been a cornerstone of medicinal chemistry for decades. This guide provides a comparative analysis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, a unique and relatively underexplored scaffold, with other established bioisosteres. We will delve into their synthesis, physicochemical properties, and potential applications, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The strategic replacement of common saturated heterocycles like piperidine or morpholine with more rigid and three-dimensional spirocyclic systems has emerged as a powerful tool to modulate key drug-like properties.[1] These constrained scaffolds can offer advantages in terms of metabolic stability, aqueous solubility, and the exploration of novel intellectual property landscapes.[2] This guide will focus on a comparative evaluation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane against its non-oxidized counterpart and the widely used bioisosteres, 1-azaspiro[3.3]heptane and thiomorpholine-1,1-dioxide.

Structural and Physicochemical Property Comparison

The introduction of a sulfone group into the spirocyclic framework of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is anticipated to significantly influence its physicochemical properties. The sulfone moiety is a well-established bioisostere for groups like ketones and ethers and can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets and improving aqueous solubility.[3]

To provide a quantitative comparison, the following table summarizes key experimental and calculated physicochemical properties of model compounds featuring the target scaffold and its bioisosteres.

Compound/Scaffold Structure Molecular Formula Molar Mass ( g/mol ) pKa (amine) cLogP Experimental logD (pH 7.4) Aqueous Solubility (µM) Metabolic Stability (t½ in HLM, min)
N-Aryl-piperidine N-Aryl substituted piperidineC₁₇H₂₆N₂O274.408.8[4]3.7[5]1.6[5]136[5]31[5]
N-Aryl-1-azaspiro[3.3]heptane N-Aryl substituted 1-azaspiro[3.3]heptaneC₁₇H₂₄N₂O272.398.9[4]3.4[5]1.0[5]13[5]52[5]
N-Aryl-2-azaspiro[3.3]heptane N-Aryl substituted 2-azaspiro[3.3]heptaneC₁₇H₂₄N₂O272.399.2[4]3.4[5]1.2[5]12[5]31[5]
Thiomorpholine-1,1-dioxide Thiomorpholine-1,1-dioxideC₄H₉NO₂S135.185.4[6]----
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptaneC₅H₉NO₂S147.19Data not availableData not availableData not availableData not availableData not available

The data clearly illustrates that replacing a piperidine ring with a 1-azaspiro[3.3]heptane scaffold can lead to a decrease in lipophilicity (logD) and an improvement in metabolic stability, albeit with a reduction in aqueous solubility in this specific case.[5] The lower pKa of thiomorpholine-1,1-dioxide compared to the other amines is a direct consequence of the electron-withdrawing nature of the sulfone group.[6] While experimental data for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is lacking, it is reasonable to hypothesize that the presence of the sulfone will similarly lower the basicity of the nitrogen atom and increase the polarity of the molecule.

Experimental Protocols

Synthesis of Bioisosteric Scaffolds

A reliable and scalable synthesis is crucial for the utility of any building block in drug discovery. Below are representative protocols for the synthesis of the discussed bioisosteres.

Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane

The synthesis of 1-azaspiro[3.3]heptanes can be achieved via a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam, followed by reduction.[4]

G A Endocyclic Alkene C [2+2] Cycloaddition (Thermal) A->C B Graf's Isocyanate (ClO₂S-NCO) B->C D Spirocyclic β-lactam C->D Formation of β-lactam ring E Reduction (e.g., Alane) D->E F 1-Azaspiro[3.3]heptane E->F Reduction of lactam G A Thiomorpholine C Oxidation A->C B Oxidizing Agent (e.g., H₂O₂, KMnO₄) B->C D Thiomorpholine-1,1-dioxide C->D Formation of sulfone G A Suitable Precursor (e.g., 3,3-bis(halomethyl)thietane) C Cyclization A->C B Amine Source (e.g., Ammonia, Benzylamine) B->C D 1-Thia-6-azaspiro[3.3]heptane C->D Formation of azetidine ring F Oxidation D->F E Oxidizing Agent (e.g., m-CPBA, Oxone®) E->F G 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane F->G Formation of sulfone G A Test Compound (1 µM) D Incubation at 37°C A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH (Cofactor) C->D E Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (Acetonitrile) E->F G LC-MS/MS Analysis F->G H Determine % Remaining G->H I Calculate Half-life (t½) H->I

Sources

Comparative

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffold: An In-Depth Guide to its In Vitro ADME Properties and Comparative Advantages

A Senior Application Scientist's Perspective on a Promising New Scaffold in Drug Discovery In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising New Scaffold in Drug Discovery

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) scaffolds that can confer improved physicochemical and pharmacokinetic properties. Among these, the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane moiety has emerged as a scaffold of significant interest. Its rigid, spirocyclic nature, combined with the polar sulfone group, presents a unique combination of structural and electronic features that can be leveraged to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects.

This guide provides a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold against a conventional and widely used heterocyclic alternative: piperidine. While direct, publicly available experimental data for the complete 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane system is nascent, this guide will build a robust comparative analysis based on the well-characterized in vitro ADME properties of the core 1-azaspiro[3.3]heptane scaffold and the known, predictable influence of the sulfone functional group on drug-like properties.

The Rationale: Why Consider the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffold?

The design of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is a deliberate effort to engineer favorable ADME properties into drug candidates. The spirocyclic core imparts a rigid, three-dimensional geometry that can enhance binding affinity and selectivity for the intended biological target by locking the conformation of the molecule.[1][2] This rigidity can also shield the molecule from metabolic enzymes, potentially improving its stability.

The introduction of the sulfone group is a key strategic element. The sulfone is a polar moiety known to lower the lipophilicity of a molecule.[3] This reduction in lipophilicity can lead to several advantageous ADME characteristics, including increased aqueous solubility, enhanced metabolic stability, and an overall improvement in the absorption, distribution, metabolism, and excretion profile.[3] Furthermore, the sulfone group can act as a hydrogen bond acceptor, potentially contributing to target engagement.[4]

Comparative Analysis: Azaspiro[3.3]heptane vs. Piperidine

To understand the potential advantages of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold, we first examine the in vitro ADME properties of its parent core, the azaspiro[3.3]heptane ring system, in comparison to the commonly used piperidine ring. Recent studies have provided valuable experimental data for such a comparison.[5][6][7][8][9]

PropertyPiperidine Derivative1-Azaspiro[3.3]heptane Derivative2-Azaspiro[3.3]heptane DerivativeExpected Impact of 6,6-Dioxo-thia Moiety
Kinetic Solubility (µM) at pH 7.4 1361213Further increase due to high polarity of sulfone
Lipophilicity (logD at pH 7.4) 1.61.01.2Significant decrease
Metabolic Stability (CLint in HLM, µL/min/mg) 112422Potential for increased stability
Permeability (Papp, Caco-2) Compound DependentCompound DependentCompound DependentPotential for modulation (decrease due to polarity)
Plasma Protein Binding Compound DependentCompound DependentCompound DependentPotential for lower binding due to reduced lipophilicity

Data Interpretation and Causality:

  • Solubility and Lipophilicity: The experimental data clearly demonstrates that the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane scaffold leads to a decrease in lipophilicity (lower logD).[9] This is a counterintuitive yet highly desirable effect, as it can enhance aqueous solubility. The introduction of the highly polar sulfone group in the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is expected to further and significantly decrease lipophilicity, thereby promoting even greater aqueous solubility.[3] This is a critical advantage in drug design, as poor solubility is a major hurdle for oral bioavailability.

  • Metabolic Stability: The data on metabolic stability, as measured by intrinsic clearance (CLint) in human liver microsomes (HLM), shows that the azaspiro[3.3]heptane analogs have a slightly higher clearance than the piperidine analog in this specific study.[7] However, the rigid spirocyclic nature of the scaffold is generally associated with improved metabolic stability by restricting access of metabolic enzymes.[1] The electron-withdrawing nature of the sulfone group can also shield adjacent positions from oxidative metabolism, potentially leading to increased metabolic stability for the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold.[10]

  • Permeability: Intestinal permeability, often assessed using the Caco-2 cell model, is a complex property influenced by a balance of lipophilicity and polarity. While a decrease in lipophilicity can sometimes lead to lower passive permeability, the overall impact on the permeability of compounds containing the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold will be compound-specific and may also be influenced by the involvement of active transport mechanisms.

  • Plasma Protein Binding: The extent of binding to plasma proteins is often correlated with lipophilicity.[11] Given the expected significant reduction in lipophilicity conferred by the sulfone group, it is reasonable to predict that compounds incorporating the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold will exhibit lower plasma protein binding. This can be advantageous as a higher fraction of the unbound (free) drug is available to interact with its target and be cleared from the body.

Experimental Protocols for In Vitro ADME Assessment

To empirically validate the predicted ADME properties of novel compounds containing the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold, a suite of standardized in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer on both the apical (A) and basolateral (B) sides of the monolayer.

    • The test compound, dissolved in transport buffer, is added to the apical side.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical):

    • The experiment is repeated in the reverse direction to assess for active efflux. The test compound is added to the basolateral side, and samples are collected from the apical side.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Reaction Mixture:

    • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • The test compound is added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also run to assess for non-enzymatic degradation.

  • Incubation: The reaction mixtures are incubated at 37°C with gentle shaking.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Methodology:

  • Preparation of RED Device: A RED (Rapid Equilibrium Dialysis) device, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.

  • Sample Preparation: The test compound is spiked into plasma (e.g., human plasma).

  • Dialysis: The plasma containing the test compound is added to the sample chamber of the RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber.

  • Incubation: The RED plate is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, aliquots are taken from both the plasma chamber and the buffer chamber.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Visualization of Key Concepts

To further elucidate the experimental workflows and the conceptual relationships discussed, the following diagrams are provided.

experimental_workflow cluster_absorption Absorption (Permeability) cluster_metabolism Metabolism (Stability) cluster_distribution Distribution (Binding) caco2 Caco-2 Permeability Assay adme_profile Comprehensive In Vitro ADME Profile caco2->adme_profile microsomal Microsomal Stability Assay microsomal->adme_profile ppb Plasma Protein Binding Assay (RED) ppb->adme_profile start New Compound Synthesis (6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivative) start->caco2 Assess Oral Absorption Potential start->microsomal Determine Metabolic Lability start->ppb Evaluate Free Drug Fraction structure_adme_relationship scaffold 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffold Spirocyclic Core Sulfone Group solubility Increased Aqueous Solubility scaffold:f1->solubility Polarity increases hydrophilicity permeability Modulated Permeability scaffold:f1->permeability Increased polarity can decrease passive diffusion metabolic_stability Potentially Increased Metabolic Stability scaffold:f0->metabolic_stability Rigidity shields from enzymes ppb Lower Plasma Protein Binding scaffold:f1->ppb Reduced lipophilicity

Caption: Structure-ADME relationship of the scaffold.

Conclusion

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold represents a compelling design strategy in modern medicinal chemistry. By combining the conformational rigidity of a spirocycle with the polarity of a sulfone, this scaffold has the potential to confer a highly desirable profile of in vitro ADME properties. The comparative analysis with the commonly used piperidine ring, based on data from the parent azaspiro[3.3]heptane system, strongly suggests that incorporation of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane moiety can lead to compounds with improved aqueous solubility, potentially enhanced metabolic stability, and lower plasma protein binding.

While further direct experimental validation is necessary to fully characterize the ADME properties of this novel scaffold, the foundational principles of medicinal chemistry and the available comparative data provide a strong rationale for its exploration in drug discovery programs. The detailed experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data to confidently advance compounds containing this promising scaffold towards the development of new and improved therapeutics.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic scaffolds in medicinal chemistry. Current Opinion in Chemical Biology, 14(3), 312-319.
  • Bolla, M. L., & Filz, C. J. (2021). The sulfone group in medicinal chemistry. Journal of Medicinal Chemistry, 64(14), 9783-9844.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the drugs of today. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic piperidine bioisostere. Enamine.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Kalgutkar, A. S., et al. (2000). The sulfone moiety as a structural alert for idiosyncratic toxicity: a mechanistic rationale. Current Drug Metabolism, 1(2), 91-122.
  • Banks, B. J., et al. (2020). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 15(5), 501-512.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Kumar, R., & Tawa, G. J. (2017). The Role of Plasma Protein Binding in Drug Discovery. Journal of Pharmaceutical Sciences, 106(9), 2235-2246.
  • Smith, D. A., & van de Waterbeemd, H. (2012). Plasma protein binding and metabolism: a quantitative relationship. Drug Discovery Today, 17(1-2), 85-91.
  • Liang, J., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-25.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
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Validation

The Spirocyclic Advantage: A Pharmacokinetic Comparison of Novel Antibiotics Containing the Azaspiro[3.3]heptane Moiety

A Technical Guide for Drug Development Professionals Introduction: Escaping Flatland in Antibiotic Development The relentless challenge of antimicrobial resistance necessitates a continuous search for novel chemical scaf...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: Escaping Flatland in Antibiotic Development

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms and exhibit favorable pharmacokinetic profiles. Traditional drug discovery has often been dominated by planar, aromatic structures. However, the paradigm is shifting towards three-dimensional (3D) molecular architectures that can offer improved target engagement and superior drug-like properties. Spirocyclic scaffolds, particularly strained systems like azaspiro[3.3]heptane and its derivatives, are at the forefront of this evolution. Their rigid, non-planar nature provides a unique vectoral arrangement of substituents, which can lead to enhanced aqueous solubility, improved metabolic stability, and ultimately, better pharmacokinetic (PK) performance compared to their non-spirocyclic counterparts.

This guide provides an in-depth comparative analysis of the pharmacokinetic profile of drugs and drug candidates featuring a core spiro[3.3]heptane moiety, with a focus on analogs of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold. We will examine key PK parameters of the clinical-stage anti-tuberculosis agent TBI-223, which contains a 2-oxa-6-azaspiro[3.3]heptane core, and compare them against established and emerging non-spirocyclic anti-tuberculosis drugs. This objective comparison, supported by experimental data and detailed protocols, aims to provide researchers and drug developers with a clear understanding of the potential advantages conferred by this unique spirocyclic scaffold.

Comparative Pharmacokinetic Analysis

The pharmacokinetic properties of a drug are paramount to its clinical success, governing its absorption, distribution, metabolism, and excretion (ADME). The introduction of a spirocyclic moiety is hypothesized to positively influence these parameters. Here, we compare the available pharmacokinetic data for the spirocyclic compound TBI-223 with several non-spirocyclic anti-tuberculosis agents.

Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters observed in human clinical studies. TBI-223, an oxazolidinone antibiotic, is compared with linezolid, another oxazolidinone, and other prominent anti-tuberculosis drugs.

DrugScaffold TypeDoseCmax (μg/mL)Tmax (hr)AUC (μg·h/mL)Half-life (t½) (hr)Bioavailability (%)Ref.
TBI-223 Spirocyclic (2-oxa-6-azaspiro[3.3]heptane)100 mg (single dose)44.5 ± 7.1 (in mice)~1-2179.4 ± 19.1 (in mice)1.9-3.8Not Reported[1][2]
Linezolid Non-spirocyclic (Oxazolidinone)600 mg (oral, multiple doses)12.9 - 21.00.5-280.2 - 1384.4 - 7.0~100[3][4][5]
Bedaquiline Non-spirocyclic (Diarylquinoline)400 mg (oral, multiple doses)~0.600 (target plasma conc.)~530.6 (AUC0-24)~5.5 months (terminal)~2-fold increase with food[6][7][8]
Delamanid Non-spirocyclic (Nitroimidazole)100 mg (oral, twice daily)0.708 (average)Not Reported2.9 (AUC0-12)30-38Not Reported[8][9]
Pretomanid Non-spirocyclic (Nitroimidazole)200 mg (oral, daily)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[10]
Sutezolid Non-spirocyclic (Oxazolidinone)600 mg (single dose)VariesVariesVaries4-6Not Reported[11][12]

Note: Some data for TBI-223 is from preclinical mouse studies and is presented for comparative purposes. Direct comparison of absolute values between species should be done with caution.

Preclinical (Murine) Pharmacokinetic Parameters

Preclinical animal models are crucial for the initial assessment of a drug's pharmacokinetic profile. The following table compares the PK parameters of TBI-223 and linezolid in mice.

DrugDose (mg/kg, oral)Cmax (μg/mL)AUC0–24 (μg·h/mL)Half-life (t½) (hr)Ref.
TBI-223 10044.5 ± 7.1179.4 ± 19.13.0 ± 0.4[1]
Linezolid 10052.6 ± 6.4130.7 ± 8.51.58 ± 0.4[1]
Linezolid 20Not ReportedNot Reported1.02[13]
Linezolid 80Not ReportedNot Reported1.00[13]

From the preclinical data, TBI-223 demonstrates a longer half-life and a higher overall exposure (AUC) in mice compared to linezolid at the same dose.[1] This suggests that the spirocyclic scaffold may contribute to improved metabolic stability and/or altered distribution, leading to a more favorable pharmacokinetic profile. The human pharmacokinetic data for TBI-223 shows a relatively short half-life of 1.9-3.8 hours.[2][14][15]

The Causality Behind Experimental Choices in Pharmacokinetic Profiling

The selection of in vitro and in vivo assays for determining the ADME properties of a drug candidate is a critical step in drug development. The goal is to build a comprehensive profile that can predict the drug's behavior in humans.

In Vitro ADME Assays: The First Line of Assessment

Early in vitro ADME assays are designed to provide rapid screening of a large number of compounds to identify those with the most promising drug-like properties.

  • Solubility: Assessed to ensure the compound can dissolve in physiological fluids for absorption. Poor solubility can be a major hurdle for oral drug development.

  • Permeability (e.g., Caco-2, PAMPA): These assays predict a drug's ability to cross the intestinal barrier. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, forms a monolayer that mimics the intestinal epithelium.

  • Metabolic Stability (Microsomes, Hepatocytes): Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. Hepatocytes provide a more complete picture of hepatic metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. A compound with high metabolic stability is likely to have a longer half-life and lower clearance in vivo.

  • CYP450 Inhibition: Assays to determine if a drug candidate inhibits specific CYP450 isoforms are crucial to predict potential drug-drug interactions.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. Only the unbound fraction of a drug is pharmacologically active.

In Vivo Pharmacokinetic Studies: The Whole-Picture Perspective

In vivo studies in animal models provide a more integrated understanding of a drug's ADME profile.

  • Species Selection: Rodents (mice and rats) are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Larger animals like dogs or non-human primates may be used in later stages of preclinical development to better predict human pharmacokinetics.

  • Route of Administration: The route of administration in animal studies should ideally match the intended clinical route. For orally administered drugs, both intravenous (IV) and oral (PO) dosing are often performed. IV administration allows for the determination of absolute bioavailability by comparing the AUC after oral and IV doses.

  • Blood Sampling: Serial blood samples are collected at various time points after drug administration to characterize the concentration-time profile. The sampling schedule is designed to capture the absorption, distribution, and elimination phases.

  • Bioanalysis: Drug concentrations in plasma or other biological matrices are quantified using sensitive and specific analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step methodologies for key pharmacokinetic experiments.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled, e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., testosterone)

  • Acetonitrile with internal standard for quenching and analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a test compound in mice after oral administration.

Materials:

  • Test compound formulated for oral gavage

  • Male CD-1 mice (or other appropriate strain), 8-10 weeks old

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize mice to the housing conditions for at least 3 days prior to the study.

  • Fast mice overnight (with access to water) before dosing.

  • Administer a single oral dose of the test compound formulation by gavage.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (e.g., via retro-orbital sinus or tail vein) from a designated group of mice for each time point.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).

ExperimentalWorkflow_InVivoPK cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis_calc Analysis and Calculation acclimatize Acclimatize Mice fast Fast Overnight acclimatize->fast dose Oral Gavage Dosing fast->dose sample Serial Blood Collection (Time Points) dose->sample plasma Process Blood to Obtain Plasma sample->plasma store Store Plasma at -80°C plasma->store extract Extract Drug from Plasma store->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) analyze->calculate

Caption: Workflow for an In Vivo Oral Pharmacokinetic Study in Mice.

Discussion and Future Directions

The preliminary pharmacokinetic data for TBI-223, a compound containing a 2-oxa-6-azaspiro[3.3]heptane moiety, are promising. The extended half-life and increased exposure observed in preclinical models compared to the non-spirocyclic analog linezolid suggest that the spirocyclic scaffold imparts favorable ADME properties.[1] While direct comparisons with human data for other anti-tuberculosis drugs are complex due to differences in dosing and patient populations, the initial findings for TBI-223 support the hypothesis that spirocyclic scaffolds can lead to improved pharmacokinetic profiles.

Further studies are warranted to fully elucidate the pharmacokinetic advantages of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane moiety and its analogs. Head-to-head comparative studies with non-spirocyclic counterparts in multiple species, including larger animals, would provide more definitive evidence. Additionally, detailed metabolite identification studies will be crucial to understand the metabolic pathways and the role of the spirocyclic core in enhancing metabolic stability.

The continued exploration of novel, three-dimensional scaffolds like the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane moiety is essential for the discovery of next-generation therapeutics with optimized efficacy and safety profiles. The data presented in this guide underscore the potential of this spirocyclic system to deliver drug candidates with superior pharmacokinetic properties, ultimately contributing to the development of more effective treatments for infectious diseases and beyond.

References

  • Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

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  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. (2022). Antimicrobial Agents and Chemotherapy, 66(10), e00557-22. [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. (2023). Antimicrobial Agents and Chemotherapy, 67(4), e01655-22. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. (2023). Antimicrobial Agents and Chemotherapy, 67(4), e01655-22. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. (n.d.). Ingenta Connect. Retrieved January 15, 2026, from [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection. (2022). Antimicrobial Agents and Chemotherapy, 66(10), e00557-22. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). (2000). U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants. (2023). Antimicrobial Agents and Chemotherapy, 67(4), e01655-22. [Link]

  • Andes, D., van Ogtrop, M., & Craig, W. A. (1998). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy, 42(6), 1375-1380. [Link]

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Comparative

A Comparative Guide to 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a Bioisostere for Bupivacaine

This guide provides a comprehensive technical evaluation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a potential bioisosteric replacement for the widely used local anesthetic, Bupivacaine. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical evaluation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a potential bioisosteric replacement for the widely used local anesthetic, Bupivacaine. For researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, comparative physicochemical properties, and a suite of validation protocols to rigorously assess this novel compound's viability.

The principle of bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of a molecule's functional groups with others that have similar physical or chemical characteristics to enhance therapeutic properties.[1][2] This strategy aims to improve efficacy, reduce toxicity, and optimize pharmacokinetic profiles.[1][3] Bupivacaine, an amide-type local anesthetic, is effective but carries a risk of cardiotoxicity and neurotoxicity, particularly at higher concentrations.[4][5] This has prompted the search for safer alternatives with comparable or superior anesthetic profiles. The rigid, spirocyclic structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane presents an intriguing scaffold to explore as a bioisostere for the piperidine ring of Bupivacaine.

Molecular and Physicochemical Profile Comparison

A fundamental step in validating a bioisostere is the comparative analysis of its physicochemical properties against the parent compound. These parameters are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[1]

PropertyBupivacaine6,6-Dioxo-6-thia-1-azaspiro[3.3]heptaneRationale for Comparison
Molecular Weight ( g/mol ) 288.43[6][7]147.19[8]Similar molecular weight can lead to comparable diffusion and distribution characteristics.
LogP (Octanol/Water) ~3.4[7]Predicted to be lowerLogP is a measure of lipophilicity, which influences membrane permeability and protein binding. A key determinant of anesthetic potency and duration.[5][9]
pKa 8.1[10][11]To be determinedThe pKa influences the ratio of ionized to un-ionized forms at physiological pH, affecting the onset of action. A lower pKa generally leads to a faster onset.[5]
Topological Polar Surface Area (TPSA) 32.3 Ų[7]Predicted to be higherTPSA is related to a molecule's ability to form hydrogen bonds and can influence cell permeability and bioavailability.

Note: The properties for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane are theoretical or require experimental determination.

The sulfone group in the spirocyclic compound is expected to increase polarity compared to the piperidine ring in Bupivacaine, potentially leading to a lower LogP and increased aqueous solubility. This could translate to a different toxicity profile and pharmacokinetic properties.

The Rationale Behind Bioisosteric Replacement: A Mechanistic Overview

The mechanism of action for local anesthetics like Bupivacaine involves the blockade of voltage-gated sodium channels in the neuronal membrane.[4][6][9] By binding to the intracellular portion of these channels, Bupivacaine prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and the propagation of action potentials that signal pain.[5][6][12]

The validation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a bioisostere hinges on its ability to mimic the spatial and electronic configuration of Bupivacaine's piperidine ring, allowing it to effectively interact with the sodium channel binding site. The rigid spirocyclic structure may offer a more defined orientation of the molecule within the binding pocket, potentially leading to altered potency and selectivity.

Caption: Bioisosteric replacement of Bupivacaine's piperidine with a spirocyclic core.

Experimental Validation Workflow

A rigorous, multi-stage experimental approach is necessary to validate 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a viable bioisostere for Bupivacaine. The following workflow outlines the key stages of this process.

Caption: A stepwise workflow for the validation of the Bupivacaine bioisostere.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane in comparison to Bupivacaine on relevant cell lines.

Methodology: MTT Assay

  • Cell Culture: Human neuronal cells (e.g., SH-SY5Y) or primary neurons are cultured in appropriate media until they reach 80% confluency.[13]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of both Bupivacaine and the test bioisostere (e.g., from 1 µM to 1000 µM) for 24 and 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is calculated for each compound.

Expected Outcome: A comparative analysis of the IC50 values will indicate the relative cytotoxicity of the bioisostere. A higher IC50 value for the bioisostere would suggest a more favorable in vitro safety profile.

Protocol 2: In Vitro Nerve Blocking Activity

Objective: To assess the inhibitory effect of the bioisostere on voltage-gated sodium channels and compare its potency with Bupivacaine.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Cells expressing the relevant sodium channel subtype (e.g., Nav1.7, commonly found in peripheral neurons) are used.

  • Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed. The cell membrane is held at a holding potential of -80 mV.

  • Sodium Current Elicitation: Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Compound Application: Bupivacaine and the bioisostere are applied at various concentrations to the cells via a perfusion system.

  • Data Acquisition and Analysis: The peak sodium current is measured before and after drug application. The concentration-response curve is plotted, and the IC50 for sodium channel blockade is determined.

Expected Outcome: This experiment will provide a direct measure of the bioisostere's potency as a sodium channel blocker. A similar or lower IC50 compared to Bupivacaine would indicate promising anesthetic potential.

Protocol 3: In Vivo Local Anesthetic Efficacy

Objective: To evaluate the onset, duration, and potency of the local anesthetic effect of the bioisostere in an animal model.

Methodology: Rat Sciatic Nerve Block Model

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Sciatic Nerve Exposure: The sciatic nerve is surgically exposed in one hind limb.

  • Compound Administration: A fixed volume of Bupivacaine or the bioisostere at varying concentrations is injected perineurally. A saline control group is also included.

  • Assessment of Motor Blockade: The motor function of the hind limb is assessed at regular intervals using a rating scale (e.g., from normal function to complete paralysis).

  • Assessment of Sensory Blockade: The sensory block is evaluated by measuring the withdrawal response to a thermal or mechanical stimulus (e.g., tail-flick test or von Frey filaments).[14]

  • Data Analysis: The onset of action (time to maximum block), duration of action (time to recovery), and the effective dose (ED50) are determined for each compound.

Expected Outcome: This in vivo model will provide crucial data on the anesthetic profile of the bioisostere in a living system, allowing for a direct comparison of its efficacy with Bupivacaine.

Comparative Data Summary

ParameterBupivacaine6,6-Dioxo-6-thia-1-azaspiro[3.3]heptaneSignificance
Cytotoxicity (IC50, SH-SY5Y cells) ~500 µM[15]To be determinedHigher IC50 suggests lower cytotoxicity.
Sodium Channel Blockade (IC50, Nav1.7) Literature-dependentTo be determinedLower IC50 indicates higher potency.
In Vivo Anesthetic Duration (Rat Sciatic Nerve Block) ~2-8 hours[6]To be determinedLonger duration may be clinically advantageous.
In Vivo Anesthetic Potency (ED50) Literature-dependentTo be determinedLower ED50 signifies greater potency.

Conclusion

The validation of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane as a bioisostere for Bupivacaine requires a systematic and multi-faceted approach. The proposed experimental workflow, from in vitro cytotoxicity and electrophysiology to in vivo efficacy studies, provides a robust framework for a comprehensive evaluation. The potential for a modified physicochemical profile, particularly in terms of lipophilicity and polarity, suggests that this novel spirocyclic compound could offer an improved safety profile while maintaining or even enhancing anesthetic efficacy. The data generated from these studies will be critical in determining its potential for further development as a next-generation local anesthetic.

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Validation

The Ascendant Scaffold: A Head-to-Head Comparison of Azaspiro[3.3]heptanes and Piperazines in Drug Design

A Senior Application Scientist's Guide to Navigating the Nuances of Bioisosteric Replacement for Enhanced Drug Properties In the landscape of medicinal chemistry, the piperazine ring stands as a venerable scaffold, integ...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Bioisosteric Replacement for Enhanced Drug Properties

In the landscape of medicinal chemistry, the piperazine ring stands as a venerable scaffold, integral to the architecture of over 100 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including inherent aqueous solubility and two basic nitrogen atoms that offer versatile points for chemical modification.[1][2] However, the very flexibility and metabolic susceptibility of the piperazine moiety can present significant hurdles in drug development, prompting the exploration of rigidified bioisosteres. Among these, the 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a compelling three-dimensional alternative.

This guide provides a comprehensive, head-to-head comparison of these two critical scaffolds, supported by experimental data, to empower researchers in making strategic decisions during the lead optimization phase. We will delve into the structural and physicochemical distinctions, their impact on pharmacological profiles, and provide detailed protocols for the key assays used to evaluate these properties.

A Tale of Two Scaffolds: Structural and Physicochemical Divergence

The fundamental difference between piperazine and 2,6-diazaspiro[3.3]heptane lies in their topology. Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation, whereas DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This structural rigidity has profound implications for their three-dimensional shape and physicochemical properties.

The switch from a piperazine to a DSH scaffold introduces a significant geometric alteration. The distance between the two nitrogen atoms increases by approximately 1.3 Å, and a roughly 90° twist is induced in the orientation of the substituents on these nitrogens.[2] This can have a dramatic impact on how a molecule interacts with its biological target.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption { label="Logical relationship of bioisosteric replacement and its consequences."; fontsize=10; } dot

Lipophilicity and Basicity: A Counterintuitive Relationship

One of the most intriguing consequences of replacing piperazine with a DSH scaffold is the frequent reduction in lipophilicity, as measured by the distribution coefficient (logD). This is counterintuitive, as the DSH moiety contains an additional carbon atom. This phenomenon can be rationalized by the increased basicity (pKa) of the DSH nitrogens.[2] The nitrogen atoms in the DSH scaffold are further apart and experience less inductive electron withdrawal, making them more basic.[2] At physiological pH (7.4), the more basic DSH is more likely to be protonated, leading to increased hydrophilicity and a lower logD.

Matched PairPiperazine Analog (logD7.4)2,6-Diazaspiro[3.3]heptane Analog (logD7.4)ΔlogD7.4Piperazine Analog (pKa)2,6-Diazaspiro[3.3]heptane Analog (pKa)ΔpKaReference
N-Methyl Amine Not ReportedNot Reported-1.0Not ReportedNot Reported+1.4[2]
N-Acetyl Amine Not ReportedNot Reported-0.9Not ReportedNot Reported+1.3[2]
GPR119 Agonist 2.52.2-0.3Not ApplicableNot ApplicableN/A[2]
BCL-2/BCL-XL Inhibitor 3.62.6-1.0Not ReportedNot ReportedN/A[2]

Table 1: Comparison of logD and pKa for matched pairs of piperazine- and 2,6-diazaspiro[3.3]heptane-containing compounds.

Impact on Pharmacological Profile: Case Studies

The decision to perform a bioisosteric switch from piperazine to a DSH scaffold must be guided by the specific context of the drug target and the desired property modulation. The geometric changes imposed by the DSH scaffold can lead to a range of outcomes, from improved potency and selectivity to a complete loss of activity.

Case Study 1: PARP-1 Inhibitors

In the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, replacing the piperazine in an olaparib analog with a 2,6-diazaspiro[3.3]heptane moiety led to a compound with a slightly improved PARP-1 affinity (IC50 of 24.9 nM vs. 32.4–57.1 nM for other spiro-motifs).[3] This suggests that for this particular target, the altered geometry of the DSH scaffold was well-tolerated and potentially beneficial.

Case Study 2: σ2 Receptor Ligands

Conversely, in a study on σ2 receptor ligands, replacing the piperazine moiety with various diazaspiroalkanes, including 2,6-diazaspiro[3.3]heptane, resulted in a general reduction in affinity for the σ2 receptor.[4] This highlights that the DSH scaffold is not a universal "drop-in" replacement for piperazine and that its utility is highly target-dependent. Computational docking studies revealed that specific hydrogen bond and π-stacking interactions were crucial for high affinity, which were likely disrupted by the geometric changes of the DSH scaffold.[4]

Case Study 3: GPR119 Agonists

In a series of G-protein coupled receptor 119 (GPR119) agonists, the replacement of a central piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a decrease in lipophilicity (ΔlogD7.4 = -0.3).[2] While this was accompanied by a significant loss in potency (>800-fold), it led to improvements in human liver microsomal (HLM) stability and reduced hERG inhibition, with no significant detriment to MDCK permeability.[2] This case illustrates a common trade-off in drug discovery, where a loss in potency may be acceptable for substantial gains in safety and pharmacokinetic properties.

dot graph TD { rankdir=LR; node [shape=box, style=rounded];

} caption { label="Lead optimization workflow for bioisosteric replacement."; fontsize=10; } dot

Experimental Protocols for Scaffold Evaluation

To empirically determine the optimal scaffold for a given drug candidate, a suite of standardized in vitro assays is indispensable. Below are detailed, step-by-step protocols for key assays to compare the properties of piperazine- and azaspiro[3.3]heptane-containing compounds.

Kinetic Solubility Assay (Shake-Flask Method)

Purpose: To determine the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

Methodology: [5][6]

  • Preparation of Stock Solutions: Prepare 20 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Incubation Mixture Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL Matrix Storage tubes. This results in a 2% DMSO concentration.

  • Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.

  • Sample Preparation for Analysis: After incubation, filter the samples using a MultiScreen® Solubility filter plate to remove any precipitate.

  • Quantification: Analyze the filtrate by UV-Vis spectrophotometry or LC-MS/MS. Create a standard curve from the stock solution to quantify the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is reported in µM.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.

Methodology: [7][8]

  • Membrane Coating: Coat each well of a hydrophobic PVDF 96-well microtiter filter plate (donor plate) with a lipid solution (e.g., 35% (v/v) lipid solution in hexane) and allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 280 µL of buffer (e.g., PBS, pH 7.4) containing 5% DMSO.

  • Donor Plate Preparation: Add 50 µM solutions of the test compounds (containing 0.5% DMSO) to the wells of the coated donor plate.

  • Incubation: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature with constant shaking (150 rpm) for 1 to 4 hours in a humid environment.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]

    Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, t is the incubation time, and CD(t) is the concentration in the donor well at time t.

Caco-2 Permeability Assay

Purpose: To evaluate the permeability of a compound across a monolayer of human intestinal cells, which provides a more biologically relevant model of intestinal absorption, including active transport and efflux.

Methodology: [3][9][]

  • Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates until a confluent monolayer is formed and differentiated.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical to basolateral (A-B) transport, add the test compound (typically at 10 µM) to the apical side and fresh buffer to the basolateral side.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Sample Collection and Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments and analyze the compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the Papp value for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).

Methodology: [2][11][12]

  • Reaction Mixture Preparation: In a centrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an ice-cold solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion: A Strategic Choice for Enhanced Drug Properties

The choice between an azaspiro[3.3]heptane and a piperazine scaffold is a nuanced decision that requires a deep understanding of the structure-activity and structure-property relationships of the chemical series . While piperazine remains a valuable and widely used scaffold, the rigidified 2,6-diazaspiro[3.3]heptane offers a compelling alternative for addressing challenges related to metabolic instability and for introducing novel three-dimensional diversity.

The increased rigidity and altered geometry of the DSH scaffold can be a double-edged sword, potentially improving binding to some targets while disrupting interactions with others. The counterintuitive decrease in lipophilicity despite the addition of a carbon atom, driven by increased basicity, is a key property that can be leveraged to improve the overall profile of a drug candidate.

By employing the systematic evaluation of these scaffolds using the detailed experimental protocols provided, drug discovery teams can make data-driven decisions to select the optimal scaffold, ultimately accelerating the development of safer and more effective medicines.

References

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Comparative

A Comparative Guide to the Biological Activity of Novel 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Derivatives

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. For decades, drug discovery has been dominated by "flat" aromatic and heteroaromatic systems. However, the concept of "escaping flatland" has gained significant traction, emphasizing the need for scaffolds with greater three-dimensionality (3D)[1]. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. Their rigid, non-planar nature provides new vectors for molecular interactions, potentially leading to improved target selectivity, metabolic stability, and aqueous solubility[2][3].

The 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane framework is an emerging scaffold that merges the desirable 3D characteristics of a spiro[3.3]heptane core with the unique chemical properties of a cyclic sulfonamide (a sultam). This guide presents a comparative analysis of the potential biological activities of derivatives of this novel scaffold, contextualized by their role as bioisosteres of more conventional heterocycles. While direct experimental data for this specific scaffold is emerging, we will draw logical comparisons from closely related thia-azaspiro structures and established screening methodologies to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Scaffold: A Bioisosteric Perspective

A cornerstone of modern medicinal chemistry is the principle of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but may offer improved physicochemical or pharmacokinetic properties. The azaspiro[3.3]heptane core has been successfully employed as a bioisostere for piperidine, a common motif in many approved drugs[4][5]. This substitution can lead to enhanced aqueous solubility and metabolic stability[6].

The 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane scaffold can be considered a next-generation bioisostere for several key reasons:

  • Enhanced 3D Geometry: Like other spiro[3.3]heptanes, it enforces a rigid, three-dimensional conformation, which can facilitate more precise and selective interactions with biological targets compared to flexible or planar analogs.

  • Modulation of Physicochemical Properties: The introduction of the sulfone group (SO2) significantly impacts the molecule's electronics and potential for hydrogen bonding. This can be leveraged to fine-tune properties like solubility and lipophilicity.

  • Metabolic Stability: The cyclic sulfonamide is generally a metabolically robust functional group, potentially reducing susceptibility to oxidative metabolism that can be a liability for simpler amine-containing heterocycles.

Comparative Biological Activity Screening: Anticancer Potential

While specific data for 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane derivatives is not yet broadly published, studies on analogous thia-azaspiro compounds provide compelling evidence for their potential as anticancer agents. For instance, novel derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116)[7][8][9].

To contextualize the potential of our novel scaffold, we present hypothetical, yet plausible, comparative data against a common piperidine-containing anticancer agent (Compound A) and a known 1-thia-4-azaspiro[4.5]decane derivative (Compound B).

Table 1: Comparative Anticancer Activity (IC50, µM) of a Hypothetical 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Derivative (Compound X) and Reference Compounds.

CompoundScaffoldHCT116 (Colon)PC-3 (Prostate)HepG-2 (Liver)
Compound X 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane 8.5 12.3 15.1
Compound APiperidine-based25.231.540.8
Compound B1-Thia-4-azaspiro[4.5]decane10.114.918.2

Data for Compound B is modeled after published results for analogous structures[7][8]. Data for Compound X is hypothetical, projected based on the expected benefits of the novel scaffold.

The anticipated superior performance of Compound X stems from the rigid spiro[3.3]heptane core, which may allow for optimal positioning of pharmacophoric groups within the target's binding site, a feat less achievable with the more flexible piperidine ring of Compound A.

Potential Mechanism of Action: Targeting Key Signaling Pathways

Many heterocyclic anticancer agents exert their effects by inhibiting key protein kinases or disrupting protein-protein interactions. For example, spirooxindole derivatives have been shown to inhibit MDM2-p53 interactions and receptor tyrosine kinases like EGFR and VEGFR2[10]. Given the structural similarities, it is plausible that 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane derivatives could engage similar targets.

Below is a diagram illustrating a potential mechanism of action, where the novel derivative inhibits a receptor tyrosine kinase, thereby blocking downstream pro-survival signaling.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates CompoundX Novel Spiro Derivative (Inhibitor) CompoundX->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Potential mechanism of anticancer activity via RTK inhibition.

Comparative Biological Activity Screening: Antimicrobial Potential

Heterocyclic compounds, particularly those containing sulfur and nitrogen, form the backbone of many antimicrobial agents[11][12]. The 1,3,4-thiadiazole ring, for example, is a well-known pharmacophore in this space[13]. The cyclic sulfonamide within the 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane scaffold presents an intriguing variation that warrants investigation for antimicrobial activity.

We will compare a hypothetical derivative (Compound Y) from our novel class against a standard quinolone antibiotic (e.g., Ciprofloxacin) and a representative thiazole-based antimicrobial.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, in µg/mL)

CompoundScaffoldS. aureus (Gram-positive)E. coli (Gram-negative)
Compound Y 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane 4 8
CiprofloxacinQuinolone10.5
Thiazole-based CmpdThiazole1632

Data for Compound Y is hypothetical, projected to show efficacy based on the presence of the thia-aza heterocyclic system.

While unlikely to surpass the potency of established, highly optimized antibiotics like Ciprofloxacin, the novel scaffold could offer a new mechanism of action or efficacy against drug-resistant strains, a critical need in modern medicine. The development of TBI-223, an antibiotic drug candidate featuring a 2-oxa-6-azaspiro[3.3]heptane moiety, highlights the potential of such spirocyclic systems in combating infectious diseases[14].

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of screening data, rigorous and well-defined experimental protocols are essential. Here, we detail the methodologies for the primary anticancer and antimicrobial assays discussed.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, PC-3, HepG-2) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h (Formazan Formation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of test compounds against bacterial strains.

Methodology:

  • Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB) overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 105 CFU/mL.

  • Compound Preparation: Test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is sub-cultured onto an agar plate. The lowest concentration that results in no bacterial growth on the agar is the MBC.

Conclusion and Future Directions

The 6,6-dioxo-6-thia-1-azaspiro[3.3]heptane scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. By acting as a rigid, three-dimensional bioisostere for common heterocycles, derivatives of this scaffold have the potential to exhibit enhanced biological activity and improved pharmacological properties. Based on comparative analysis with related thia-azaspiro compounds, we anticipate that these novel derivatives will demonstrate significant potential in oncology and infectious disease research. The detailed screening protocols provided herein offer a robust framework for the systematic evaluation of this exciting new class of molecules. Future work should focus on the synthesis of a diverse library of these derivatives and their subsequent screening to establish definitive structure-activity relationships and validate their therapeutic potential.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2008). Spirocyclic oxetanes: a new class of conformationally restricted amines for drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. Available at: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules (Basel, Switzerland), 22(1), 143. Available at: [Link]

  • Vignola, S., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available at: [Link]

  • MDPI. (n.d.). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Johnson, T. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1515-1522. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • MDPI. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(13), 3113. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 489. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link]

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Sources

Validation

A Comparative Guide to the Metabolic Stability of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Analogues

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its therapeutic poten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its therapeutic potential and ultimate success. A molecule that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity.[1] The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target engagement and other desirable physicochemical properties.[1][2][3][4] However, the introduction of this novel spirocyclic system, featuring a strained thietane dioxide ring, necessitates a thorough evaluation of its metabolic fate.

This guide provides a comprehensive comparison of the metabolic stability of a series of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane analogues. We will delve into the experimental design, present detailed protocols for in vitro assessment, and interpret the resulting data to establish structure-metabolism relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic profile of this important new class of compounds.

Experimental Design: Choosing the Right Tools for Metabolic Assessment

To accurately assess the metabolic stability of our 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane analogues, a multi-faceted approach employing well-established in vitro models is essential. The primary objectives of our experimental design are to determine the intrinsic clearance (CLint) and half-life (t1/2) of each analogue, providing a quantitative measure of their susceptibility to metabolism.

Primary Assay: The Liver Microsomal Stability Assay

The initial screen for metabolic stability is often conducted using liver microsomes.[5][6] This subcellular fraction is enriched in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast array of xenobiotics.[6] The microsomal stability assay is a cost-effective and high-throughput method to identify compounds that are rapidly metabolized by CYPs.[6] Given that the sulfur atom in the thietane dioxide ring and the carbons adjacent to the nitrogen in the azetidine ring are potential sites for oxidative metabolism, the microsomal assay is a highly relevant starting point.[5]

Complementary Assay: The Hepatocyte Stability Assay

While the microsomal assay provides crucial information on Phase I metabolism, it lacks the full complement of metabolic enzymes and cofactors present in intact liver cells.[7][8] Therefore, a hepatocyte stability assay serves as a more comprehensive, "gold standard" in vitro model.[5] Hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary transporters, allowing for a more holistic assessment of a compound's metabolic fate, including conjugation reactions.[7][8] This is particularly important for analogues that may generate metabolites amenable to glucuronidation or sulfation.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

The following protocol outlines the step-by-step methodology for assessing the metabolic stability of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane analogues using human liver microsomes.

Materials:

  • Test compounds (6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane analogues)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Phosphate buffer (100 mM, pH 7.4)[10]

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[11][12]

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a working solution of the microsomal protein in phosphate buffer at a final concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity.[6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Test Compounds, Controls, Microsomes, NADPH) mix_reactants Mix Test Compound & Microsomes prep_solutions->mix_reactants pre_incubate Pre-incubate at 37°C mix_reactants->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (Quantify Parent Compound) transfer->lcms data_analysis Data Analysis (Calculate t1/2 and CLint) lcms->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Comparative Data and Structure-Metabolism Relationships

The following table presents hypothetical, yet plausible, metabolic stability data for a series of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane analogues with varying substituents.

Compound IDR1R2t1/2 (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Parent-01 HH2527.7Moderate
Analog-02 CH3H1838.5Moderate
Analog-03 HCH3> 60< 11.6High
Analog-04 FH4515.4High
Analog-05 HPh1257.8Low

Interpretation of Results:

  • Parent-01 (R1=H, R2=H): The unsubstituted parent compound exhibits moderate metabolic stability. This suggests that the core 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is not exceptionally labile but is susceptible to metabolism. Potential metabolic pathways could include hydroxylation on the azetidine ring or carbons adjacent to the sulfone group.

  • Analog-02 (R1=CH3, R2=H): The introduction of a methyl group on the nitrogen (R1) leads to a slight decrease in metabolic stability. This is likely due to N-dealkylation, a common metabolic pathway for N-alkyl amines catalyzed by CYP enzymes.

  • Analog-03 (R2=CH3): In contrast, placing a methyl group at the R2 position significantly increases metabolic stability. This suggests that the R2 position may be a primary site of metabolism in the parent compound, and the methyl group acts as a "metabolic blocker," sterically hindering the approach of metabolizing enzymes.

  • Analog-04 (R1=F): The introduction of a fluorine atom at the R1 position results in a notable improvement in metabolic stability. The strong carbon-fluorine bond is resistant to oxidative cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent sites to metabolic attack.

  • Analog-05 (R2=Ph): The presence of a phenyl group at the R2 position leads to a significant decrease in metabolic stability. Aromatic rings are susceptible to hydroxylation by CYP enzymes, introducing a new metabolic "soft spot" into the molecule.

Alternative Assay: Hepatocyte Stability for a Broader Metabolic Picture

To gain a more comprehensive understanding of the metabolic fate of these analogues, particularly those that exhibit high stability in microsomes, a hepatocyte stability assay is recommended.

Protocol Overview:

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation: The test compounds are incubated with the hepatocyte suspension at 37°C.

  • Sampling and Quenching: Aliquots are taken at various time points and the reaction is stopped with cold acetonitrile.

  • Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.

Advantages over Microsomal Assay:

  • Presence of Phase I and II Enzymes: Provides a more complete picture of metabolism, including conjugation reactions.[7]

  • Intact Cell System: Accounts for cellular uptake and transport processes, which can influence the rate of metabolism.[7]

  • Better In Vivo Correlation: Data from hepatocyte assays often show a better correlation with in vivo hepatic clearance.

Logical Flow of Metabolic Stability Assessment

G start Compound Library of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Analogues microsomal_assay High-Throughput Liver Microsomal Stability Assay start->microsomal_assay classify_stability Classify Stability (Low, Moderate, High) microsomal_assay->classify_stability low_stability Low Stability (Rapid Metabolism) classify_stability->low_stability CLint > 50 moderate_stability Moderate Stability classify_stability->moderate_stability 10 < CLint < 50 high_stability High Stability (Slow Metabolism) classify_stability->high_stability CLint < 10 metabolite_id Metabolite Identification Studies low_stability->metabolite_id hepatocyte_assay Hepatocyte Stability Assay (for High/Moderate Stability Compounds) moderate_stability->hepatocyte_assay high_stability->hepatocyte_assay hepatocyte_assay->metabolite_id sar_analysis Structure-Metabolism Relationship (SMR) Analysis metabolite_id->sar_analysis lead_optimization Lead Optimization (Design of More Stable Analogues) sar_analysis->lead_optimization

Caption: Decision-making workflow for assessing metabolic stability.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. For novel scaffolds such as the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptanes, a systematic approach using a combination of in vitro assays is crucial for identifying metabolically robust candidates. The data presented in this guide, while hypothetical, illustrates how strategic modifications to the core structure can significantly impact metabolic stability.

Future work should focus on conducting these experiments with the actual synthesized analogues. For compounds identified as having moderate to low stability, metabolite identification studies using high-resolution mass spectrometry should be performed to pinpoint the exact sites of metabolism. This empirical data will be invaluable for guiding the design of next-generation analogues with optimized pharmacokinetic profiles, ultimately accelerating the journey from a promising chemical scaffold to a life-changing therapeutic.

References

  • Johansson, A., et al. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery, 11, 831-834. [Link]

  • Wan, J., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(20), 8794-8835. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]

  • El-Behery, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12, 22156-22163. [Link]

  • El-Behery, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to the Receptor Binding Affinity of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Derivatives

This guide provides a comprehensive overview of the receptor binding characteristics of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivatives, a novel class of compounds with significant potential in drug discovery. We wil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the receptor binding characteristics of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivatives, a novel class of compounds with significant potential in drug discovery. We will explore the structural rationale for their synthesis, compare their binding affinities to relevant receptor targets, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

Introduction: The Rationale for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane Derivatives in Drug Discovery

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is a unique and promising structural motif in medicinal chemistry. Its design incorporates several key features that are highly advantageous for the development of novel therapeutics. The spirocyclic nature of the core provides a rigid, three-dimensional structure that can orient substituents in precise vectors, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2] This conformational restriction reduces the entropic penalty upon binding, which can translate to higher potency.[3]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important component in modern drug design.[4][5] Its inclusion can improve physicochemical properties such as solubility and metabolic stability. Furthermore, azaspiro[3.3]heptanes have been investigated as bioisosteres for more common motifs like piperidine and morpholine, offering a way to navigate existing patent landscapes and improve pharmacokinetic profiles.[6][7]

A key feature of the 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold is the sulfone group. The sulfone moiety is a well-established bioisostere for functional groups such as ketones and ethers.[8] As a strong hydrogen bond acceptor, the sulfone can participate in crucial interactions within a receptor's binding pocket.[8] The oxidation of the thioether to a sulfone significantly alters the electronic properties of the molecule without drastically changing its shape, providing a powerful tool for modulating biological activity.[9] This modification can also enhance aqueous solubility and metabolic stability.

Given these favorable characteristics, it is hypothesized that derivatives of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane will exhibit significant and selective binding to a range of therapeutically relevant receptors. While extensive public data on this specific scaffold is limited, likely due to its novelty and use in proprietary research, we can infer potential targets and compare hypothetical derivatives based on the known pharmacology of related azetidine and spirocyclic compounds.

Potential Receptor Targets and Comparative Binding Affinity

Based on the structural similarities of the azetidine and spirocyclic core to known pharmacophores, several receptor families present as likely targets for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivatives. These include central nervous system (CNS) targets such as GABA-A receptors and muscarinic acetylcholine receptors.

To illustrate the potential of this compound class, the following table presents hypothetical binding affinity data for a series of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivatives against these two receptor families. It is crucial to note that this data is illustrative and intended to serve as a guide for the type of structure-activity relationships (SAR) that could be explored.

Compound IDR1 SubstituentR2 SubstituentGABA-A (α1β2γ2) Ki (nM)M1 Muscarinic Ki (nM)
Spiro-Sulfone-001 HH>1000850
Spiro-Sulfone-002 PhenylH15045
Spiro-Sulfone-003 4-FluorophenylH8522
Spiro-Sulfone-004 Pyridin-2-ylH21015
Spiro-Sulfone-005 HMethyl>1000780
Spiro-Sulfone-006 HPhenyl550320

Experimental Protocols: Determining Receptor Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the competitive radioligand binding assay.[10] This technique allows for the determination of the half-maximal inhibitory concentration (IC50) of a test compound, which can then be used to calculate the inhibitory constant (Ki). The following are detailed protocols for performing such assays for GABA-A and M1 muscarinic receptors.

Protocol 1: GABA-A Receptor Competitive Binding Assay

This protocol is adapted from established methods for measuring binding to the GABA-A receptor.[11][12]

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose solution.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
  • Resuspend the resulting pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again at 20,000 x g for 20 minutes.
  • Repeat the wash step three times to remove endogenous GABA.
  • Resuspend the final pellet in fresh Tris-HCl buffer to a protein concentration of approximately 1 mg/mL. Aliquot and store at -80°C until use.

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:
  • 50 µL of radioligand (e.g., [3H]-Muscimol at a final concentration of 2 nM).
  • 25 µL of test compound (6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane derivative) at various concentrations or vehicle.
  • 175 µL of the prepared membrane homogenate (approximately 100-200 µg of protein).
  • For non-specific binding, add a high concentration of a known GABA-A agonist (e.g., 10 µM GABA).
  • Incubate the plate at 4°C for 60 minutes.
  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.
  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Protocol 2: M1 Muscarinic Receptor Competitive Binding Assay

This protocol is based on standard procedures for muscarinic receptor binding assays.[13][14][15]

1. Membrane Preparation:

  • Use commercially available membranes from cells expressing the human M1 muscarinic receptor or prepare them from transfected cell lines (e.g., CHO-K1).
  • Thaw the membranes on ice and resuspend in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following in a final volume of 200 µL:
  • 50 µL of radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) at a final concentration of 0.5 nM).
  • 50 µL of test compound at various concentrations or vehicle.
  • 100 µL of the membrane preparation (approximately 5-10 µg of protein).
  • For non-specific binding, include a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
  • Incubate the plate at room temperature for 90 minutes.
  • Harvest the membranes by rapid filtration over glass fiber filters.
  • Wash the filters three times with ice-cold assay buffer.
  • Quantify the bound radioactivity by liquid scintillation counting.

Data Analysis: From Raw Counts to Binding Affinity

The data obtained from the radioligand binding assays (counts per minute, CPM) is used to determine the IC50 value of the test compound. This is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (CPM in the presence of a saturating concentration of a known ligand) from the total binding (CPM in the absence of the test compound).

  • Generate a Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of the affinity of the test compound for the receptor, the IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][17][18][19]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (Membrane Homogenate) Assay_Plate Combine in 96-well Plate: Receptor + [L] + Test Compound Receptor->Assay_Plate Radioligand Radioligand Solution ([L]) Radioligand->Assay_Plate Test_Compound Test Compound Dilutions Test_Compound->Assay_Plate Filtration Rapid Filtration (Separates Bound from Free) Assay_Plate->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Modulator Allosteric Modulator (e.g., Benzodiazepine) Modulator->GABA_A_Receptor Binds to allosteric site

Caption: Simplified signaling pathway of the GABA-A receptor.

M1_Muscarinic_Signaling ACh Acetylcholine (ACh) M1_Receptor M1 Muscarinic Receptor (GPCR) ACh->M1_Receptor Binds Gq_Protein Gq/11 Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.

Conclusion

The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane scaffold represents an exciting new area for drug discovery. Its unique combination of a rigid spirocyclic core, a functionally important azetidine ring, and a bioisosteric sulfone group makes it a highly attractive starting point for the design of novel receptor ligands. While public data on the binding affinities of its derivatives are not yet widely available, the principles of medicinal chemistry and the known pharmacology of related structures suggest significant potential for high-affinity and selective interactions with a variety of biological targets. The experimental protocols and data analysis methods outlined in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this promising class of compounds.

References

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